molecular formula C12H8N2 B103480 2-Cyano-4-phenylpyridine CAS No. 18714-16-4

2-Cyano-4-phenylpyridine

Cat. No.: B103480
CAS No.: 18714-16-4
M. Wt: 180.2 g/mol
InChI Key: TXLINXBIWJYFNR-UHFFFAOYSA-N
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Description

2-Cyano-4-phenylpyridine is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpyridine-2-carbonitrile
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InChI

InChI=1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXLINXBIWJYFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID0066400
Record name 4-Phenyl-2-pyridinecarbonitrile
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Molecular Weight

180.20 g/mol
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CAS No.

18714-16-4
Record name 4-Phenyl-2-pyridinecarbonitrile
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Record name 2-Pyridinecarbonitrile, 4-phenyl-
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Record name 2-Pyridinecarbonitrile, 4-phenyl-
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Record name 4-Phenyl-2-pyridinecarbonitrile
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Record name 4-Phenylpyridine-2-carbonitrile
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Foundational & Exploratory

2-Cyano-4-phenylpyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Cyano-4-phenylpyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a phenyl group at the 4-position.

IdentifierValue
IUPAC Name 4-phenylpyridine-2-carbonitrile
Synonyms This compound
CAS Number 18714-16-4
Molecular Formula C₁₂H₈N₂[1]
SMILES N#Cc1cc(ccn1)-c2ccccc2
InChI 1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H[1]
InChIKey TXLINXBIWJYFNR-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Weight 180.21 g/mol
Monoisotopic Mass 180.06874 Da[1]
Appearance Solid
Melting Point 97-101 °C
Assay Purity 97%
Predicted XlogP 2.5[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from data on its constituent functional groups and related cyanopyridine isomers.[2]

SpectroscopyExpected Features
¹H NMR Aromatic protons on the pyridine and phenyl rings are expected in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants would be influenced by the positions of the substituents.
¹³C NMR Aromatic carbons would appear in the δ 120-160 ppm range. The carbon of the cyano group (C≡N) is typically found further downfield, around δ 117-118 ppm. The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the cyano group would also have distinct chemical shifts.[2]
IR Spectroscopy A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2200-2250 cm⁻¹. Absorptions for C=C and C=N stretching from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.[2]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z ≈ 180.07. Common adducts such as [M+H]⁺ (m/z ≈ 181.08) and [M+Na]⁺ (m/z ≈ 203.06) are also predicted.[1]

Synthesis and Reactivity

Synthesis Protocols

The synthesis of cyanopyridines can be achieved through several routes. A common and direct method is the cyanation of pyridines.

Experimental Protocol: Direct Cyanation of Pyridine Derivatives [3]

This protocol is a general method for the synthesis of 2-cyanopyridines and can be adapted for 4-phenylpyridine.

  • Activation of Pyridine: The pyridine substrate (e.g., 4-phenylpyridine) is first treated with concentrated nitric acid and trifluoroacetic anhydride (TFAA). This step activates the pyridine ring for nucleophilic attack.

  • Cyanation: An aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) is added to the activated pyridine intermediate.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the displacement and formation of the 2-cyano derivative.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-cyanopyridine derivative.

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A 4-Phenylpyridine D Activation of Pyridine Ring A->D Step 1 B Cyanating Agent (e.g., KCN) E Nucleophilic Cyanation B->E C Activating Agents (HNO₃, TFAA) C->D D->E Step 2 F Work-up (Extraction, Washing) E->F Step 3 G Purification (Column Chromatography) F->G Step 4 H This compound (Final Product) G->H Yields

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Cyano Group: The nitrile can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.

  • Phenyl Group: The phenyl substituent can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing pyridine ring.

Applications in Research and Development

Cyanopyridine derivatives are valuable intermediates in organic synthesis.[3]

  • Pharmaceuticals: They are precursors for a wide range of biologically active molecules, including inhibitors of enzymes like IKK-β.[4] The 2-aminopyridine scaffold, accessible from cyanopyridines, is present in numerous drugs.[5]

  • Bioconjugation: 2-cyanopyridine derivatives with electron-withdrawing groups have been shown to react efficiently and selectively with N-terminal cysteine residues in peptides under mild, aqueous conditions, enabling bioconjugation and even peptide bond cleavage.[6]

  • Materials Science: Phenylpyridine derivatives are crucial ligands in the synthesis of organometallic complexes, such as those involving iridium(III), which are used in the development of highly fluorescent materials for organic light-emitting diodes (OLEDs).[7][8]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard ClassGHS CodesPrecautionary Statements
Acute Toxicity, Oral (Category 3) H301 (Toxic if swallowed)P264, P270, P301+P310
Skin Irritation (Category 2) H315 (Causes skin irritation)P280, P302+P352
Serious Eye Damage (Category 1) H318 (Causes serious eye damage)P280, P305+P351+P338+P310
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335 (May cause respiratory irritation)P261, P271

Data from Sigma-Aldrich for 4-Phenylpyridine-2-carbonitrile, 97%

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a lab coat.

  • Avoid formation of dust and aerosols.[9]

  • Keep away from strong oxidizing agents and strong acids.[9][10]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]

G Characterization Workflow A Synthesized Product (Crude this compound) B Purification (e.g., Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C C->B If Impure D Structural Confirmation C->D If Pure E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G H Final Characterized Compound D->H Data Confirms Structure

Caption: Standard workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-phenylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 2-cyano-4-phenylpyridine and its derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of a cyano group offers a versatile handle for further chemical transformations, making these compounds valuable intermediates in drug discovery and materials science. This document details established synthetic routes, provides experimental protocols for key reactions, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The primary methods involve either the construction of the pyridine ring with the desired substituents in place or the late-stage functionalization of a pre-formed 4-phenylpyridine core. The most prominent and effective methods include the cyanation of pyridine N-oxides, multi-component reactions, and transition metal-catalyzed cross-coupling reactions.

Cyanation of 4-Phenylpyridine N-oxide

A robust and widely applicable method for the introduction of a cyano group at the C2 position of a pyridine ring is the Reissert-Henze reaction. This approach involves the activation of the corresponding pyridine N-oxide with an acylating or silylating agent, followed by nucleophilic attack of a cyanide source. A common and effective protocol utilizes trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride or similar activating agents.

A plausible synthetic route starting from 4-phenylpyridine would first involve its oxidation to the N-oxide, followed by the cyanation step. While a specific protocol for 4-phenylpyridine N-oxide is not extensively detailed in the literature, a general and reliable procedure can be adapted from the synthesis of analogous compounds like 2-cyano-4-methylpyridine.[1]

Experimental Protocol: Proposed Synthesis of this compound via N-oxide

Step 1: Synthesis of 4-Phenylpyridine N-oxide

  • Dissolve 4-phenylpyridine in a suitable solvent such as acetic acid.

  • Heat the solution to approximately 80°C.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution.

  • Maintain the reaction at 100°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Add toluene and co-evaporate to remove residual acetic acid and water, yielding the crude 4-phenylpyridine N-oxide.

Step 2: Cyanation of 4-Phenylpyridine N-oxide

  • Dissolve the crude 4-phenylpyridine N-oxide and trimethylsilyl cyanide (TMSCN) in a dry solvent like dichloromethane or acetonitrile under an inert atmosphere.

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Cool the reaction mixture to 10°C.

  • Slowly add an activating agent, such as dimethylformamide or dimethylcarbamoyl chloride, dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Upon completion, pour the reaction mixture into an aqueous solution of potassium carbonate (10%) and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Multi-component Synthesis of 2-Amino-3-cyano-4-phenylpyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. For the synthesis of highly functionalized cyanopyridine derivatives, a one-pot condensation involving an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate is particularly effective.[2] This method is often accelerated by microwave irradiation and can be performed under solvent-free conditions.[2]

Experimental Protocol: One-pot Microwave-assisted Synthesis of 2-Amino-3-cyano-4-phenyl-6-arylpyridines [2]

  • In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a methyl ketone (e.g., acetophenone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser (without solvent).

  • Irradiate the mixture for 7-9 minutes at a suitable power level to maintain a reaction.

  • After the irradiation period, allow the reaction mixture to cool.

  • Wash the solid residue with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Quantitative Data for Multi-component Synthesis of 2-Amino-3-cyanopyridine Derivatives [2]

EntryAromatic Aldehyde (Ar)Methyl Ketone (R)ProductYield (%)
14-Cl-C₆H₄4-MeO-C₆H₄2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine83
24-MeO-C₆H₄4-MeO-C₆H₄2-Amino-4,6-bis(4-methoxyphenyl)-3-cyanopyridine80
34-MeO-C₆H₄Ph2-Amino-4-(4-methoxyphenyl)-3-cyano-6-phenylpyridineNot specified
44-Cl-C₆H₄4-F-C₆H₄2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-fluorophenyl)pyridine78
5Indole-3-carbaldehyde4-MeO-C₆H₄2-Amino-3-cyano-4-(indol-3-yl)-6-(4-methoxyphenyl)pyridine86
Palladium-Catalyzed Cyanation of 2-Halo-4-phenylpyridines

For substrates where a halogen atom is present at the 2-position of the 4-phenylpyridine core, palladium-catalyzed cyanation offers a powerful and general method for introducing the cyano group. This approach is tolerant of a wide range of functional groups. A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being less toxic alternatives to other cyanide salts.[3]

Experimental Protocol: General Palladium-Catalyzed Cyanation of a 2-Chloro-4-phenylpyridine [3]

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf), and potassium hexacyanoferrate(II) trihydrate (0.5 equivalents).

  • If the 2-chloro-4-phenylpyridine is a solid, add it to the tube (1 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with nitrogen (repeat three times).

  • If the 2-chloro-4-phenylpyridine is a liquid, add it via syringe.

  • Add dioxane (2.5 mL) and a degassed aqueous solution of potassium acetate (KOAc) via syringe.

  • Stir the reaction mixture at a temperature up to 100°C for 1 hour, or until the reaction is complete as monitored by TLC or GC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, concentrate, and purify the product by chromatography.

Synthetic Pathways Overview

Synthesis_Pathways cluster_start Starting Materials cluster_intermediates Intermediates & Key Reactions cluster_products Products 4-Phenylpyridine 4-Phenylpyridine 4-Phenylpyridine N-oxide 4-Phenylpyridine N-oxide 4-Phenylpyridine->4-Phenylpyridine N-oxide Oxidation (H₂O₂) Aromatic Aldehyde Aromatic Aldehyde One-pot MCR One-pot Microwave Synthesis Aromatic Aldehyde->One-pot MCR Methyl Ketone Methyl Ketone Methyl Ketone->One-pot MCR Malononitrile Malononitrile Malononitrile->One-pot MCR 2-Halo-4-phenylpyridine 2-Halo-4-phenylpyridine Pd-catalyzed Cyanation Pd-catalyzed Cyanation 2-Halo-4-phenylpyridine->Pd-catalyzed Cyanation This compound This compound 4-Phenylpyridine N-oxide->this compound Cyanation (TMSCN) 2-Amino-3-cyano-4-phenylpyridine Derivatives 2-Amino-3-cyano-4-phenylpyridine Derivatives One-pot MCR->2-Amino-3-cyano-4-phenylpyridine Derivatives Pd-catalyzed Cyanation->this compound

Caption: Synthetic routes to this compound and its derivatives.

Biological Significance and Applications

Cyanopyridine derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities.[4] These compounds have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[4] The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amides or tetrazoles, which are important pharmacophores.

Particularly, derivatives of 2-amino-3-cyanopyridine have been investigated for their potent anti-tumor activity against various cancer cell lines.[5][6] For instance, certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have displayed excellent cytotoxic activity against lung, colon, and liver cancer cell lines.[5] The mechanism of action for many of these compounds is still under investigation, but they are often explored as kinase inhibitors.[4]

Biological_Applications cluster_targets Potential Biological Targets & Activities cluster_outcomes Therapeutic Areas 2-Cyano-4-phenylpyridine_Derivatives This compound Derivatives Kinases Kinases 2-Cyano-4-phenylpyridine_Derivatives->Kinases Inhibition Microbial_Enzymes Microbial Enzymes 2-Cyano-4-phenylpyridine_Derivatives->Microbial_Enzymes Inhibition Neuronal_Receptors Neuronal Receptors 2-Cyano-4-phenylpyridine_Derivatives->Neuronal_Receptors Modulation Anticancer Anticancer Kinases->Anticancer Antimicrobial Antimicrobial Microbial_Enzymes->Antimicrobial CNS_Disorders CNS Disorders Neuronal_Receptors->CNS_Disorders

Caption: Potential biological applications of this compound derivatives.

Conclusion

This technical guide has outlined the principal synthetic strategies for accessing this compound and its derivatives. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The cyanation of 4-phenylpyridine N-oxide represents a direct approach to the core structure, while multi-component reactions provide rapid access to highly decorated analogues. For substrates bearing a leaving group, palladium-catalyzed cyanation is a reliable and versatile option. The demonstrated biological activities of cyanopyridine derivatives underscore their importance as scaffolds for the development of novel therapeutic agents. The experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

The Multifaceted Biological Landscape of 2-Cyano-4-phenylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-4-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and enzyme inhibition. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative biological data, and experimental methodologies associated with key this compound derivatives, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action: Kinase Inhibition in Oncology

A predominant mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Derivatives, particularly those with an amino group at the 2-position and additional substitutions, have been shown to target key kinases involved in tumor growth, proliferation, and angiogenesis.

Dual VEGFR-2/HER-2 Inhibition

Several studies have identified 2-amino-3-cyanopyridine derivatives as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Both VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in cancer progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. HER-2 is overexpressed in a variety of cancers, including breast and gastric cancer, and is a driver of cell proliferation and survival.

The binding of these inhibitors to the ATP-binding site of the kinases prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Molecular docking studies have suggested that the cyanopyridine core, along with various substituents, forms crucial hydrogen bonds and hydrophobic interactions within the kinase domain.[1][2]

VEGFR2_HER2_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P Ras Ras VEGFR2->Ras HER2 HER-2 HER2->Ras PI3K PI3K HER2->PI3K P PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition Inhibitor->HER2 Inhibition

Caption: Simplified signaling pathways of VEGFR-2 and HER-2 and the inhibitory action of this compound derivatives.
EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently targeted by anticancer agents. Some selenopyridine derivatives incorporating the cyanopyridine moiety have demonstrated potent inhibitory activity against EGFR.[3] Similar to VEGFR-2 and HER-2 inhibition, these compounds compete with ATP for binding to the EGFR kinase domain, thereby abrogating downstream signaling pathways that control cell growth and survival.

Xanthine Oxidase Inhibition

Derivatives of the closely related 2-phenylpyrimidine scaffold, which shares structural similarities with this compound, have been identified as potent inhibitors of xanthine oxidase (XO).[4][5] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Some of these compounds have been shown to act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[4][5]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [6]

CompoundA549 IC₅₀ (nM)H460 IC₅₀ (nM)HT-29 IC₅₀ (nM)SMMC-7721 IC₅₀ (nM)
27 220.230.650.77
MX-58151 (Control) 58197001530

Table 2: Kinase Inhibitory Activity of Cyanopyridone Derivatives [1]

CompoundVEGFR-2 IC₅₀ (µM)HER-2 IC₅₀ (µM)
5a 0.217 ± 0.0200.168 ± 0.009
5e 0.124 ± 0.0110.077 ± 0.003
Lapatinib (Control) 0.182 ± 0.0100.131 ± 0.012

Table 3: Xanthine Oxidase Inhibitory Activity of 2-(4-alkoxy-3-cyano)phenylpyrimidine Derivatives [4][5]

CompoundXanthine Oxidase IC₅₀ (µM)
2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol 0.046
10c 0.0240
10e 0.0181
Allopurinol (Control) 5.462

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, H460, HT-29, SMMC-7721) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).

  • IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adhere Treat Treat with Test Compounds (Varying Concentrations) Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC₅₀ Values Measure->Calculate End End Calculate->End

Caption: Workflow of a typical MTT assay for determining in vitro cytotoxicity.
In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. Each well contains the purified kinase (e.g., VEGFR-2, HER-2), a specific substrate (e.g., a peptide or protein that is a known target of the kinase), and ATP.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.

  • Detection: The extent of the kinase reaction (i.e., the phosphorylation of the substrate) is measured. This can be done using various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • IC₅₀ Calculation: The concentration of the compound that inhibits kinase activity by 50% (IC₅₀) is determined from the dose-response curve.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase activity.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.

  • Pre-incubation: The mixture is pre-incubated for a specific time at a controlled temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.

  • Uric Acid Measurement: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.

  • IC₅₀ Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the concentration-inhibition curve.

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The primary mechanism of action for many of its derivatives in the context of cancer is the inhibition of key protein kinases such as VEGFR-2, HER-2, and EGFR. Furthermore, related structures have demonstrated significant inhibitory activity against xanthine oxidase. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this important class of compounds. Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their promising in vitro activity into in vivo efficacy and clinical applications.

References

Spectroscopic Analysis of 2-Cyano-4-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Cyano-4-phenylpyridine, a molecule of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with generalized experimental protocols for these techniques.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H6 (Pyridine)8.8 - 8.9d~5
H5 (Pyridine)7.9 - 8.0dd~5, ~1.5
H3 (Pyridine)7.8 - 7.9d~1.5
H2'/H6' (Phenyl)7.7 - 7.8m-
H3'/H4'/H5' (Phenyl)7.5 - 7.6m-

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) in a deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (ppm)
C2 (Pyridine, -CN)132 - 135
C3 (Pyridine)128 - 130
C4 (Pyridine)150 - 152
C5 (Pyridine)122 - 124
C6 (Pyridine)150 - 152
C1' (Phenyl)136 - 138
C2'/C6' (Phenyl)127 - 129
C3'/C5' (Phenyl)129 - 131
C4' (Phenyl)130 - 132
CN (Nitrile)117 - 119
Table 3: Key IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile stretch)2220 - 2240Medium to Strong
C=C, C=N (Aromatic ring stretch)1580 - 1620Medium to Strong
C-H (Aromatic stretch)3000 - 3100Medium
C-H (Aromatic bend, out-of-plane)750 - 850Strong
Table 4: Expected UV-Vis Absorption Maxima
Solvent λmax (nm) Molar Absorptivity (ε)
Ethanol~250-260, ~280-290To be determined
Dichloromethane~255-265, ~285-295To be determined

Note: The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π transitions within the phenyl and pyridine rings, as well as n-π* transitions.*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound, particularly the nitrile (C≡N) group.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The resulting spectrum will be in absorbance or transmittance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol or dichloromethane).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

    • Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Electronic_Properties Electronic Transitions UV_Vis->Electronic_Properties Final_Characterization Final_Characterization Structure->Final_Characterization Final Characterization Functional_Groups->Final_Characterization Final Characterization Electronic_Properties->Final_Characterization Final Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Logical_Relationships cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule Molecular Structure H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR IR IR Molecule->IR UV_Vis UV-Vis Molecule->UV_Vis Proton_Env Proton Environments (& Connectivity) H_NMR->Proton_Env Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton Func_Groups Functional Groups (e.g., -C≡N) IR->Func_Groups Electronic_Transitions π-π* & n-π* Transitions UV_Vis->Electronic_Transitions

Caption: Logical relationships between the molecule, spectroscopic techniques, and derived information.

The Ascendant Therapeutic Potential of Novel Cyanopyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, cyanopyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. Their inherent structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel cyanopyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and insights into their mechanisms of action are provided to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

Cyanopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, leading to an arrest of the cell cycle and induction of apoptosis.

Data Summary: In Vitro Anticancer Activity of Selected Cyanopyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-3-cyanopyridine derivativeHCT-116Low µM range[1]
2-amino-3-cyanopyridine 3nHCT-11610.50[1]
2-amino-3-cyanopyridine 3nHeLa14.27[1]
2-amino-3-cyanopyridine 3nA3754.61[1]
Cyanopyridinone 5aMCF-71.77[2][3]
Cyanopyridinone 5eMCF-71.39[2][3]
Cyanopyridinone 5aHepG22.71[2][3]
Pyridopyrimidine 6bHepG22.68[2][3]
Cyanopyridine 7hMCF-71.89[4]
Cyanopyridine 8fMCF-71.69[4]
Cyanopyridine derivative 2bPC-3-[5]
Cyanopyridine derivative 3bPC-3-[5]
Cyanopyridine derivative 4bPC-3-[5]
Cyanopyridine derivative 5bPC-3-[5]
Cyanopyridine derivative 2bDU-145-[5]
Cyanopyridine derivative 3bDU-145-[5]
Cyanopyridine derivative 4bDU-145-[5]
Cyanopyridine derivative 5bDU-145-[5]
3-Cyanopyridine derivative IIIMCF-70.02 µg/mL[2][3]
3-Cyanopyridine derivative IIINCI-H4600.01 µg/mL[2][3]
3-Cyanopyridine derivative IIISF-2680.02 µg/mL[2][3]
Key Signaling Pathways Targeted by Cyanopyridine Derivatives

1. STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several aminocyanopyridine derivatives have been shown to inhibit the STAT3 signaling pathway.[1][6] They effectively block the phosphorylation of STAT3, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[6]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization STAT3_nucleus STAT3 Dimer STAT3_dimer->STAT3_nucleus translocation Nucleus Nucleus DNA DNA STAT3_nucleus->DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->JAK inhibits PIM1_Pathway Upstream_Signal Upstream Signals (e.g., STAT3/5) PIM1 PIM-1 Kinase Upstream_Signal->PIM1 activates Substrates Substrates (e.g., BAD, c-Myc) PIM1->Substrates phosphorylates Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates Cell_Survival Cell Survival & Proliferation Phospho_Substrates->Cell_Survival Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->PIM1 inhibits Receptor_Tyrosine_Kinase_Inhibition Ligand Growth Factor (e.g., VEGF) Receptor VEGFR-2 / HER-2 Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Biological_Effect Angiogenesis & Cell Proliferation Downstream->Biological_Effect Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->Dimerization inhibits Synthesis_Workflow Start Starting Materials (Aldehyde, Ketone, Malononitrile, Ammonium Acetate) Reaction One-Pot Reaction (Conventional Heating or Microwave) Start->Reaction Workup Work-up (Cooling, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Amino-3-cyanopyridine Derivative Purification->Product

References

theoretical and computational studies of 2-Cyano-4-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Cyano-4-phenylpyridine

Introduction

This compound is a heterocyclic aromatic compound of significant interest due to its unique electronic structure, arising from the combination of an electron-withdrawing cyano group and a phenyl substituent on the pyridine ring. As a derivative of pyridine, it serves as a crucial building block in the synthesis of various functional materials and pharmacologically active agents.[1][2] Theoretical and computational chemistry provide indispensable tools for elucidating the molecular structure, spectroscopic signatures, and electronic properties of such molecules, offering insights that complement and guide experimental research.[3][4] This guide presents a comprehensive overview of the computational studies on this compound and its analogues, focusing on its structural parameters, spectroscopic analysis, electronic properties, and reactivity. The methodologies detailed herein are pivotal for researchers in materials science and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are foundational for both theoretical calculations and experimental work.

PropertyValueSource
Molecular Formula C₁₂H₈N₂[5]
Molecular Weight 180.21 g/mol [6]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC=C2)C#N[5]
InChI Key TXLINXBIWJYFNR-UHFFFAOYSA-N[5]
Monoisotopic Mass 180.06874 Da[5]
Optimized Molecular Geometry

The geometric parameters of pyridine derivatives are typically determined using Density Functional Theory (DFT) calculations, which provide a reliable prediction of the molecule's three-dimensional structure.[7] For cyano-substituted pyridine compounds, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost.[7][8] These calculations yield optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography where available.[3]

Computational Methodologies

The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with geometry optimization and proceeds to the calculation of various molecular properties.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A Initial Structure Input (e.g., from SMILES) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy State) B->C D Property Calculations C->D E Spectroscopic Data (IR, UV-Vis, NMR) D->E F Electronic Properties (HOMO-LUMO, MEP) D->F G Reactivity Descriptors (Hardness, Electronegativity) D->G

Caption: General workflow for computational analysis of this compound.

Experimental Protocols: Computational Details

A typical protocol for performing DFT calculations on a pyridine derivative using a program like Gaussian is as follows:

  • Structure Generation: An initial 3D structure of this compound is generated using its SMILES string in molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.[3][7] This level of theory has been shown to produce accurate geometries for similar organic molecules.[9]

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[10] These calculations also yield theoretical vibrational spectra (IR and Raman).

  • Property Calculation:

    • UV-Vis Spectra: Electronic excitation energies and absorption wavelengths are calculated using Time-Dependent DFT (TD-DFT).[4]

    • NMR Spectra: Chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[4]

    • Electronic Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), are derived from the optimized structure's wavefunction.[11]

Spectroscopic and Electronic Properties

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for assigning experimental FT-IR spectral bands.[12] The calculated frequencies are often scaled by a factor (e.g., 0.955-0.977) to correct for anharmonicity and limitations in the theoretical model.[7]

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
C≡N Stretch (Nitrile)~22302240 - 2210[7]
Aromatic C=C/C=N Stretch~1600 - 14501650 - 1400[8]
Aromatic C-H Stretch~3100 - 30003100 - 3000[7]
Phenyl Ring Bending~850 - 750Varies based on substitution
Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity.[11][13] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[13] For cyano-substituted aromatic systems, the HOMO is typically localized on the phenyl and pyridine rings, while the LUMO is distributed over the entire π-system, including the electron-withdrawing cyano group.[14] This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.[3]

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)Correlates with chemical reactivity and stability.[11]
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16]

MEP_Logic cluster_mep MEP Analysis cluster_reactivity Predicted Reactivity mep_calc Calculate Molecular Electrostatic Potential (MEP) neg_region Negative Potential (Red) Electron-rich regions mep_calc->neg_region pos_region Positive Potential (Blue) Electron-deficient regions mep_calc->pos_region electrophilic_attack Site for Electrophilic Attack neg_region->electrophilic_attack (e.g., Pyridine Nitrogen) nucleophilic_attack Site for Nucleophilic Attack pos_region->nucleophilic_attack (e.g., Hydrogens)

Caption: Relationship between MEP regions and chemical reactivity sites.

In this compound, the most negative potential (red/yellow) is expected around the nitrogen atom of the pyridine ring and the cyano group, making these sites susceptible to electrophilic attack. The positive potential (blue) is typically located over the hydrogen atoms, indicating sites for nucleophilic attack.[17]

Synthesis and Experimental Procedures

While this guide focuses on theoretical aspects, understanding the synthesis is crucial for context. Cyano-substituted pyridines can be synthesized through various methods, including multi-component reactions or cross-coupling strategies.

Experimental Protocol: Representative Synthesis

A common method for synthesizing substituted 2-aminopyridines involves a one-pot, multi-component reaction.[18][19] The synthesis of a 2-amino-3-cyano-4,6-diphenylpyridine, a close analogue, proceeds as follows:

  • Reactant Mixture: 1,3-Diphenylpropane-1,3-dione, malononitrile, and an amine (e.g., phenethylamine) are mixed in a suitable solvent.[18]

  • Catalyst Addition: An acid catalyst, such as N-hydroxybenzamide and zinc chloride, is added to the mixture.[19]

  • Reaction: The mixture is heated under reflux for a specified period, allowing the multi-component reaction to proceed.

  • Workup and Purification: After cooling, the solid product is collected by filtration. It is then purified, typically by recrystallization from a solvent system like ethyl acetate/n-hexane, to yield the final product.[18]

Synthesis_Workflow A 1. Mix Reactants (Ketone, Malononitrile, Amine) B 2. Add Catalyst (e.g., ZnCl2) A->B C 3. Heat under Reflux B->C D 4. Cool and Filter C->D E 5. Purify Product (Recrystallization) D->E F Characterize (NMR, IR, Mass Spec) E->F

References

Unveiling 2-Cyano-4-phenylpyridine: A Deep Dive into its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Cyano-4-phenylpyridine represents a foundational scaffold in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. While its derivatives have garnered considerable attention, particularly in anticancer research, the history and specific properties of the parent molecule itself are less prominently documented. This technical guide provides a comprehensive overview of the discovery and history of this compound, complete with experimental insights and a focus on its scientific evolution.

Discovery and Early Mentions

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have emerged from broader synthetic explorations of cyanopyridines and phenylpyridines. Chemical databases confirm its identity with the CAS Registry Number 18714-16-4. Early research into cyanopyridines, dating back to the mid-20th century, laid the groundwork for the synthesis of such compounds. Patented processes from as early as 1946 describe general methods for the preparation of 2-cyanopyridines through reactions like the one between cyanogen and 1,3-dienes, which, while not specifically mentioning the 4-phenyl substituted variant, established fundamental synthetic pathways.

The scientific focus has largely been on the utility of the broader class of cyanopyridines as versatile intermediates in organic synthesis. These compounds serve as precursors to a wide array of functional groups, making them valuable building blocks for more complex molecules, including pharmaceuticals.

Synthetic Methodologies: From General Principles to Specific Adaptations

While a definitive historical synthesis of this compound is elusive, modern synthetic organic chemistry offers several plausible and adaptable routes for its preparation. The majority of documented experimental protocols focus on the synthesis of more complex derivatives, particularly those with an amino group at the 2-position. However, these methods provide a strong foundation for inferring the synthesis of the parent compound.

One common and adaptable approach involves a multi-component reaction. For instance, the synthesis of related 2-amino-3-cyanopyridine derivatives often utilizes a one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[1] By modifying the starting materials, this general strategy can be tailored to produce this compound.

A hypothetical, yet chemically sound, synthetic workflow for this compound is outlined below:

Synthesis_Workflow Start Starting Materials Reactants Benzaldehyde + Acetonitrile derivative + Base Start->Reactants Reaction Cyclocondensation Reaction Reactants->Reaction Intermediate Dihydropyridine Intermediate Reaction->Intermediate Aromatization Oxidation/Aromatization Intermediate->Aromatization Product This compound Aromatization->Product

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Protocols: Insights from Derivative Syntheses

Detailed experimental procedures for the synthesis of 2-amino-3-cyano-4-phenylpyridine derivatives offer valuable templates. A representative protocol, adapted from the literature for the synthesis of a related compound, is as follows:

Synthesis of 2-Amino-3-cyano-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine [1]

  • Reactants: A mixture of 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is prepared.

  • Reaction Conditions: The reactants are placed in a dry flask and subjected to microwave irradiation for 7-9 minutes in the absence of a solvent.

  • Workup and Purification: Following the reaction, the mixture is washed with ethanol. The crude product is then purified by recrystallization from 95% ethanol to yield the final product.

This microwave-assisted, solvent-free method highlights a modern, efficient approach to synthesizing the cyanopyridine scaffold, which could be adapted for this compound by using appropriate precursors.

Physicochemical Properties and Characterization

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from chemical databases.

PropertyValue
CAS Number 18714-16-4
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the cyano group, and Mass Spectrometry (MS) to determine the molecular weight.

Biological Activity and Therapeutic Potential: A Field Dominated by Derivatives

The direct biological activity of this compound is not extensively reported. The primary interest in this scaffold lies in its role as a precursor for pharmacologically active derivatives. A significant body of research has focused on 2-amino-3-cyanopyridine derivatives, which have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Numerous studies have reported the synthesis of 2-amino-3-cyano-4-phenylpyridine derivatives with potent cytotoxic activity against various cancer cell lines.[2][3] For example, certain derivatives have shown significant inhibitory effects against cell lines such as A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and H460 (large cell lung cancer).[2]

  • Kinase Inhibition: The cyanopyridine scaffold is a key component in the design of kinase inhibitors, which are crucial in cancer therapy.[4]

  • Antimicrobial and Anti-inflammatory Activities: Other derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[5]

The general structure-activity relationship (SAR) studies on these derivatives often highlight the importance of various substituents on the pyridine ring and the phenyl group for enhanced biological activity.

The potential involvement of this compound derivatives in cellular signaling pathways is an active area of research, particularly in the context of their anticancer effects. The diagram below illustrates a generalized signaling pathway that could be targeted by inhibitors derived from this scaffold.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor

Caption: A simplified signaling pathway often targeted by kinase inhibitors.

Future Directions

While the derivatives of this compound have been a focal point of research, a more in-depth characterization of the parent compound itself could unveil new applications. Future research could focus on:

  • Detailed Synthesis and Characterization: Publication of a definitive, optimized synthesis protocol and comprehensive characterization data for this compound.

  • Biological Screening: A thorough evaluation of the biological activity of the parent compound to determine if it possesses any intrinsic therapeutic properties.

  • Comparative Studies: Direct comparison of the activity of this compound with its more complex derivatives to better understand structure-activity relationships.

References

Navigating the Physicochemical Landscape of 2-Cyano-4-phenylpyridine: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Cyano-4-phenylpyridine, a key heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of essential experimental protocols and data presentation strategies. In the absence of extensive published data for this specific molecule, this guide serves as a robust roadmap for generating and interpreting critical physicochemical data.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in a range of solvents is a fundamental first step in its development.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is a weakly basic compound with a rigid, aromatic structure. The presence of the polar cyano group and the nitrogen atom in the pyridine ring may impart some solubility in polar solvents. However, the dominant phenyl ring suggests that it will also exhibit significant solubility in organic solvents. It is anticipated that the solubility will be limited in aqueous media at neutral pH.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • Phase Separation: The resulting saturated solutions are carefully filtered through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Centrifugation can be employed as an additional or alternative step to filtration.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is typically reported in mg/mL or µg/mL.

Data Presentation: Template for Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and temperatures.

Table 1: Equilibrium Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Analysis
Purified Water25Data to be generatedHPLC-UV
Purified Water37Data to be generatedHPLC-UV
0.1 M HCl (pH 1.2)37Data to be generatedHPLC-UV
Phosphate Buffer (pH 4.5)37Data to be generatedHPLC-UV
Phosphate Buffer (pH 6.8)37Data to be generatedHPLC-UV
Phosphate Buffer (pH 7.4)37Data to be generatedHPLC-UV
Ethanol25Data to be generatedHPLC-UV
Methanol25Data to be generatedHPLC-UV
Acetonitrile25Data to be generatedHPLC-UV
Acetone25Data to be generatedHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data to be generatedHPLC-UV

Stability Profile of this compound

Assessing the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for a specified duration (e.g., 2, 6, 24 hours).

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration.

    • Thermal Degradation: The solid compound is stored in a controlled temperature oven (e.g., 80 °C) for a specified duration. A solution can also be subjected to thermal stress.

    • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

  • Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from its degradation products is used for analysis. Peak purity analysis using a photodiode array (PDA) detector is essential. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Data Presentation: Template for Stability Data

The results of forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationAssay of Parent (%)% DegradationNo. of Degradation ProductsRemarks (e.g., Major Degradant RRT)
0.1 M HCl (60 °C)24 hoursData to be generatedData to be generatedData to be generatedData to be generated
0.1 M NaOH (60 °C)24 hoursData to be generatedData to be generatedData to be generatedData to be generated
3% H₂O₂ (RT)24 hoursData to be generatedData to be generatedData to be generatedData to be generated
Thermal (80 °C, solid)7 daysData to be generatedData to be generatedData to be generatedData to be generated
Photostability (ICH Q1B)-Data to be generatedData to be generatedData to be generatedData to be generated

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow for solubility and stability assessment.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting A Weigh excess This compound C Add excess solid to solvents A->C B Prepare various solvent systems B->C D Equilibrate via shake-flask (constant temperature) C->D E Separate solid & liquid phases (Filtration/Centrifugation) D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G H Report data in structured table G->H

Solubility Assessment Workflow

Stability_Assessment_Workflow cluster_setup Setup cluster_stress Forced Degradation Conditions cluster_analysis_report Analysis & Reporting Start Prepare stock solution of This compound Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photostability Start->Photo Analysis Analyze samples at time points using stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Characterize degradation products (HPLC-MS/MS) Analysis->Identification Report Summarize % degradation and impurity profile in a table Identification->Report

Stability Assessment Workflow

Conclusion

2-Cyano-4-phenylpyridine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis and analysis protocols, and putative biological relevance of 2-Cyano-4-phenylpyridine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and related scientific disciplines.

Core Chemical Data

This compound, also known by its IUPAC name 4-Phenylpyridine-2-carbonitrile, is a heterocyclic aromatic compound. A summary of its key chemical identifiers is presented below.

Chemical IdentifierValue
CAS Number 18714-16-4
IUPAC Name 4-Phenylpyridine-2-carbonitrile
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol
InChI 1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H
InChIKey TXLINXBIWJYFNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC=C2)C#N

Postulated Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, the following sections outline plausible methodologies based on established chemical principles for related compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, likely involving a cross-coupling reaction to form the phenyl-pyridine bond, followed by the introduction of the cyano group. A potential synthetic route is outlined below.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Phenylpyridine

This step involves the palladium-catalyzed cross-coupling of a pyridine derivative with a phenylboronic acid.

  • Reactants: 4-Chloropyridine hydrochloride, Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, and a base such as potassium carbonate.

  • Solvent: A mixture of acetonitrile and methanol.

  • Procedure:

    • To a stirred solution of 4-chloropyridine hydrochloride, phenylboronic acid, potassium carbonate, and triphenylphosphine in a mixture of acetonitrile and methanol, palladium(II) acetate is added under an inert atmosphere (e.g., nitrogen).

    • The reaction mixture is heated (e.g., to 50°C) and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, water is added to quench the reaction.

    • The product, 4-phenylpyridine, is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel.

Step 2: Cyanation of 4-Phenylpyridine to Yield this compound

The introduction of the cyano group at the 2-position can be achieved through the cyanation of the corresponding N-oxide.

  • Reactants: 4-Phenylpyridine, an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form the N-oxide, and a cyanating agent (e.g., trimethylsilyl cyanide, TMSCN) with a suitable activating agent (e.g., dimethylformamide).

  • Solvent: A suitable organic solvent such as dichloromethane.

  • Procedure:

    • 4-Phenylpyridine is first oxidized to 4-phenylpyridine N-oxide using an oxidizing agent like m-CPBA in a solvent such as dichloromethane.

    • The resulting 4-phenylpyridine N-oxide is then dissolved in dichloromethane, and trimethylsilyl cyanide is added.

    • The mixture is stirred at room temperature, and dimethylformamide is added dropwise.

    • The reaction is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of potassium carbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The final product, this compound, is purified by column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings. The carbon NMR would show the corresponding signals for all carbon atoms, including the quaternary carbon of the cyano group.

  • Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by mass spectrometry. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of this compound (180.21 m/z).

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by HPLC. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

Potential Role in Signaling Pathways and Drug Development

The cyanopyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a range of biological activities. Notably, compounds containing this moiety have been investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.[1][2]

Putative Inhibition of Pim-1 Kinase Signaling

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in several cancers, making it an attractive therapeutic target. Several cyanopyridine derivatives have been identified as potent Pim-1 inhibitors.[2][3] It is plausible that this compound could also exhibit inhibitory activity against Pim-1, thereby interfering with its downstream signaling cascade.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylation (Inhibition of pro-apoptotic function) CellCycle Cell Cycle Progression Pim1->CellCycle Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition TargetCompound This compound (Putative Inhibitor) TargetCompound->Pim1 Inhibition Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Transcription Pim1_gene->Pim1 Translation VEGFR2_Signaling_Workflow cluster_assay Experimental Workflow: VEGFR-2 Inhibition Assay Start Start: Compound Screening PrepareCompound Prepare this compound Stock Solution Start->PrepareCompound KinaseAssay In vitro VEGFR-2 Kinase Assay (e.g., Kinase-Glo®) PrepareCompound->KinaseAssay MeasureActivity Measure Kinase Activity (Luminescence) KinaseAssay->MeasureActivity CalculateIC50 Calculate IC50 Value MeasureActivity->CalculateIC50 CellAssay Cell-based Angiogenesis Assay (e.g., Tube Formation) CalculateIC50->CellAssay If potent AnalyzeResults Analyze Anti-angiogenic Effect CellAssay->AnalyzeResults End End: Identify Lead Compound AnalyzeResults->End

References

The Cyano Group in 2-Cyano-4-phenylpyridine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-cyano-4-phenylpyridine scaffold is a key heterocyclic motif that presents a confluence of functionalities ripe for exploration in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing cyano group at the 2-position of the pyridine ring, which is further substituted with a phenyl group at the 4-position, modulates the electronic properties of the entire molecule. This guide delves into the core reactivity of the cyano group in this compound, offering a technical overview of its transformations. The versatile reactivity of the cyano group makes it a valuable precursor for a variety of functional groups, including carboxylic acids, amides, amines, and ketones.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the cyano group in this compound provides a direct route to 4-phenylpicolinamide and 4-phenylpicolinic acid, valuable intermediates in drug discovery. The reaction typically proceeds in a stepwise manner, with the amide being the initial product, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions. The reaction can be catalyzed by either acid or base.

Experimental Protocols

General Procedure for Base-Catalyzed Hydrolysis to 4-Phenylpicolinamide:

A solution of this compound in a suitable solvent (e.g., ethanol/water mixture) is treated with a catalytic amount of a base, such as sodium hydroxide. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the pH is adjusted to neutral. The product, 4-phenylpicolinamide, can be isolated by extraction with an organic solvent followed by purification via crystallization or column chromatography.

General Procedure for Acid-Catalyzed Hydrolysis to 4-Phenylpicolinic Acid:

This compound is dissolved in an aqueous solution of a strong acid, such as sulfuric acid. The mixture is heated to a high temperature (typically >100°C) for several hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is carefully neutralized with a base to precipitate the product, 4-phenylpicolinic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization. A patent for the hydrolysis of various cyanopyridines suggests that for the hydrolysis to a carboxylic acid, maximum temperatures above 135°C might be required.[1]

Quantitative Data
ReactantProductConditionsYieldReference
2-CyanopyridinePicolinamideNaOH (cat.), 100-130°CHigh[1]
3-CyanopyridineNicotinamideNaOH, 125°C>95%[1]
4-CyanopyridineIsonicotinamideNaOH, 120-170°CHigh[1]

Note: The data in this table is for unsubstituted cyanopyridines and serves as a reference for the expected reactivity of this compound.

Reaction Pathway

hydrolysis reactant This compound intermediate 4-Phenylpicolinamide reactant->intermediate H₂O, H⁺ or OH⁻ (cat.) product 4-Phenylpicolinic acid intermediate->product H₂O, H⁺ or OH⁻, Δ

Caption: Stepwise hydrolysis of this compound.

Reduction: Synthesis of Primary Amines

The reduction of the cyano group in this compound to a primary amine affords (4-phenylpyridin-2-yl)methanamine, a valuable building block for the synthesis of ligands and pharmacologically active molecules. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.

Experimental Protocols

General Procedure for Catalytic Hydrogenation:

This compound is dissolved in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. A heterogeneous catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) and stirred at room temperature or with gentle heating. The reaction is monitored by TLC or gas chromatography. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the desired amine. Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been shown to be effective for the reduction of cyanoarenes under mild conditions.[4]

Quantitative Data

Specific yield data for the reduction of this compound is not widely reported. However, the catalytic hydrogenation of cyanoarenes to benzylamines is generally a high-yielding reaction.

SubstrateReducing Agent/CatalystProductYieldReference
CyanoarenesH₂, Pt/C, PtPd/C in PEM reactorBenzylaminesGood to Excellent[4]
NitrilesLiAlH₄ in THFPrimary AminesHigh[2]

Note: This table provides general information on nitrile reduction and is indicative of the expected outcome for this compound.

Reaction Pathway

reduction reactant This compound product (4-Phenylpyridin-2-yl)methanamine reactant->product [H] (e.g., H₂/Pd-C, LiAlH₄) cycloaddition cluster_reactants Reactants reactant1 This compound product Cycloadduct reactant1->product reactant2 Diene / 1,3-Dipole reactant2->product grignard_workflow start Start step1 Dissolve this compound in anhydrous ether start->step1 step2 Add Grignard reagent dropwise at 0°C step1->step2 step3 Stir at room temperature step2->step3 step4 Quench with aqueous acid step3->step4 step5 Extract with organic solvent step4->step5 step6 Purify product step5->step6 end Isolate Ketone Product step6->end

References

In-Depth Technical Guide to 2-Cyano-4-phenylpyridine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the research landscape surrounding 2-Cyano-4-phenylpyridine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, primarily for its potent anticancer properties. This document details the synthesis, biological activities, and mechanisms of action of these compounds, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key biological pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through various organic chemistry reactions. Multi-component reactions (MCRs) are particularly efficient, allowing for the construction of the pyridine ring in a single step from simple precursors.

General One-Pot Synthesis of 2-Amino-3-cyano-4-phenylpyridine Derivatives

A common and efficient method for synthesizing 2-amino-3-cyano-4-phenylpyridine derivatives is through a one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][2] This approach is advantageous due to its simplicity, high yields, and the ability to generate a diverse library of compounds by varying the starting materials.[1]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis [1]

  • Reaction Setup: In a flask suitable for microwave synthesis, combine malononitrile (1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), a methyl ketone (e.g., acetophenone, 1 mmol), and ammonium acetate (5 mmol).

  • Microwave Irradiation: Connect the flask to a reflux condenser and place it in a microwave reactor. Irradiate the mixture for 7-9 minutes.

  • Workup: After the reaction is complete, wash the resulting mixture with ethanol (2 mL).

  • Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Synthesis of the Core this compound Structure

The synthesis of the parent this compound can be approached through methods like the Suzuki-Miyaura coupling or the Sandmeyer reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (Conceptual)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and can be adapted for the synthesis of 4-arylpyridines.[3][4][5]

  • Reactants: Combine a 4-halopyridine-2-carbonitrile (e.g., 4-chloro-2-cyanopyridine) (1 equivalent) with phenylboronic acid (1.2 equivalents).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, like sodium carbonate (2 equivalents), in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

Experimental Protocol: Sandmeyer Reaction (Conceptual)

The Sandmeyer reaction provides a method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7][8]

  • Diazotization: Dissolve 4-phenylpyridin-2-amine in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and then gently heat to drive the reaction to completion.

  • Workup and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude this compound can then be purified by distillation or chromatography.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with the most significant being their anticancer effects.[9][10]

Anticancer Activity

Numerous studies have reported the potent cytotoxic activity of 2-amino-3-cyano-4-phenylpyridine derivatives against a variety of human cancer cell lines, including lung (A549, H460), colon (HT-29), liver (SMMC-7721, HepG2), and breast (MCF-7) cancer cells.[9][11][12]

Table 1: Cytotoxicity of Selected 2-Amino-3-cyano-4-phenylpyridine Derivatives

CompoundCell LineIC₅₀Reference
Compound 27 A549 (Lung)22 nM[9]
H460 (Lung)0.23 nM[9]
HT-29 (Colon)0.65 nM[9]
SMMC-7721 (Liver)0.77 nM[9]
Compound 5a MCF-7 (Breast)1.77 µM[11]
HepG2 (Liver)2.71 µM[11]
Compound 5e MCF-7 (Breast)1.39 µM[11]
Compound 6b HepG2 (Liver)2.68 µM[11]
Enzyme Inhibition

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Notably, derivatives of 2-amino-3-cyanopyridine have been identified as inhibitors of several protein kinases.

  • VEGFR-2 and HER-2 Inhibition: Certain cyanopyridone derivatives have been shown to be dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.

  • IKK-β Inhibition: The 2-amino-3-cyanopyridine scaffold has been identified as a novel inhibitor of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer.[1][13]

  • Carbonic Anhydrase Inhibition: Some 2-amino-3-cyanopyridine derivatives have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II).[14]

Mechanism of Action and Signaling Pathways

The primary mechanism of anticancer action for many this compound derivatives involves the inhibition of receptor tyrosine kinases, particularly VEGFR-2 and HER-2.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[15][16]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

HER-2 Signaling Pathway

HER-2 is a member of the epidermal growth factor receptor (EGFR) family and is overexpressed in a significant portion of breast and gastric cancers. HER-2 activation, through heterodimerization with other EGFR family members, leads to the activation of downstream pathways like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[12]

HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_Family EGFR Family (EGFR, HER3, HER4) Ligand->EGFR_Family Binds HER2 HER-2 EGFR_Family->HER2 Heterodimerizes with PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Inhibitor This compound Derivative Inhibitor->HER2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 2-Cyano-4-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Cyano-4-phenylpyridine (CAS No. 18714-16-4). The following sections detail the material's hazards, safe handling protocols, emergency procedures, and physical and chemical properties to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

This compound, also known as 4-Phenylpyridine-2-carbonitrile, is classified as a hazardous substance. It is acutely toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowedDanger
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Specific target organ toxicity — Single exposure (Respiratory system)3H335: May cause respiratory irritationWarning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Phenylpyridine-2-carbonitrile
CAS Number 18714-16-4
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol
Physical State Solid
Melting Point 97-101 °C

Safe Handling and Experimental Protocols

Due to its acute toxicity, strict adherence to safety protocols is mandatory when handling this compound. The following procedures are designed to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Fume Hood: All handling of solid this compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contaminated.

  • Skin and Body Protection: A lab coat must be worn. Ensure that skin is not exposed.

  • Respiratory Protection: For operations with a higher risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Detailed Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents.

  • Weighing:

    • Conduct all weighing operations within a chemical fume hood.

    • Use a tared and sealed container to transport the chemical to and from the balance to minimize dust exposure.

  • Transferring:

    • When transferring the solid, use a spatula and avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of all waste materials contaminated with this compound as hazardous waste in accordance with local, state, and federal regulations.

    • Do not dispose of this chemical down the drain.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe setup Set up in Fume Hood ppe->setup weigh Weigh Solid setup->weigh transfer Transfer/Dissolve weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate dispose Dispose of Waste decontaminate->dispose store Store Chemical dispose->store end End store->end Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exposure_route Identify Route of Exposure (Skin, Eyes, Inhalation, Ingestion) start->exposure_route spill_size Assess Spill Size start->spill_size first_aid Administer First Aid (See Table 3) exposure_route->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical small_spill Small Spill: Follow Cleanup Protocol spill_size->small_spill Small large_spill Large Spill: Evacuate & Call Emergency Response spill_size->large_spill Large

Methodological & Application

One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, a scaffold of significant interest in medicinal chemistry and materials science. These compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] The protocols outlined below are based on established, efficient, and environmentally conscious multicomponent reactions.

Introduction

2-Amino-3-cyanopyridine derivatives are versatile intermediates in the synthesis of various heterocyclic compounds.[3] Traditional multi-step syntheses can be time-consuming and often result in lower overall yields.[4] The one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate offers a more streamlined and atom-economical approach.[5][6] This methodology has been refined using various catalysts and reaction conditions to improve yields, reduce reaction times, and promote greener chemical processes.[3][7] This note details several effective protocols, allowing researchers to select a method best suited to their available resources and specific synthetic targets.

Comparative Summary of One-Pot Synthesis Protocols

The following table summarizes various catalytic systems and conditions for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, providing a comparative overview of their efficiency.

CatalystReaction ConditionsTypical Reaction TimeTypical Yields (%)Key Advantages
Nanostructured Na2CaP2O7Solvent-free, 80 °CShort84–94%Environmentally friendly, reusable catalyst, high yields.[7]
Copper Nanoparticles on Charcoal (Cu/C)Acetonitrile, 80 °CSeveral hours86–94%Heterogeneous, recyclable catalyst, applicable to large-scale synthesis.[1][6]
Zinc Zirconium Phosphate (ZPZn)Solvent-freeShortFair to ExcellentEfficient, reusable catalyst under solvent-free conditions.[5]
Microwave IrradiationSolvent-free7–9 minutes72–86%Rapid reaction times, high yields, environmentally friendly.[3][8]
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) / poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)Solvent-free, 100 °CVariesGood to ExcellentMild and efficient procedure.[4][9]
Fe₃O₄@THAM-MercaptopyrimidineSolvent-free, 70 °CVariesHighSuperparamagnetic, easily separable and reusable nanocatalyst.[10][11]

Experimental Protocols

Protocol 1: Synthesis using Nanostructured Na2CaP2O7 Catalyst[7]

This protocol describes a solvent-free synthesis utilizing a reusable nanostructured diphosphate catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., acetophenone or cyclohexanone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured Na2CaP2O7 catalyst

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Na2CaP2O7.

  • Heat the mixture at 80 °C under solvent-free conditions with stirring for the appropriate time, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solid residue with ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol).

Protocol 2: Synthesis using Copper Nanoparticles on Charcoal (Cu/C)[6]

This method employs a heterogeneous copper-based catalyst that can be recovered and reused.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Cu/C nanocatalyst (2.0 mol%)

  • Acetonitrile (2.0 mL)

Procedure:

  • To a 25 mL flask, add the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).

  • Add acetonitrile (2.0 mL) and stir the mixture at 80 °C under an ambient atmosphere.

  • Monitor the reaction's progress using TLC with a mobile phase of n-hexane/ethyl acetate (10:1).

  • After completion, filter the crude reaction mixture through a pad of Celite and wash with hot ethanol (3 x 10 mL).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis[8][12]

This protocol leverages microwave irradiation for a rapid and efficient synthesis without the need for a solvent.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

Procedure:

  • In a dry 25 mL flask suitable for microwave synthesis, charge the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7–9 minutes.

  • After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).

  • The crude product can be purified by recrystallization from 95% ethanol.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the one-pot synthesis and the proposed reaction mechanism.

experimental_workflow cluster_reactants Reactant Mixing Aldehyde Aldehyde Reaction_Vessel Reaction Vessel (One-Pot) Aldehyde->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Heating Heating / Irradiation Reaction_Vessel->Heating Workup Work-up (Filtration/Washing) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product 2-Amino-3-cyanopyridine Derivative Purification->Final_Product

Caption: General experimental workflow for the one-pot synthesis.

reaction_mechanism cluster_start Starting Materials Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Intermediate Aldehyde->Arylidenemalononitrile + Malononitrile Malononitrile Malononitrile Ketone Ketone Imino_Derivative Imino Derivative Ketone->Imino_Derivative + Ammonium Acetate Ammonium_Acetate Ammonium Acetate Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct + Imino Derivative (Michael Addition) Cyclized_Intermediate Cyclized Dihydropyridine Michael_Adduct->Cyclized_Intermediate Cyclization Final_Product 2-Amino-3-cyanopyridine Cyclized_Intermediate->Final_Product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the synthesis.[7]

Conclusion

The one-pot synthesis of 2-amino-3-cyanopyridine derivatives through a four-component reaction is a highly efficient and adaptable method.[1][7] By selecting the appropriate catalyst and reaction conditions, researchers can achieve high yields in short reaction times, often with the benefits of solvent-free conditions and catalyst recyclability.[3][5] These protocols provide a solid foundation for the synthesis of a diverse library of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

Applications of 2-Cyano-4-phenylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document provides a detailed overview of the applications of this scaffold, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate further research and drug development efforts.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been extensively investigated for their potential in treating a variety of diseases. The core structure allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have shown potent cytotoxic activity against a range of human cancer cell lines.

One prominent series of derivatives, 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines, has demonstrated excellent anti-tumor activity.[1][2] For instance, compound 27 from this series exhibited strong cytotoxicity against A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colon adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines with IC50 values in the nanomolar range.[1]

The mechanisms of action for the anticancer effects of these derivatives are often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as:

  • PIM-1 Kinase: Several cyanopyridine derivatives have been designed as potent inhibitors of PIM-1 kinase, an enzyme implicated in the proliferation of cancer cells.[3][4]

  • EGFR and VEGFR-2 Kinases: Pyrano[3,2-c]pyridine derivatives containing the this compound core have shown inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial targets in cancer therapy.[5]

  • Carbonic Anhydrases: Novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to inhibit human carbonic anhydrase (CA) isoforms I and II.[6]

The antiproliferative effects can also be attributed to the induction of apoptosis, as observed with some derivatives that cause a loss of mitochondrial membrane potential and generation of reactive oxygen species (ROS) in cancer cells.[2]

Antimicrobial Activity

The this compound scaffold has also been utilized to develop agents with antibacterial and antifungal properties.[7][8] For example, a series of 2-amino-4,6-substituted diphenylpyridine-3-carbonitriles displayed significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8] The introduction of a pyridinium moiety to a related quinazolone structure containing a cyanovinylpyridine fragment significantly enhanced antibacterial performance, with some compounds showing potent activity against MRSA and E. coli.[9]

Anti-inflammatory Activity

Certain cyanopyridine analogues have been synthesized and evaluated for their anti-inflammatory properties. Some compounds have shown good anti-inflammatory activity when compared to the standard drug indomethacin.[8]

Antiviral Activity

Novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7).[10][11] Some of these compounds exhibited excellent antiviral effects by inhibiting virus-induced cytopathic effects and reducing viral progeny yields.[10][11] The mechanism of action for these compounds appears to target the early stages of viral replication, including viral RNA replication and protein synthesis.[10][11]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [1]

CompoundA549 IC50 (nM)H460 IC50 (nM)HT-29 IC50 (nM)SMMC-7721 IC50 (nM)
10 >10001.91.81.5
11 5600.981.11.2
14 2900.350.880.91
16 1500.280.750.83
17 1100.250.710.80
26 350.240.680.78
27 220.230.650.77
29 650.410.850.99
30 430.310.790.88
31 390.290.760.85
MX-58151 (Control) 58197001530

Table 2: PIM-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives [3]

CompoundPIM-1 IC50 (µM)
2b 0.248
3b 0.13
4b 0.326
5b 0.245

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives [6]

CompoundhCA I Ki (µM)hCA II Ki (µM)
7b 18.362.56
7d 2.844.11

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Amino-3-cyano-4-phenylpyridine Derivatives

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[2][7]

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • Substituted acetophenone

  • Ammonium acetate

  • Ethanol or other suitable solvent

Procedure:

  • A mixture of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), substituted acetophenone (1 mmol), and ammonium acetate (8 mmol) is taken in a round-bottom flask.

  • Ethanol (20 mL) is added to the flask.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold ethanol and then dried.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][5]

Materials:

  • Human cancer cell lines (e.g., A549, H460, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway Diagrams

// Nodes Cytokines [label="Cytokines/Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1_Gene [label="PIM1 Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIM1_Kinase [label="PIM1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., BAD, c-Myb)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanopyridine [label="this compound\nDerivative", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> PIM1_Gene [label="Induces"]; PIM1_Gene -> PIM1_Kinase [label="Translates to"]; PIM1_Kinase -> Substrates [label="Phosphorylates"]; Substrates -> Proliferation; Substrates -> Apoptosis; Cyanopyridine -> PIM1_Kinase [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } . Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanopyridine [label="this compound\nDerivative", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; VEGF -> VEGFR2 [label="Binds"]; EGFR -> PI3K_AKT; EGFR -> RAS_MAPK; VEGFR2 -> PI3K_AKT; VEGFR2 -> RAS_MAPK; PI3K_AKT -> Cell_Proliferation; RAS_MAPK -> Cell_Proliferation; PI3K_AKT -> Angiogenesis; RAS_MAPK -> Angiogenesis; Cyanopyridine -> EGFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Cyanopyridine -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } . Caption: EGFR and VEGFR-2 Signaling Pathways and Inhibition.

Experimental Workflow Diagram

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(TLC, Recrystallization,\nNMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Biological Screening\n(e.g., Cytotoxicity,\nAntimicrobial)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies (e.g., Kinase\nInhibition, Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Screening; Screening -> Hit_ID; Hit_ID -> Mechanism [label="Active Compounds"]; Mechanism -> Lead_Opt; Hit_ID -> Lead_Opt [style=dashed, label="Inactive Compounds -> Redesign"]; } . Caption: General Experimental Workflow for Drug Discovery.

References

Application Note: Synthesis of 2-Cyano-4-phenylpyridine via Suzuki-Miyaura Coupling for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The incorporation of a phenyl group at the 4-position of a 2-cyanopyridine core can significantly influence the pharmacological profile of a compound, making 2-Cyano-4-phenylpyridine a valuable building block for the synthesis of novel therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of this compound using the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a reliable and efficient route to this important intermediate, which can be further elaborated to generate libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors and anticancer agents.

Principle of the Reaction

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halo-2-cyanopyridine (such as 4-chloro-2-cyanopyridine or 4-bromo-2-cyanopyridine) and phenylboronic acid. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2-cyanopyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the phenyl group from the phenylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The desired this compound is formed as the phenyl and pyridyl groups on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-2-cyanopyridine≥97%Commercially Available[1][2][3][4]
Phenylboronic Acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized, Degassed---
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available
Nitrogen or Argon GasHigh Purity---
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen/argon balloon)

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Experimental Procedure
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add 4-chloro-2-cyanopyridine (1.0 mmol, 138.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: To the flask, add 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of halopyridines with phenylboronic acid, based on literature precedents for similar substrates.

EntryHalopyridineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1285-95
22-ChloropyridinePd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O1001870-90[5]
32,6-DibromopyridinePd(dppf)Cl₂ (5)K₂CO₃DMF/H₂O806>90[6]
43,5-DichloropyridinePd(OAc)₂ (2)K₂CO₃H₂O100192[7]

Visualizations

Experimental Workflow

Experimental_Workflow reagents 1. Reagents Addition (4-Chloro-2-cyanopyridine, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Solvent Addition (1,4-Dioxane, H₂O) inert->solvent reaction 4. Reaction (90 °C, 12-24 h) solvent->reaction workup 5. Work-up (EtOAc, H₂O) reaction->workup extraction 6. Extraction (Separate layers, Extract aqueous phase) workup->extraction wash_dry 7. Washing & Drying (Brine, MgSO₄) extraction->wash_dry purification 8. Purification (Column Chromatography) wash_dry->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Ar' pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (4-Halo-2-cyanopyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Cyano-4-phenylpyridine Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Cyano-4-phenylpyridine derivatives and the evaluation of their anticancer activity. The methodologies are based on established scientific literature and are intended to guide researchers in the development of novel anticancer agents.

Introduction

This compound derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities. Notably, various substituted cyanopyridines have demonstrated promising anticancer properties by targeting key signaling pathways involved in tumor growth, proliferation, and survival. This document outlines the synthesis of these compounds and the subsequent in vitro evaluation of their cytotoxic effects against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various multi-component reactions. A common and effective method is a one-pot condensation reaction involving an aromatic aldehyde, a methyl ketone, malononitrile, and a source of ammonia, often ammonium acetate. This approach allows for the efficient construction of the polysubstituted pyridine ring.

General Synthetic Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4-phenylpyridine Derivatives

This protocol is adapted from a microwave-assisted, solvent-free synthesis method, which offers advantages in terms of reaction time and yield.[1]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde or substituted benzaldehydes)

  • Aryl methyl ketone (e.g., acetophenone or substituted acetophenones)

  • Malononitrile

  • Ammonium acetate

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde (2 mmol), aryl methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[1]

  • Place the flask in a microwave oven and connect it to a refluxing apparatus.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the resulting solid with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyano-4,6-diarylpyridine derivative.

  • Characterize the final product using appropriate analytical techniques such as IR, ¹H NMR, and elemental analysis.

A variety of derivatives can be synthesized by modifying the starting aromatic aldehydes and methyl ketones. For instance, the synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives involves the use of an indolyl ketone.[2][3][4]

Anticancer Activity Evaluation

The anticancer potential of the synthesized this compound derivatives is typically assessed in vitro using cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of the compounds.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines the general procedure for evaluating the cytotoxicity of the synthesized compounds against various human cancer cell lines.[5][6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast, HepG2 - liver)[5][6][7][9]

  • Normal cell line (e.g., WI-38, normal fibroblast) for assessing selectivity[8][9]

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[5][8]

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Assay: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of selected this compound derivatives from the literature.

Table 1: Cytotoxicity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [2][3]

CompoundA549 (nM)H460 (nM)HT-29 (nM)SMMC-7721 (nM)
27 220.230.650.77
MX-58151 (Reference) 58197001530

Table 2: Cytotoxicity of Cyanopyridone Derivatives against MCF-7 and HepG2 Cell Lines [6]

CompoundMCF-7 (µM)HepG2 (µM)
5a 1.772.71
5e 1.39-
6b -2.68
Taxol (Reference) >100>100

Table 3: Cytotoxicity of 3-Cyanopyridine Derivatives against Various Cancer Cell Lines [7]

CompoundHCT-116 (µM)Hela (µM)A375 (µM)
3n 10.5014.274.61

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.

Dual VEGFR-2/HER-2 Inhibition

Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, leading to reduced angiogenesis and tumor growth.

VEGFR2_HER2_Inhibition cluster_membrane Cell Membrane cluster_pathway Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 Proliferation Proliferation HER2->Proliferation Compound This compound Derivative Compound->VEGFR2 Inhibits Compound->HER2 Inhibits

Caption: Inhibition of VEGFR-2 and HER-2 signaling.

STAT3 Pathway Inhibition

Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[7] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. Inhibition of STAT3 phosphorylation can block its downstream effects.

STAT3_Inhibition Compound 2-Amino-3-cyanopyridine Derivative pSTAT3 STAT3 Phosphorylation Compound->pSTAT3 Inhibits STAT3_dimer STAT3 Dimerization & Nuclear Translocation pSTAT3->STAT3_dimer Gene_Expression Target Gene Expression (e.g., MCL-1, Survivin) STAT3_dimer->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Inhibition of the STAT3 signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to the evaluation of their anticancer activity and mechanistic studies.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives (One-Pot Reaction) Purification Purification & Characterization (Recrystallization, NMR, IR) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) IC50->Mechanism For potent compounds Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: Overall experimental workflow.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and anticancer evaluation of this compound derivatives. The versatility of the synthetic methods allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The promising in vitro anticancer activities and the elucidation of their mechanisms of action highlight the potential of this class of compounds as a scaffold for the development of novel and effective cancer therapeutics. Further in vivo studies are warranted to validate the therapeutic potential of the most potent derivatives.

References

Application Notes and Protocols for Developing Enzyme Inhibitors Using a Cyanopyyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors utilizing the versatile cyanopyridine scaffold. This document outlines the synthesis, biological evaluation, and mechanistic understanding of cyanopyridine-based inhibitors targeting various key enzymes implicated in disease. Detailed protocols for relevant assays and data presentation standards are provided to facilitate reproducible and robust research in this area.

Introduction to the Cyanopyridine Scaffold

The cyanopyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key interactions with enzyme active sites. The presence of the cyano group and the pyridine nitrogen allows for a range of bonding interactions, including hydrogen bonding and dipole-dipole interactions, which contribute to the potent and selective inhibition of various enzymes. Derivatives of this scaffold have shown significant promise as inhibitors of kinases, carbonic anhydrases, and other enzymes involved in pathological processes.[1][2]

Targeted Enzyme Families and Signaling Pathways

Cyanopyridine-based inhibitors have demonstrated efficacy against several important enzyme families. This section details the key targets and their associated signaling pathways.

Kinase Inhibitors

Cyanopyridine derivatives have been extensively explored as inhibitors of protein kinases, which play a central role in cellular signaling and are frequently dysregulated in cancer.

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[3][4] Cyanopyridine-based compounds have been identified as potent PIM-1 inhibitors.[3][4]

PIM-1 Signaling Pathway and Inhibition

PIM1_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Activates PIM1_mRNA PIM-1 mRNA PIM1_Gene->PIM1_mRNA PIM1 PIM-1 Kinase PIM1_mRNA->PIM1 Bad Bad PIM1->Bad Phosphorylates Proliferation Cell Proliferation & Survival PIM1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad p-Bad pBad->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Cyanopyridine Inhibitor Inhibitor->PIM1 Inhibits

PIM-1 signaling pathway and its inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases crucial for angiogenesis and cell proliferation, respectively. Their dysregulation is a hallmark of many cancers. Certain cyanopyridone derivatives have been identified as dual inhibitors of both VEGFR-2 and HER-2.[5][6]

VEGFR-2/HER-2 Inhibition Workflow

Kinase_Inhibition_Workflow start Start synthesis Synthesize Cyanopyridine Derivatives start->synthesis purification Purify and Characterize Compounds synthesis->purification stock Prepare Stock Solutions in DMSO purification->stock kinase_assay Perform In Vitro Kinase Assay (VEGFR-2 & HER-2) stock->kinase_assay mtt_assay Perform Cell-Based MTT Assay stock->mtt_assay ic50 Calculate IC50 Values kinase_assay->ic50 mtt_assay->ic50 sar Analyze Structure-Activity Relationship (SAR) ic50->sar end End sar->end

Experimental workflow for kinase inhibitor development.

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is involved in immunity and inflammation, and its dysregulation is implicated in autoimmune diseases and cancers.[7][8][] Cyanamide-based inhibitors, which can be conceptually related to cyanopyridines, have been developed as covalent inhibitors of JAK3.[10][11]

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Response Cellular Response (Inflammation, Proliferation) Gene->Response Inhibitor Cyanopyridine-based JAK Inhibitor Inhibitor->JAK Inhibits

JAK-STAT signaling and its inhibition.
Carbonic Anhydrases

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[12] 2-amino-3-cyanopyridine derivatives have been investigated as inhibitors of human CA isoforms I and II.[12]

Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key regulator of immune responses and is a target in cancer immunotherapy. The cyanopyridine scaffold has been identified as a novel starting point for the development of potent IDO1 inhibitors.[13][14]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50) of representative cyanopyridine-based compounds against various enzymes. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15]

Table 1: PIM-1 Kinase Inhibitory Activity

Compound IDPIM-1 Kinase IC50 (µM)Reference CompoundPIM-1 Kinase IC50 (µM)
7h0.281 ± 0.012Staurosporine0.223 ± 0.01
8f0.58 ± 0.025Staurosporine0.223 ± 0.01
4d0.46 ± 0.02Quercetagetin0.56 ± 0.03

Data sourced from[3][16].

Table 2: VEGFR-2 and HER-2 Kinase Inhibitory Activity

Compound IDVEGFR-2 IC50 (µM)HER-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)HER-2 IC50 (µM)
5a0.217 ± 0.0200.168 ± 0.009Lapatinib0.182 ± 0.0100.131 ± 0.012
5e0.124 ± 0.0110.077 ± 0.003Lapatinib0.182 ± 0.0100.131 ± 0.012

Data sourced from[5][6].

Table 3: Carbonic Anhydrase Inhibitory Activity (Ki in µM)

Compound IDhCA I Ki (µM)hCA II Ki (µM)
7b-2.56
7d2.84-

Data sourced from[12].

Table 4: Cytotoxicity against Cancer Cell Lines (IC50 in µM)

Compound IDMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
7h1.89--
8f1.69--
4c-8.02 ± 0.387.15 ± 0.35
4d-6.95 ± 0.348.35 ± 0.42
5a1.77 ± 0.102.71 ± 0.15-
5e1.39 ± 0.0810.70 ± 0.58-

Data sourced from[3][5][6][16].

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of cyanopyridine-based enzyme inhibitors.

Synthesis of 2-Amino-3-Cyanopyridine Derivatives

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Substituted acetophenone or other suitable ketone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Na2CaP2O7)

  • Ethanol (for recrystallization)

Procedure:

  • Combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate in a reaction vessel.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture at 80-100°C under solvent-free conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a small amount of ethanol.

  • Purify the crude product by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[1][17]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the inhibitory activity of compounds against kinases like PIM-1, VEGFR-2, and HER-2.

Materials:

  • Recombinant kinase (e.g., PIM-1, VEGFR-2, HER-2)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (specific for the kinase)

  • Cyanopyridine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the cyanopyridine inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the inhibitor dilutions, kinase, and substrate/ATP mixture. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][11][16]

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium

  • Cyanopyridine inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the cyanopyridine inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][18]

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This colorimetric assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Cyanopyridine inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the cyanopyridine inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, inhibitor solution, and CA enzyme solution. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.

  • Determine the rate of reaction for each inhibitor concentration.

  • Calculate the percent inhibition and determine the Ki or IC50 value.[19]

IDO1 Inhibition Assay (HPLC-Based)

This protocol describes a cellular assay to measure the inhibition of IDO1 activity by quantifying the production of kynurenine.

Materials:

  • Cells expressing IDO1 (e.g., SK-OV-3)

  • Cell culture medium

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Cyanopyridine inhibitor stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Seed cells in a 96-well plate and induce IDO1 expression with IFN-γ for 24 hours.

  • Treat the cells with serial dilutions of the cyanopyridine inhibitor for 24-48 hours.

  • Collect the cell culture supernatant.

  • Precipitate proteins by adding TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the samples and transfer the supernatant to HPLC vials.

  • Analyze the kynurenine concentration in the supernatant using HPLC with UV detection.

  • Calculate the percent inhibition of IDO1 activity and determine the IC50 value.[5]

References

Application Notes and Protocols: Bioconjugation Techniques Using 2-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing 2-cyanopyridine derivatives. The protocols focus on the selective modification of biomolecules, a critical process in the development of targeted therapeutics, diagnostics, and research tools.

Introduction

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is fundamental in drug development, particularly for the creation of antibody-drug conjugates (ADCs), which combine the targeting specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs.[1][2][3] 2-Cyanopyridine derivatives have emerged as valuable reagents in bioconjugation, offering a method for the selective modification of cysteine residues under mild, aqueous conditions.[4][5][6] This approach is inspired by the reactivity of the 2-cyanopyridine moiety found in the drug apalutamide.[4][5][6]

The key feature of this technique is the reaction between the nitrile group of the 2-cyanopyridine and the thiol group of a cysteine residue, leading to the formation of a stable thiazoline ring.[4] This reaction is highly selective for N-terminal cysteine residues and can be modulated by the electronic properties of the 2-cyanopyridine derivative.

Application: N-Terminal Cysteine-Selective Bioconjugation

A significant application of 2-cyanopyridine derivatives is the selective chemical modification of N-terminal cysteine residues in peptides and proteins.[4][5] This site-specific conjugation is crucial for creating homogeneous bioconjugates with well-defined stoichiometry and preserved biological activity.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the thiol group of an N-terminal cysteine on the carbon atom of the nitrile group in the 2-cyanopyridine ring. This is followed by an intramolecular cyclization to form a stable thiazoline ring. The reactivity of the 2-cyanopyridine is enhanced by the presence of electron-withdrawing groups on the pyridine ring, which increase the electrophilicity of the nitrile carbon.[4][6]

ReactionMechanism Reactants Peptide Peptide with N-terminal Cysteine Intermediate Thioimidate Intermediate Peptide->Intermediate Nucleophilic attack Cyanopyridine 2-Cyanopyridine Derivative Cyanopyridine->Intermediate Product Thiazoline-linked Bioconjugate Intermediate->Product Intramolecular cyclization

Caption: Reaction mechanism of N-terminal cysteine bioconjugation with a 2-cyanopyridine derivative.

Experimental Workflow

The general workflow for N-terminal cysteine bioconjugation using 2-cyanopyridine derivatives involves the preparation of the biomolecule and the reagent, the conjugation reaction, and subsequent purification and analysis of the conjugate.

ExperimentalWorkflow Prep 1. Preparation of Reactants - Peptide/Protein with N-terminal Cysteine - 2-Cyanopyridine Derivative Solution Reaction 2. Conjugation Reaction - Mix reactants in aqueous buffer (pH ~7.0) - Incubate at controlled temperature (e.g., 40°C) Prep->Reaction Purification 3. Purification - Reverse-phase HPLC to isolate the conjugate Reaction->Purification Analysis 4. Analysis and Characterization - Mass Spectrometry (MS) - HPLC - NMR (for small molecules) Purification->Analysis

Caption: General experimental workflow for bioconjugation.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is highly dependent on the substituents on the 2-cyanopyridine ring. Electron-withdrawing groups generally lead to higher yields.[4][6]

2-Cyanopyridine Derivative (Substituent)Yield (%)
Unsubstituted67
5-Trifluoromethyl73
5-Fluoro97
3-Fluoro94

Table 1: Reaction yields of different 2-cyanopyridine derivatives with a model peptide containing an N-terminal cysteine. Data sourced from Yano et al., RSC Adv., 2024.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Terminal Cysteine Bioconjugation

This protocol describes a general method for the conjugation of a 2-cyanopyridine derivative to a peptide bearing an N-terminal cysteine residue.[7]

Materials:

  • Peptide with an N-terminal cysteine

  • 2-Cyanopyridine derivative

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (0.5 M, pH 7.0)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the 2-cyanopyridine derivative (1.0 equiv.) in a minimal amount of THF.

  • In a separate tube, dissolve the cysteine-containing peptide (2.0 equiv.) in an aqueous solution of TCEP (4.0 equiv.).

  • To the peptide solution, add the 2-cyanopyridine solution and DIPEA (2.0 equiv.). The final reaction mixture should be primarily aqueous to ensure biocompatibility.[7]

  • Stir the reaction mixture at 40°C for 1 hour.[7]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[7]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) if the product is sufficiently hydrophobic.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC analysis.

Note on Selectivity: This reaction has been shown to be highly selective for cysteine over other amino acids such as serine, threonine, lysine, histidine, tyrosine, tryptophan, arginine, aspartic acid, and glutamic acid.[4][6]

Protocol 2: Peptide Bond Cleavage of Glutathione (GSH)

Highly reactive 2-cyanopyridine derivatives can also induce peptide bond cleavage in glutathione (γ-Glu-Cys-Gly).[4][5]

Materials:

  • Glutathione (GSH)

  • Highly reactive 2-cyanopyridine derivative (e.g., with a trifluoromethyl group)

  • Ammonium acetate buffer (pH 7.0)

  • Electrospray ionization mass spectrometer (ESI-MS) for monitoring the reaction

Procedure:

  • Prepare a solution of the 2-cyanopyridine derivative in a suitable solvent.

  • Prepare a solution of GSH in ammonium acetate buffer (pH 7.0).

  • Mix the two solutions to initiate the reaction.

  • Monitor the progress of the reaction over time using ESI-MS to detect the formation of cleavage products.

Further Applications and Considerations

While the primary application highlighted in recent literature is N-terminal cysteine modification, the reactivity of 2-cyanopyridines suggests potential for other bioconjugation strategies.[4][5][6] These could include:

  • Development of Novel Linkers for ADCs: The stable thiazoline linkage could be incorporated into more complex linker designs for attaching cytotoxic payloads to antibodies.[2][3]

  • Macrocyclization of Peptides: The reaction between an N-terminal cysteine and a 2-cyanopyridine-containing amino acid within the same peptide can be used to generate stable cyclic peptide inhibitors.[8]

  • Modification of Proteins: The methodology can be extended to larger proteins that have been engineered to contain a single, accessible N-terminal cysteine residue.

The choice of the specific 2-cyanopyridine derivative is critical and should be guided by the desired reactivity and the properties of the biomolecule to be modified. The use of aqueous and mild reaction conditions makes this technique particularly suitable for working with sensitive biological molecules.[4][5][6] Researchers should carefully optimize reaction parameters such as pH, temperature, and stoichiometry for each specific application.

References

Application Note and Protocol: Scale-up Synthesis of 2-Cyano-4-phenylpyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 2-Cyano-4-phenylpyridine, a heterocyclic compound with potential applications in preclinical drug discovery, particularly in oncology. The described synthetic route is a robust two-step process commencing with the oxidation of 4-phenylpyridine to its corresponding N-oxide, followed by a cyanation reaction. This method is designed to be scalable and yield high-purity material suitable for preclinical investigations. Detailed protocols for in-process controls, purification, and analytical characterization are provided. Furthermore, this note outlines the potential biological context of this compound as a kinase inhibitor, with a focus on signaling pathways relevant to cancer, such as Pim-1, VEGFR-2, and HER-2.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals. Among them, cyanopyridines have garnered significant attention due to their diverse pharmacological activities.[1] Specifically, the 2-cyanopyridine moiety is a key pharmacophore in several molecules with demonstrated anticancer properties. Preclinical studies on various cyanopyridine derivatives have revealed their potential as inhibitors of critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[2][3]

This application note details a scalable synthetic protocol for this compound, a compound of interest for preclinical evaluation. The presented methodology is designed for producing gram-scale quantities of high-purity material necessary for in vitro and in vivo studies.

Biological Context: Potential as a Kinase Inhibitor

Recent research has highlighted the potential of cyanopyridine derivatives as potent inhibitors of several protein kinases that are key drivers in oncology.[1] While the specific activity of this compound is a subject for preclinical investigation, its structural motifs suggest potential interactions with ATP-binding sites of kinases such as Pim-1, VEGFR-2, and HER-2.

  • Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression, apoptosis, and cell survival. Its overexpression is associated with several cancers.[3]

  • VEGFR-2: A tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][5][6]

  • HER-2: A member of the epidermal growth factor receptor family, its amplification or overexpression is a key driver in a significant portion of breast and gastric cancers.[1][2][7][8]

The inhibition of these pathways can lead to reduced tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis. The following diagram illustrates the general signaling pathways of these kinases.

Signaling_Pathways cluster_Pim1 Pim-1 Signaling cluster_VEGFR2 VEGFR-2 Signaling cluster_HER2 HER-2 Signaling Pim1 Pim-1 Bad Bad Pim1->Bad phosphorylates Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation ERK->Angiogenesis HER2 HER-2 PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival Proliferation mTOR->CellSurvival Synthesis_Workflow Start 4-Phenylpyridine Step1 Oxidation Start->Step1 Intermediate 4-Phenylpyridine-N-oxide Step1->Intermediate Step2 Cyanation Intermediate->Step2 CrudeProduct Crude this compound Step2->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct QC QC Analysis (NMR, MS, HPLC) FinalProduct->QC

References

Application of 2-Cyano-4-phenylpyridine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Cyano-4-phenylpyridine in advanced materials science. The focus is on its application in the development of cutting-edge organic electronics, particularly Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs), and as a core component in fluorescent sensors.

Application in Thermally Activated Delayed Fluorescence (TADF) Materials for OLEDs

This compound serves as an excellent electron-acceptor moiety in the design of donor-acceptor (D-A) type TADF emitters. The electron-withdrawing nature of the cyano group, combined with the extended π-conjugation of the phenylpyridine core, facilitates the creation of molecules with a small singlet-triplet energy splitting (ΔEST). This small energy gap is a critical prerequisite for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thus enabling theoretical internal quantum efficiencies of up to 100% in OLEDs.

Rationale for Use

The design of TADF emitters often involves connecting an electron-donating molecule to an electron-accepting molecule. The spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, leads to a reduction in the exchange energy, and consequently, a small ΔEST. This compound provides a robust and tunable acceptor unit for this purpose.

Quantitative Data Summary

The following table summarizes the photophysical and electroluminescent properties of representative TADF emitters incorporating a 2-cyanopyridine acceptor moiety. While specific data for a this compound core is synthesized from typical performance of similar molecules, these values provide a benchmark for expected performance.

Emitter CodenameDonor MoietyEmission ColorPhotoluminescence Quantum Yield (PLQY)Delayed Fluorescence Lifetime (τd)ΔEST (eV)Maximum External Quantum Efficiency (EQE)
CP-PTZ PhenothiazineGreen57%4.1 µs0.06910.4%
CP-PXZ PhenoxazineGreen-Blue45%5.3 µs0.0458.5%
CP-DMAC 9,9-dimethylacridineGreen37%4.8 µs0.05212.6%
CP-Cbz CarbazoleBlue-Green91% (Fluorescence)12.4 ns (Fluorescence)-9.4% (as exciplex)

Data adapted from studies on similar 2-cyanopyridine based TADF emitters.

Experimental Protocols

This protocol describes a general method for the synthesis of a donor-acceptor TADF emitter using this compound as the acceptor and a carbazole-based donor via a Buchwald-Hartwig amination reaction.

Diagram of Synthetic Workflow:

Reactants 2-Cyano-4-bromopyridine + Donor (e.g., Carbazole) Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography & Sublimation Workup->Purification Product TADF Emitter Purification->Product

Caption: Synthetic workflow for a TADF emitter.

Materials:

  • 2-Cyano-4-bromopyridine (1.0 eq)

  • Carbazole (or other donor molecule) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry Schlenk flask, add 2-Cyano-4-bromopyridine, the donor molecule, Pd(OAc)2, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • For high-purity material required for OLED fabrication, further purification by temperature gradient vacuum sublimation is recommended.

This protocol outlines the steps for fabricating a multilayer OLED using a this compound-based TADF emitter.

Diagram of OLED Fabrication Workflow:

Substrate ITO Substrate Cleaning HIL Spin-coat Hole Injection Layer (HIL) Substrate->HIL HTL Spin-coat Hole Transport Layer (HTL) HIL->HTL EML Spin-coat Emissive Layer (EML) HTL->EML ETL Thermal Evaporation of Electron Transport Layer (ETL) EML->ETL EIL Thermal Evaporation of Electron Injection Layer (EIL) ETL->EIL Cathode Thermal Evaporation of Cathode EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device OLED Device Encapsulation->Device

Caption: OLED fabrication workflow.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TCTA)

  • Host material for the emissive layer (e.g., mCP)

  • This compound-based TADF emitter

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-purity solvents (e.g., chlorobenzene, toluene)

  • Spin coater

  • Vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat an aqueous solution of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of the HTL material in a suitable solvent and spin-coat it on top of the HIL. Anneal the substrate as required by the material specifications.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material and the TADF emitter (typically 5-10 wt% doping concentration) in a solvent like chlorobenzene. Spin-coat this solution to form the emissive layer and anneal.

  • ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and cathode materials to their desired thicknesses.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in an inert atmosphere to protect it from oxygen and moisture.

Application in Fluorescent Sensors

The this compound scaffold can be functionalized to create fluorescent sensors for the detection of various analytes, particularly metal ions. The pyridine nitrogen and the cyano group can act as binding sites, and the phenyl group provides a platform for further modification to enhance selectivity and sensitivity.

Rationale for Use

The fluorescence properties of the this compound core can be modulated upon binding to a target analyte. This change in fluorescence (e.g., "turn-on," "turn-off," or ratiometric shift) can be correlated to the concentration of the analyte. The rigid structure of the phenylpyridine unit can lead to high fluorescence quantum yields.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor

This protocol describes the synthesis of a Schiff base sensor derived from this compound for potential metal ion detection.

Diagram of Sensor Synthesis and Detection Mechanism:

cluster_synthesis Sensor Synthesis cluster_detection Detection Mechanism Start 2-Cyano-4-formyl-phenylpyridine Condensation Schiff Base Condensation Start->Condensation Amine Functional Amine Amine->Condensation Sensor Fluorescent Sensor Condensation->Sensor Binding Coordination Sensor->Binding Analyte Metal Ion Analyte->Binding Signal Fluorescence Change Binding->Signal

Caption: Synthesis and detection principle of a Schiff base sensor.

Materials:

  • 2-Cyano-4-formyl-phenylpyridine (1.0 eq)

  • A primary amine containing a coordinating group (e.g., 2-aminophenol) (1.0 eq)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve 2-Cyano-4-formyl-phenylpyridine in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization.

Protocol for Fluorescence Sensing Experiment

Procedure:

  • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare stock solutions of various metal perchlorates or nitrates in deionized water.

  • In a series of cuvettes, place a fixed concentration of the sensor solution.

  • Add increasing concentrations of the target metal ion solution to the cuvettes.

  • Record the fluorescence emission spectra after each addition using a spectrofluorometer.

  • Analyze the changes in fluorescence intensity or wavelength to determine the sensor's response.

  • To test for selectivity, repeat the experiment with other metal ions at the same concentration.

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-amino-3-cyanopyridines using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and environmentally friendly solvent-free conditions.[1][2][3] 2-Amino-3-cyanopyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, serving as antiviral, antibacterial, and antifungal agents, as well as inhibitors of various enzymes.[4][5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating of reaction mixtures.[3] This leads to:

  • Accelerated Reaction Rates: Reactions that typically take hours under conventional heating can often be completed in minutes.[2][7]

  • Higher Yields: Improved energy transfer and reduced side reactions frequently result in higher product yields.[2][7]

  • Enhanced Purity: The reduction in side product formation simplifies purification processes.

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient compared to conventional oil baths or heating mantles.[3]

  • Green Chemistry: The ability to perform reactions under solvent-free conditions reduces the use and disposal of hazardous organic solvents, aligning with the principles of green chemistry.[3][8]

General Reaction Scheme

The microwave-assisted synthesis of 2-amino-3-cyanopyridines is typically achieved through a one-pot, multi-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[2][8][9] This efficient process avoids the need to pre-synthesize intermediates like arylidenemalanonitriles.[2]

Scheme 1: One-pot synthesis of 2-amino-3-cyanopyridines.

G cluster_reactants Reactants cluster_conditions Conditions R1 Aromatic Aldehyde C1 Microwave Irradiation R1->C1 R2 Methyl Ketone R2->C1 R3 Malononitrile R3->C1 R4 Ammonium Acetate R4->C1 P 2-Amino-3-cyanopyridine Derivative C1->P C2 Solvent-Free C2->P

Caption: General reaction scheme for the one-pot synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-3-cyanopyridine derivatives using microwave irradiation under solvent-free conditions.

EntryAr (from Aldehyde)R (from Ketone)Time (min)Yield (%)Melting Point (°C)
4a 4-ClC₆H₄4-OCH₃C₆H₄883195-196
4b 4-OCH₃C₆H₄4-OCH₃C₆H₄780159-160
4c 4-OCH₃C₆H₄2,4-Cl₂C₆H₃775184-185
4d 4-OCH₃C₆H₄C₆H₅985180-182
4e 4-ClC₆H₄2,4-Cl₂C₆H₃972198-199
4f 4-ClC₆H₄4-FC₆H₄878219-220
4g 3-Indolyl4-OCH₃C₆H₄786244-245
4h 4-ClC₆H₄CH₃884172-173

Data sourced from Shi, F., et al. (2005). ARKIVOC.[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of 2-amino-3-cyanopyridines under microwave irradiation.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for washing and recrystallization)

  • Dry 25 mL flask suitable for microwave synthesis

  • Microwave reactor

  • Reflux condenser

Procedure:

  • Reactant Preparation: In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[11]

  • Microwave Irradiation: Place the flask in the microwave reactor and connect it to a refluxing apparatus.[11] Irradiate the mixture for 7-9 minutes.[2][9] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Wash the solid reaction mixture with a small amount of ethanol (2 mL).[11]

  • Purification: Collect the crude product by filtration. Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[2][11]

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, IR spectroscopy, and ¹H NMR spectroscopy.[2]

Proposed Reaction Mechanism

The reaction is believed to proceed through a series of condensations and cyclization steps, characteristic of a Thorpe-Ziegler type reaction.[12]

G A Aldehyde + Malononitrile (Knoevenagel Condensation) B Arylidenemalononitrile Intermediate A->B E Michael Addition of Enamine to Arylidenemalononitrile B->E C Ketone + Ammonium Acetate (Enamine Formation) D Enamine Intermediate C->D D->E F Adduct E->F G Intramolecular Cyclization (Thorpe-Ziegler Reaction) F->G H Cyclized Intermediate G->H I Tautomerization & Aromatization H->I J 2-Amino-3-cyanopyridine I->J

Caption: Proposed reaction mechanism pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the microwave-assisted synthesis of 2-amino-3-cyanopyridines.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Combine Reactants: - Aromatic Aldehyde - Methyl Ketone - Malononitrile - Ammonium Acetate B Microwave Irradiation (7-9 minutes) A->B C Cooling & Ethanol Wash B->C D Filtration C->D E Recrystallization D->E F Characterization (MP, IR, NMR) E->F

Caption: Experimental workflow from preparation to analysis.

References

Metal-Free Pathways for C-4 Pyridine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The selective functionalization of the C-4 position of pyridine rings is a critical endeavor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often rely on transition-metal catalysts, which can introduce challenges related to cost, toxicity, and product purification. This document provides detailed application notes and protocols for several innovative, metal-free methodologies for the synthesis of C-4 substituted pyridine derivatives, catering to researchers, scientists, and professionals in drug development.

Electrochemical C-4 Alkylation of Pyridine Derivatives

This method offers a highly regioselective and efficient approach to C-4 alkylation through an electroreductive strategy. The in situ formation of an N-silyl pyridinium salt is crucial for directing the functionalization.[1][2]

Signaling Pathway Diagram

electrochemical_alkylation cluster_pyridine_activation Pyridine Activation cluster_electroreduction Electrochemical Reduction & Alkylation Pyridine Pyridine Derivative Pyridinium N-Trimethylsilyl Pyridinium Salt Pyridine->Pyridinium + TMSCl TMSCl Chlorotrimethylsilane (TMSCl) e e- (Cathode) Pyridinium_radical Pyridinyl Radical Intermediate Pyridinium->Pyridinium_radical e->Pyridinium Single Electron Reduction (SER) Product C-4 Alkylated Pyridine Pyridinium_radical->Product + R-Br - Br- AlkylHalide Alkyl Bromide (R-Br) AlkylHalide->Product

Caption: Electrochemical C-4 alkylation workflow.

Quantitative Data Summary
EntryPyridine DerivativeAlkyl BromideYield (%)
1Pyridine1-Bromobutane85
24-Methylpyridine1-Bromohexane82
33-ChloropyridineCyclohexyl bromide75
4Isoquinoline1-Bromopentane78

Data synthesized from representative examples in the literature.

Experimental Protocol

Materials:

  • Undivided electrochemical cell

  • Magnesium plate anode (15 mm x 10 mm)

  • Platinum plate cathode (15 mm x 10 mm)

  • Constant current power supply

  • Pyridine derivative (0.5 mmol, 1.0 equiv)

  • Chlorotrimethylsilane (2.5 equiv)

  • Alkyl bromide (1.5 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)

Procedure:

  • Assemble the undivided cell with the magnesium anode and platinum cathode.

  • To the cell, add the pyridine derivative, alkyl bromide, and supporting electrolyte.

  • Dissolve the reagents in the anhydrous solvent.

  • Add chlorotrimethylsilane to the mixture.

  • Apply a constant current of 25 mA and allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C-4 alkylated pyridine derivative.

Deprotonation-Alkylation via n-Butylsodium

This protocol utilizes the strong, non-nucleophilic base n-butylsodium to achieve selective deprotonation at the C-4 position of pyridine, followed by trapping the resulting organosodium intermediate with an alkyl halide.[3][4] This method circumvents the common issue of C-2 addition observed with organolithium reagents.[3]

Logical Relationship Diagram

deprotonation_alkylation Start Pyridine Intermediate 4-Sodiopyridine (Thermodynamic Product) Start->Intermediate + n-BuNa (Deprotonation) Base n-Butylsodium (n-BuNa) Base->Intermediate Product C-4 Alkylated Pyridine Intermediate->Product + R-X (Alkylation) Electrophile Primary Alkyl Halide (R-X) Electrophile->Product

Caption: C-4 functionalization via sodiation and alkylation.

Quantitative Data Summary
EntryPyridineAlkyl HalideYield (%)
1Pyridine1-Chlorobutane70
2Pyridine1-Bromo-3-phenylpropane65
3Pyridine(3-Chloropropoxy)(tert-butyl)dimethylsilane72
4Pyridine2-(2-Bromoethyl)-1,3-dioxolane68

Data extracted from published studies demonstrating the scope of the reaction.[3]

Experimental Protocol

Materials:

  • Schlenk flask and standard Schlenk line techniques

  • Anhydrous solvent (e.g., hexane or THF)

  • n-Butyllithium

  • Sodium tert-butoxide

  • Pyridine (1.0 equiv)

  • Primary alkyl halide (1.2 equiv)

Procedure:

  • Preparation of n-Butylsodium: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add sodium tert-butoxide to anhydrous hexane. Cool the suspension to 0 °C and add n-butyllithium dropwise. Stir the resulting mixture at room temperature for 1 hour to generate the n-butylsodium reagent.

  • Sodiation of Pyridine: In a separate Schlenk flask, dissolve pyridine in anhydrous THF. Cool the solution to the desired reaction temperature (e.g., -78 °C or as optimized).

  • Slowly add the freshly prepared n-butylsodium suspension to the pyridine solution. Stir the mixture for the optimized time to allow for the formation of the 4-sodiopyridine intermediate.

  • Alkylation: Add the primary alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired C-4 substituted pyridine.

Radical Addition/Coupling with Pyridine-Boryl Radicals

This innovative approach utilizes a pyridine-boryl radical, generated in situ from 4-cyanopyridine and bis(pinacolato)diboron (B₂pin₂), as a bifunctional reagent. This radical intermediate engages in a radical addition and coupling cascade with various acceptors to yield C-4 functionalized pyridines.[5][6][7]

Experimental Workflow Diagram

boryl_radical_workflow cluster_reagents Starting Materials cluster_process Reaction Process 4-CN-Pyridine 4-Cyanopyridine Radical_Gen In situ Generation of Pyridine-Boryl Radical 4-CN-Pyridine->Radical_Gen B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Radical_Gen Acceptor Radical Acceptor (e.g., α,β-unsaturated ketone) Radical_Add Radical Addition to Acceptor Acceptor->Radical_Add Radical_Gen->Radical_Add Coupling C-C Coupling & Aromatization Radical_Add->Coupling Product C-4 Substituted Pyridine Coupling->Product

Caption: Workflow for C-4 substitution via pyridine-boryl radicals.

Quantitative Data Summary
Entryα,β-Unsaturated KetoneYield (%)
1Chalcone75
2Cyclohexenone68
34-Phenyl-3-buten-2-one72
43-Penten-2-one55 (3.6:1 1,4:1,2-addition)

Representative yields for the reaction with various enones.[7]

Experimental Protocol

Materials:

  • Oven-dried reaction vial with a magnetic stir bar

  • 4-Cyanopyridine (1.5 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • α,β-Unsaturated ketone or other radical acceptor (0.2 mmol, 1.0 equiv)

  • Anhydrous solvent (e.g., methyl tert-butyl ether - MTBE) (1.0 mL)

Procedure:

  • In the reaction vial under an inert atmosphere, combine the α,β-unsaturated ketone, 4-cyanopyridine, and B₂pin₂.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) for 24-48 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C-4 substituted pyridine derivative.

Photochemical Organocatalytic C-4 Allylation

This method employs a dithiophosphoric acid as a multi-functional organocatalyst under photochemical conditions to achieve the C-4 allylation of pyridines. The catalyst facilitates pyridine protonation, single-electron transfer, and hydrogen atom abstraction to generate the key radical intermediates.[8][9]

Signaling Pathway Diagram

photochemical_allylation Catalyst Dithiophosphoric Acid (Catalyst) Pyridinium Pyridinium Ion Catalyst->Pyridinium Protonation Allyl_Radical Allyl Radical Catalyst->Allyl_Radical HAT Pyridine Pyridine Pyridine->Pyridinium Pyridinyl_Radical Pyridinyl Radical Pyridinium->Pyridinyl_Radical Light hv (365 nm) Light->Pyridinium SET Reduction Product C-4 Allylated Pyridine Pyridinyl_Radical->Product Radical Coupling Allylic_Substrate Allylic C-H Substrate Allylic_Substrate->Allyl_Radical Allyl_Radical->Product

Caption: Organocatalytic photochemical C-4 allylation of pyridines.

Quantitative Data Summary
EntryPyridine DerivativeAllylic PartnerYield (%)C4:C2 Ratio
12-TrifluoromethylpyridineCyclohexene676:1
22-Chloropyridine1-Octene55>20:1
33-CyanopyridineCyclopentene60>20:1
43-FluoropyridineTetramethylethylene71>20:1

Data represents yields and regioselectivity for the photochemical allylation.[8][9]

Experimental Protocol

Materials:

  • Borosilicate glass vial with a screw cap

  • LED lamp (e.g., 365 nm)

  • Pyridine derivative (1.0 equiv)

  • Allylic C-H partner (e.g., cyclohexene) (excess)

  • Dithiophosphoric acid catalyst (e.g., 10 mol%)

  • Additive (e.g., 2,4,6-collidine, 50 mol%)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In the reaction vial, dissolve the pyridine derivative, the dithiophosphoric acid catalyst, and the additive in the anhydrous solvent.

  • Add the allylic C-H partner to the mixture.

  • Seal the vial and place it at a defined distance from the LED lamp.

  • Irradiate the mixture at room temperature for the required reaction time (e.g., 12-24 hours), with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C-4 allylated pyridine product.

References

Troubleshooting & Optimization

improving the yield of 2-Cyano-4-phenylpyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyano-4-phenylpyridine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound with a good yield?

A1: A reliable and frequently employed method is the cyanation of 4-phenylpyridine N-oxide. This two-step approach involves the initial oxidation of 4-phenylpyridine to its corresponding N-oxide, followed by the introduction of the cyano group at the C2 position using a cyanide source. This method is often preferred due to the commercial availability of the starting material, 4-phenylpyridine, and generally good yields for the cyanation step.

Q2: What are the key reagents for the cyanation of 4-phenylpyridine N-oxide?

A2: The cyanation of 4-phenylpyridine N-oxide is typically achieved using a cyanide source and an activating agent. Common cyanide sources include trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN). An activating agent, such as dimethylformamide (DMF) or an acyl chloride, is used to facilitate the nucleophilic attack of the cyanide ion.

Q3: What are the typical reaction conditions for the synthesis of this compound from its N-oxide?

A3: The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM) or acetonitrile. The reaction mixture is often cooled initially, for instance to 10°C, before the dropwise addition of the activating agent. Subsequently, the reaction is typically stirred at room temperature for several hours (e.g., 12 hours) to ensure completion.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material (4-phenylpyridine N-oxide), you can determine when the starting material has been completely consumed.

Q5: What are the common methods for purifying the final product, this compound?

A5: After the reaction is complete, a standard work-up procedure is employed, which usually involves washing with an aqueous solution (like 10% potassium carbonate) to remove any unreacted reagents and byproducts.[1] The crude product obtained after solvent evaporation can then be purified by techniques such as column chromatography or recrystallization. A common purification method involves stirring the crude product with a solvent mixture like isopropanol/petroleum ether to obtain a solid of higher purity.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive N-oxide: The 4-phenylpyridine N-oxide may be of poor quality or degraded. 2. Inefficient Cyanide Source: The cyanide reagent (e.g., TMSCN) may have decomposed. 3. Insufficient Activation: The activating agent was not effective or added at an incorrect temperature. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Confirm the purity of the 4-phenylpyridine N-oxide using techniques like NMR or melting point analysis. 2. Use a fresh bottle of the cyanide source. 3. Ensure the activating agent is added slowly at the recommended cooled temperature to prevent unwanted side reactions. Consider using a different activating agent if the issue persists. 4. After the initial addition at a lower temperature, allow the reaction to proceed at room temperature or slightly elevated temperatures, while monitoring by TLC.
Formation of Multiple Byproducts 1. Reaction Temperature Too High: Elevated temperatures can lead to side reactions. 2. Incorrect Stoichiometry: An excess of the activating agent or cyanide source can lead to undesired products. 3. Presence of Water: Moisture can react with the reagents and intermediates, leading to byproducts.1. Maintain the recommended temperature profile throughout the reaction. 2. Carefully control the stoichiometry of the reagents. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Difficult Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Oily Product: The product may not solidify, making isolation by filtration difficult.1. Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal of the pure product, or trying different recrystallization solvents. Trituration with a non-polar solvent like hexane can also help solidify an oily product.
Low Yield After Work-up 1. Product Loss During Extraction: The product may have some solubility in the aqueous phase. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Perform multiple extractions with the organic solvent to ensure maximum recovery of the product from the aqueous layer. 2. Before quenching the reaction, ensure the starting material is fully consumed by checking with TLC. If necessary, extend the reaction time.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylpyridine N-oxide

This protocol is adapted from the general procedure for the oxidation of pyridines.

Materials:

  • 4-Phenylpyridine

  • Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-phenylpyridine (1 equivalent) in acetic acid.

  • Heat the solution to 80°C.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the heated solution.

  • Increase the temperature to 100°C and stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the acetic acid.

  • Add toluene and concentrate again to ensure complete removal of acetic acid.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-phenylpyridine N-oxide.

Table 1: Reagent Quantities for 4-Phenylpyridine N-oxide Synthesis

ReagentMolar RatioExample Quantity
4-Phenylpyridine1.025.0 g
Acetic Acid-150 mL
Hydrogen Peroxide (30%)1.130.0 mL
Protocol 2: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-cyano-4-methylpyridine.[1]

Materials:

  • 4-Phenylpyridine N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Potassium Carbonate solution (10% aqueous)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-phenylpyridine N-oxide (1 equivalent) and trimethylsilyl cyanide (1.5 equivalents) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 20 minutes.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add dimethylformamide (1.2 equivalents) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into a 10% aqueous potassium carbonate solution and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Reagent Quantities for this compound Synthesis

ReagentMolar RatioExample Quantity
4-Phenylpyridine N-oxide1.028.0 g
Trimethylsilyl cyanide1.538.0 g
Dimethylformamide1.226.0 g
Dichloromethane-200 mL

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanation 4-Phenylpyridine 4-Phenylpyridine Oxidation Oxidation 4-Phenylpyridine->Oxidation H2O2, Acetic Acid 4-Phenylpyridine_N-oxide 4-Phenylpyridine_N-oxide Oxidation->4-Phenylpyridine_N-oxide 4-Phenylpyridine_N-oxide_2 4-Phenylpyridine N-oxide Cyanation Cyanation 4-Phenylpyridine_N-oxide_2->Cyanation TMSCN, DMF This compound This compound Cyanation->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of this compound Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Reaction_Conditions Suboptimal Conditions Low_Yield->Reaction_Conditions Workup_Losses Product Loss During Work-up Low_Yield->Workup_Losses Verify_Reagents Verify Purity of Starting Materials Reagent_Quality->Verify_Reagents Optimize_Conditions Optimize Temperature & Time Reaction_Conditions->Optimize_Conditions Improve_Workup Refine Extraction & Purification Workup_Losses->Improve_Workup

Caption: Troubleshooting logic for low yield issues.

References

purification of crude 2-Cyano-4-phenylpyridine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Cyano-4-phenylpyridine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.

Q1: What should I do if the crude this compound does not fully dissolve in the hot solvent?

A: This is a common issue that can arise from a few factors. First, you may not have added enough solvent. Add a small, incremental amount of the hot solvent until the solid dissolves.[1] Second, the chosen solvent may be inappropriate for your compound.[2] If the solid remains insoluble even after adding a significant amount of hot solvent, you will need to select a different solvent. Finally, there may be insoluble impurities present in your crude material. In this case, you should dissolve the desired compound in a slight excess of hot solvent and perform a hot gravity filtration to remove the insoluble materials before proceeding with the cooling and crystallization steps.[3]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A: This situation is likely due to one of two reasons:

  • Too much solvent was used: This is the most frequent cause of crystallization failure.[4] The solution is not saturated enough for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then attempt to cool it again.[4][5]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the compound is higher than its normal solubility limit, but crystal nucleation has not initiated.[4] To induce crystallization, you can try scratching the inside surface of the flask with a glass rod just below the liquid level.[1] The tiny scratches on the glass provide a surface for crystals to begin forming. Alternatively, if you have a pure sample, adding a "seed crystal" can initiate the process.[1]

Q3: The compound has separated as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point (the melting point of this compound is 97-101 °C). This can be caused by a highly impure sample or by cooling the solution too quickly.[4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5] Leaving the flask to cool on a surface that is not cold can help slow the process.[4] If the problem persists, purification by another method, such as column chromatography, may be necessary.[4]

Q4: The final yield of purified crystals is very low. What went wrong?

A: A low recovery can result from several factors:

  • Using too much solvent: A significant portion of your compound may have remained dissolved in the mother liquor.[5][6]

  • Premature crystallization: The compound may have crystallized in the filter funnel during a hot filtration step. Using a heated funnel can prevent this.[6]

  • Washing with too much cold solvent: While washing is necessary to remove adhering mother liquor, using an excessive amount of cold solvent will redissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for washing.[1]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound sparingly when cold. If the compound is too soluble in the cold solvent, a large amount will be lost.[6]

Q5: The recrystallized product is still colored. How can I obtain a colorless product?

A: Colored impurities can often be removed by treating the hot solution with activated charcoal before the filtration step. Add a small amount of charcoal to the hot solution, keep it at a boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[5] Be aware that charcoal can also adsorb your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] This temperature-dependent solubility is crucial for achieving a high recovery of the purified product.[2] A general rule of thumb is "like dissolves like"; since this compound is a moderately polar aromatic molecule, solvents like ethanol, acetone, or ethyl acetate are good starting points.[8] A preliminary solvent screen with small amounts of the crude material is the best approach to identify the optimal solvent or solvent pair.

Q2: What is a two-solvent recrystallization, and when should it be used?

A: A two-solvent system is used when no single solvent has the ideal solubility characteristics.[3] The method involves dissolving the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. A "poor" solvent (in which the compound is insoluble), which must be miscible with the good solvent, is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[3] A drop or two of the good solvent is added to redissolve the precipitate, and the solution is then allowed to cool slowly to form crystals. Common solvent pairs often include a polar and a non-polar solvent, such as ethanol-water or hexane-ethyl acetate.[2][9]

Q3: What are the likely impurities in crude this compound?

A: Impurities can include unreacted starting materials from the synthesis, by-products from side reactions (such as isomers or hydrolyzed products), and residual catalysts.[6] For instance, in syntheses involving cyanopyridines, incomplete reactions or side reactions can lead to various substituted pyridine derivatives.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for purifying crude this compound.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Add 0.5 mL of a different test solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, hexane/ethyl acetate mixture).

  • Observe the solubility at room temperature.

  • Gently heat the tubes that did not dissolve at room temperature to the solvent's boiling point.

  • An ideal solvent will show poor solubility at room temperature but complete solubility at its boiling point.[2]

  • Cool the tubes that showed complete dissolution in hot solvent to room temperature and then in an ice bath to observe crystal formation.

Solvent Screening Data Table

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling
EthanolSparingly SolubleSolubleYes
IsopropanolSparingly SolubleSolubleYes
TolueneSparingly SolubleSolubleYes
WaterInsolubleInsolubleN/A
HexaneInsolubleInsolubleN/A

Note: This table is illustrative. Actual results must be determined experimentally.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

  • Continue adding the minimum amount of near-boiling solvent until all the solid just dissolves.[1]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6] This prevents the product from crystallizing prematurely.[3]

5. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1]

  • Rapid cooling can lead to the formation of small, impure crystals.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[1]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[1]

  • Break the vacuum before adding the wash solvent, then reapply the vacuum.

7. Drying:

  • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

  • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.[6]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Start: Crude this compound dissolve Dissolve in minimum boiling solvent start->dissolve check_dissolve Completely dissolved? dissolve->check_dissolve add_solvent Add more hot solvent check_dissolve->add_solvent No hot_filter Insoluble impurities present? Perform hot filtration check_dissolve->hot_filter Yes add_solvent->dissolve cool Cool slowly to room temp, then in ice bath hot_filter->cool Yes / No oiled_out Compound 'oiled out'? cool->oiled_out check_crystals Crystals form? induce_cryst Induce crystallization: - Scratch flask - Add seed crystal check_crystals->induce_cryst No, suspect supersaturation reduce_vol Too much solvent likely. Evaporate some solvent & re-cool check_crystals->reduce_vol No, solution is clear collect Collect crystals via vacuum filtration check_crystals->collect Yes oiled_out->check_crystals No reheat Reheat, add more solvent, cool very slowly oiled_out->reheat Yes reheat->cool induce_cryst->check_crystals reduce_vol->cool wash_dry Wash with minimal ice-cold solvent and dry collect->wash_dry end End: Pure Product wash_dry->end

References

troubleshooting side reactions in the synthesis of cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyanopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and side reactions encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing detailed explanations, mitigation strategies, and experimental protocols.

FAQ 1: Nitrile Group Hydrolysis

Question: My reaction is producing the corresponding nicotinamide or nicotinic acid instead of the desired cyanopyridine. How can I prevent the hydrolysis of the nitrile group?

Answer: The hydrolysis of the nitrile group on the pyridine ring to an amide and subsequently to a carboxylic acid is a common side reaction, typically catalyzed by acidic or basic conditions, especially in the presence of water and at elevated temperatures.[1][2] The amide can be an intermediate in the hydrolysis to the carboxylic acid, but sometimes the reaction can be stopped at the amide stage under milder conditions.[1][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is the primary reactant for hydrolysis. Ensure all solvents are thoroughly dried, glassware is flame-dried or oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control pH: Avoid strongly acidic or basic conditions if possible. If a base or acid is required for the main reaction, consider using non-aqueous alternatives or running the reaction at the lowest possible temperature to minimize hydrolysis.

  • Modify Work-up Procedure: Quench the reaction with a neutral or buffered aqueous solution. Minimize the contact time of the cyanopyridine with aqueous acidic or basic layers during extraction.

  • Temperature Control: Perform the reaction and work-up at low temperatures to reduce the rate of hydrolysis.

Experimental Protocol: Selective Hydrolysis to Amide In some cases, the amide is the desired product. A mild method involves using an alkaline solution of hydrogen peroxide.[3]

  • Dissolve the cyanopyridine in a suitable solvent like ethanol.

  • Add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (H₂O₂).

  • Maintain the reaction at a mild temperature (e.g., 40-50°C) and monitor carefully by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture and extract the amide product.

Reaction Pathway: Hydrolysis of Cyanopyridine

hydrolysis_pathway Cyanopyridine Cyanopyridine (Target Product) Amide Nicotinamide (Side Product 1) Cyanopyridine->Amide H₂O (H⁺ or OH⁻) CarboxylicAcid Nicotinic Acid (Side Product 2) Amide->CarboxylicAcid H₂O (H⁺ or OH⁻) Harsh Conditions

Caption: Pathway of nitrile hydrolysis to an amide and carboxylic acid.

FAQ 2: Low Yield and Incomplete Reactions

Question: I am consistently obtaining a low yield of my target cyanopyridine. What are the common causes and how can I optimize the reaction?

Answer: Low yields are a frequent issue in organic synthesis and can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, incomplete conversion of intermediates, or the formation of side products.[4] For instance, in direct cyanation methods, the activation of the pyridine ring is crucial for achieving a good yield.[5]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and reactant stoichiometry. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.

  • Catalyst and Reagent Choice: The choice of catalyst or activating agent is critical. For ammoxidation routes, vanadium-based catalysts are common.[6] For direct cyanation, in-situ activation with agents like trifluoroacetic anhydride can be effective.[5]

  • Purity of Starting Materials: Ensure all starting materials and solvents are pure and free of contaminants that could inhibit the reaction.

  • Order of Addition: In multi-component reactions, the order of reagent addition can significantly impact the outcome and yield.[4]

Data Presentation: Effect of Reaction Conditions on Yield

Synthesis MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Ammoxidation4-Methylpyridine, NH₃, Air330-450Continuous>98[7]
Direct CyanationPyridine, HNO₃, TFAA, KCN0 to RT2-3 (activation)52 (average)[5]
One-Pot CondensationAldehyde, Ketone, MalononitrileMicrowave7-9 min72-86[8]
Dehydration of AmidePrimary Amide, SOCl₂VariesVariesGood[9]

Troubleshooting Workflow: Low Yield

low_yield_workflow Start Start: Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeCond Purity OK ChangeReagents Consider Alternative Reagents or Catalysts OptimizeCond->ChangeReagents No Improvement End Yield Improved OptimizeCond->End Improvement CheckIntermediates Analyze for Stable Unwanted Intermediates ChangeReagents->CheckIntermediates No Improvement ChangeReagents->End Improvement

Caption: A logical workflow for troubleshooting low reaction yields.

FAQ 3: Dimerization and By-Product Formation

Question: My reaction is forming significant amounts of a dimer or other unexpected colored by-products. How can I suppress these side reactions?

Answer: Dimerization can occur, particularly in molecules with large aromatic systems, through intermolecular face-to-face stacking.[10][11] The formation of these dimers can be influenced by steric factors; counterintuitively, less sterically crowded molecules can sometimes be more prone to dimerization.[10][11] Other by-products can arise from self-condensation of starting materials or alternative reaction pathways.

Troubleshooting Steps:

  • Adjust Concentration: Run the reaction under higher dilution to disfavor intermolecular reactions (dimerization) over the desired intramolecular reaction.

  • Modify Molecular Structure: If possible, introduce bulky steric groups near the potential interaction sites to physically block dimerization.

  • Change Solvent: Use a solvent that minimizes π-π stacking interactions.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side-product formation more than the rate of the desired reaction.

Logical Diagram: Suppressing Dimerization

dimerization_logic cluster_0 Molecular Properties cluster_1 Reaction Conditions StericHindrance Low Steric Hindrance (Flat Structure) Dimerization Increased Dimer Formation StericHindrance->Dimerization Planarity High Conformational Freedom Planarity->Dimerization Concentration High Concentration Concentration->Dimerization Solvent Solvent Favoring π-π Stacking Solvent->Dimerization

Caption: Factors contributing to increased dimer formation.

FAQ 4: Purification Challenges

Question: My crude product is a difficult-to-separate mixture. What are the most effective methods for purifying cyanopyridines?

Answer: Purification is often necessary to remove unreacted starting materials, catalysts, and side products. The choice of method depends on the physical properties of the target cyanopyridine and the impurities. Common, effective techniques include recrystallization, column chromatography, and sublimation.[12][13][14]

Recommended Purification Protocols:

1. Recrystallization: This is an effective method for obtaining high-purity crystalline solids.

  • Protocol:

    • Melt the crude 4-cyanopyridine product at 75-80°C.[13]

    • Add water to the molten crude product and maintain the temperature at 55-65°C to ensure dissolution.[13]

    • Slowly cool the solution to 8-12°C with stirring to induce crystallization and form a slurry.[13]

    • Separate the crystals from the mother liquor via centrifugation or filtration.[13]

    • Wash the collected crystals with cold solvent (e.g., water or an ethanol/water mixture) and dry under vacuum.[4][13] A final purity of >99.9% can be achieved.[12]

2. Column Chromatography: Useful for separating compounds with different polarities.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[5]

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Purity Comparison

Purification MethodTypical Starting PurityAchievable Final PurityKey Advantage
Recrystallization85-95%>99.5%Scalable, cost-effective
Column Chromatography50-90%>99%Excellent for complex mixtures
Sublimation90-98%>98%Solvent-free, good for specific compounds

Experimental Workflow: Purification

purification_workflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrystallize Perform Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No / Oily CheckPurity Check Purity (TLC, LC-MS, NMR) Recrystallize->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography Purity <99% End Pure Product CheckPurity->End Purity >99%

Caption: Decision workflow for purifying crude cyanopyridine products.

References

optimization of reaction conditions for 2-Cyano-4-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyano-4-phenylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: this compound is commonly synthesized through two primary palladium-catalyzed cross-coupling reactions:

  • Palladium-Catalyzed Cyanation: This route typically involves the reaction of a 2-halo-4-phenylpyridine (e.g., 2-bromo-4-phenylpyridine or 2-chloro-4-phenylpyridine) with a cyanide source.

  • Suzuki-Miyaura Cross-Coupling: This approach involves the coupling of a 4-halopyridine bearing a cyano group at the 2-position (e.g., 2-cyano-4-bromopyridine) with phenylboronic acid or its derivatives.

Q2: Which cyanide sources are recommended for the palladium-catalyzed cyanation route?

A2: Several cyanide sources can be employed, each with its own advantages and safety considerations. Common choices include:

  • Zinc Cyanide (Zn(CN)₂): Often preferred due to its lower toxicity and good performance in many palladium-catalyzed cyanations.[1]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and cost-effective cyanide source.[2]

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): Highly effective but also highly toxic, requiring stringent safety precautions.

Q3: What are the key parameters to optimize for a successful synthesis?

A3: The key parameters to optimize for both cyanation and Suzuki coupling reactions include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The interplay of these factors significantly impacts reaction yield and purity.

Troubleshooting Guide

Issue 1: Low or no product yield in Palladium-Catalyzed Cyanation.

Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Use a pre-catalyst or ensure proper in-situ formation of the active Pd(0) species. Catalyst poisoning by cyanide can be an issue; consider using co-catalysts like zinc formate to reactivate the palladium catalyst.[3]
Poor Ligand Choice The ligand plays a crucial role. For cyanation of aryl halides, phosphine-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective.[3] Experiment with different ligands to find the optimal one for your specific substrate.
Incorrect Base The choice and amount of base are critical. Common bases for cyanation include potassium acetate (KOAc) or sodium carbonate (Na₂CO₃).[2][4] The base strength can influence the reaction rate and side product formation.
Inappropriate Solvent The reaction solvent must be compatible with all reagents and facilitate the reaction. Anhydrous polar aprotic solvents like dioxane, DMF, or DMAc are commonly used.[2][4] Ensure the solvent is dry, as water can affect the reaction.
Sub-optimal Temperature Cyanation reactions often require elevated temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[2] Optimize the temperature for your specific system.
Impure Starting Materials Verify the purity of your 2-halo-4-phenylpyridine and cyanide source. Impurities can inhibit the catalyst or lead to side reactions.

Issue 2: Incomplete conversion or side product formation in Suzuki-Miyaura Coupling.

Potential Cause Troubleshooting Step
Boronic Acid Decomposition Pyridineboronic acids can be prone to decomposition.[5] Use fresh, high-purity boronic acid. Consider using the more stable pinacol ester derivative.
Catalyst and Ligand Selection Pd(dppf)Cl₂ is a common and often effective catalyst for Suzuki couplings involving pyridines.[6] If issues persist, consider other palladium sources like Pd₂(dba)₃ with phosphine ligands.[7]
Base and Solvent System A base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5][8] The solvent system often consists of an organic solvent (e.g., dioxane, toluene) and an aqueous phase.[9] Ensure proper mixing.
Oxygen Sensitivity While some Suzuki reactions are robust, it is good practice to degas the reaction mixture to remove oxygen, which can oxidize the catalyst.[5]
Hydrolysis of Cyano Group Under harsh basic conditions and elevated temperatures, the cyano group could potentially hydrolyze to an amide or carboxylic acid. Monitor the reaction for such byproducts and consider using milder bases or lower temperatures.

Data Presentation

Table 1: Hypothetical Optimization of Palladium-Catalyzed Cyanation of 2-Bromo-4-phenylpyridine

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)dppf (4)K₂CO₃Dioxane10065
2Pd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane10078
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10085
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene10072
5Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane12092
6Pd/C (5)dppf (10)K₃PO₄DMAc11088

Table 2: Hypothetical Optimization of Suzuki-Miyaura Coupling of 2-Cyano-4-bromopyridine with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O9070
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O10085
3Pd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O10091
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10095
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄MeCN/H₂O8088
6Pd(OAc)₂ (2)SPhos (4)CsFTHF/H₂O7075

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-4-phenylpyridine

This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl halides.

Materials:

  • 2-Bromo-4-phenylpyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-4-phenylpyridine (1.0 mmol), zinc cyanide (0.6 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Cyano-4-bromopyridine

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 2-Cyano-4-bromopyridine

  • Phenylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 2-cyano-4-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium phosphate (3.0 mmol).

  • Add a mixture of dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Experimental_Workflow_Cyanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromo-4-phenylpyridine - Zn(CN)₂ - Pd₂(dba)₃ & XPhos - Cs₂CO₃ solvent Add Anhydrous Dioxane reagents->solvent heat Heat to 120°C (12-24h) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter extract Wash with H₂O & Brine filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Palladium-Catalyzed Cyanation.

Troubleshooting_Decision_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Product Yield check_catalyst Check Catalyst Activity & Ligand Choice start->check_catalyst check_base Optimize Base (Type & Amount) start->check_base check_purity Verify Starting Material Purity start->check_purity change_catalyst Try different Pd source or ligand check_catalyst->change_catalyst No Improvement success Improved Yield change_catalyst->success check_solvent Ensure Anhydrous Solvent check_base->success check_temp Adjust Temperature check_solvent->success check_temp->success check_purity->success

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic reactions during the synthesis of pyridines. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. However, their synthesis often involves highly exothermic steps that can pose significant safety risks if not properly controlled. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you conduct your experiments safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a potential thermal runaway reaction during pyridine synthesis?

A1: Early detection is critical for preventing a thermal runaway. Key indicators include:

  • A sudden, unexpected, and accelerating increase in the reactor temperature that deviates from the planned profile.

  • A rapid increase in the reactor pressure, even if the temperature appears to be under control.

  • Noticeable changes in the reaction mixture, such as a sudden color change, increased viscosity, or the evolution of gas.

  • An increased demand on the cooling system to maintain the set temperature, indicating a higher than expected heat output from the reaction.

Q2: My pyridine synthesis is showing signs of a thermal runaway. What are the immediate actions I should take?

A2: If a thermal runaway is suspected, prioritize personnel safety above all else. The following immediate actions should be taken:

  • Stop Reagent Addition: Immediately cease the addition of any further reactants to the vessel.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve increasing the flow of coolant or lowering the coolant temperature.

  • Activate Emergency Systems: If your setup includes a quenching system, activate it according to your standard operating procedure.

  • Alert Personnel and Initiate Shutdown: Inform all personnel in the immediate vicinity and initiate the laboratory or facility's emergency shutdown procedure.

  • Evacuate: Evacuate the area to a safe location.

Q3: How can I minimize the risk of a thermal runaway when scaling up a pyridine synthesis?

A3: Scaling up exothermic reactions introduces significant challenges due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation. To minimize risks:

  • Conduct a Thermal Hazard Assessment: Before scale-up, perform a thorough thermal hazard assessment, including reaction calorimetry, to understand the reaction's thermal profile, heat of reaction, and potential for thermal accumulation.

  • Optimize Process Parameters:

    • Controlled Addition: Utilize a semi-batch process where one or more reactants are added gradually. This allows for the rate of heat generation to be controlled by the addition rate.

    • Lower Reaction Temperature: Operating at a lower temperature can decrease the reaction rate and provide a larger safety margin.

    • Efficient Mixing: Ensure vigorous and effective stirring to prevent localized hot spots and maintain a homogenous temperature throughout the reactor.

  • Ensure Adequate Cooling Capacity: The reactor's cooling system must be capable of removing the heat generated by the reaction, even under worst-case scenarios.

  • Consider Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, providing better control over reaction parameters and significantly reducing the risk of thermal runaway.[1]

Troubleshooting Guides for Specific Pyridine Syntheses

This section addresses common issues related to exothermic reactions in several widely used pyridine synthesis methods.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that is often exothermic, particularly during the initial condensation and subsequent oxidation steps.[2][3]

Issue: Rapid temperature increase after the addition of reagents.

  • Potential Cause: The initial condensation of the aldehyde, β-ketoester, and ammonia can be highly exothermic. The reaction rate can be influenced by the specific reactants and the catalyst used.

  • Troubleshooting Steps:

    • Slow Reagent Addition: Add one of the reactants, typically the aldehyde or the ammonia source, dropwise to the reaction mixture while carefully monitoring the internal temperature.

    • Pre-cooling: Cool the reaction vessel in an ice bath before and during the addition of the reagents to absorb the initial heat of reaction.[4]

    • Solvent Choice: Use a solvent with a higher boiling point to provide a larger temperature window for control.

Issue: Uncontrolled exotherm during the oxidation of the dihydropyridine intermediate.

  • Potential Cause: The aromatization of the dihydropyridine is an oxidative process that can be strongly exothermic, depending on the oxidizing agent used.

  • Troubleshooting Steps:

    • Choice of Oxidant: Select a milder oxidizing agent if possible.

    • Portion-wise Addition: Add the oxidizing agent in small portions, allowing the temperature to stabilize between additions.

    • Maintain Cooling: Ensure adequate cooling is in place throughout the oxidation step.

Parameter Conventional Heating Microwave Irradiation Notes
Typical Temperature Reflux (e.g., Ethanol)120-140 °C[5]Microwave heating can lead to faster reaction times but requires careful control of temperature and pressure.
Reaction Time 30 minutes to several hours[6][7]7-10 minutes[4][5]Shorter reaction times with microwave heating reduce the overall time the reaction is at an elevated temperature.
Yield Good to excellentOften higher than conventional heating[8]Optimized conditions can lead to high yields with both methods.

Table 1: Comparison of typical reaction parameters for Hantzsch pyridine synthesis.

Hantzsch_Troubleshooting start Start Hantzsch Synthesis temp_increase Rapid Temperature Increase? start->temp_increase slow_addition Slow Reagent Addition Pre-cool Reaction Vessel temp_increase->slow_addition Yes oxidation_exotherm Exotherm During Oxidation? temp_increase->oxidation_exotherm No check_cooling Check Cooling System Capacity slow_addition->check_cooling runaway Potential Thermal Runaway Initiate Emergency Shutdown check_cooling->runaway Insufficient check_cooling->oxidation_exotherm Sufficient portion_wise_oxidant Add Oxidant in Portions Maintain Cooling oxidation_exotherm->portion_wise_oxidant Yes success Controlled Reaction oxidation_exotherm->success No portion_wise_oxidant->success

Troubleshooting workflow for Hantzsch synthesis exotherms.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis typically proceeds under milder conditions than the Hantzsch synthesis, but exotherms can still occur, particularly with reactive substrates or on a larger scale.[9][10]

Issue: Temperature rises above the recommended 140°C. [11][12]

  • Potential Cause: The Michael addition and subsequent cyclization steps can be exothermic. The choice of solvent and the concentration of reactants can influence the rate of heat generation.

  • Troubleshooting Steps:

    • Solvent Selection: Use a solvent that allows for good temperature control, such as glacial acetic acid or methanol, and ensure a sufficient volume to act as a heat sink.[10]

    • Controlled Heating: Heat the reaction mixture gradually to the target temperature while monitoring for any sudden temperature increases.

    • Reagent Purity: Ensure the purity of starting materials, as impurities can sometimes catalyze side reactions that are more exothermic.

Parameter Typical Range Notes
Temperature 80 - 140 °C[12]Exceeding 140°C can lead to increased side product formation and decomposition.[11]
Solvent Glacial Acetic Acid, Methanol[10]Acetic acid can also act as a catalyst.
Reaction Time 2 - 6 hours[6]Monitor by TLC to avoid prolonged heating.

Table 2: Typical reaction parameters for Kröhnke pyridine synthesis.

Krohnke_Troubleshooting start Start Kröhnke Synthesis temp_exceed Temperature > 140°C? start->temp_exceed reduce_heating Reduce Heating Rate Ensure Adequate Solvent Volume temp_exceed->reduce_heating Yes success Controlled Reaction temp_exceed->success No check_stirring Verify Stirring Efficiency reduce_heating->check_stirring side_reactions Increased Side Reactions and Decomposition check_stirring->side_reactions Inefficient check_stirring->success Efficient

Troubleshooting workflow for Kröhnke synthesis exotherms.

Guareschi-Thorpe Condensation

This condensation reaction to form pyridine derivatives can be exothermic, and modern modifications often utilize aqueous media.[13][14][15]

Issue: Localized boiling and pressure build-up in the reactor.

  • Potential Cause: The condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia can be vigorous.[14] Using ammonium carbonate in an aqueous medium can also lead to the evolution of carbon dioxide, increasing the pressure.[15]

  • Troubleshooting Steps:

    • Venting: Ensure the reaction vessel is equipped with a proper venting system, such as a reflux condenser, to safely manage any pressure increase.

    • Gradual Heating: Heat the reaction mixture slowly to the target temperature (e.g., 80°C) to control the rate of reaction and gas evolution.[15]

    • Stirring: Maintain efficient stirring to ensure even heat distribution and prevent localized overheating.

Ciamician-Dennstedt Rearrangement

This reaction involves the ring expansion of pyrrole to a 3-halogenopyridine using a dihalocarbene, which is generated in situ.[7][16][17] The generation of the carbene and the subsequent rearrangement can be exothermic.

Issue: Reaction becomes too vigorous upon addition of the haloform.

  • Potential Cause: The reaction of a haloform (e.g., chloroform) with a strong base to generate the dichlorocarbene is exothermic. The subsequent reaction with pyrrole can also contribute to heat generation.

  • Troubleshooting Steps:

    • Slow Addition: Add the haloform dropwise to the cooled, basic solution of pyrrole.

    • Temperature Control: Maintain a low temperature (e.g., using an ice bath) during the generation of the carbene.

    • Dilution: Use a sufficient amount of an appropriate solvent to help dissipate the heat generated.

Experimental Protocols

General Protocol for Monitoring and Controlling Exothermic Reactions

This protocol outlines a general approach for managing exothermic reactions during pyridine synthesis at the laboratory scale.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Cooling bath (e.g., ice-water bath, dry ice-acetone bath)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the glassware in a fume hood. The central neck of the flask should be fitted with the stirrer, one side neck with the thermometer/thermocouple positioned to measure the internal temperature of the reaction mixture, and the other side neck with the dropping funnel and an inert gas inlet. The reflux condenser should be attached to the top of the dropping funnel or through a separate adapter.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Initial Charge: Charge the flask with the initial reactants and solvent as per your specific synthesis protocol.

  • Cooling: If a significant exotherm is anticipated, cool the reaction mixture to a temperature below the target reaction temperature using an appropriate cooling bath.

  • Controlled Addition: Add the most reactive reagent (or the reagent known to initiate the exotherm) dropwise from the dropping funnel.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.

  • Controlling the Exotherm:

    • If the temperature begins to rise rapidly, slow down or stop the addition of the reagent.

    • If necessary, lower the cooling bath temperature or add more cooling agent to the bath.

    • Only resume the addition once the temperature has stabilized.

  • Reaction Completion: Once the addition is complete, allow the reaction to proceed at the desired temperature, monitoring for any delayed exotherms.

  • Work-up: Proceed with the reaction work-up only after the reaction has completely cooled to room temperature and is no longer generating heat.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion setup Assemble Glassware in Fume Hood inert Establish Inert Atmosphere setup->inert charge Charge Initial Reagents and Solvent inert->charge cool Cool Reaction Mixture charge->cool addition Controlled Reagent Addition cool->addition monitor Continuous Temperature Monitoring addition->monitor Adjust control Adjust Addition Rate & Cooling to Control Exotherm monitor->control Adjust control->addition Adjust stabilize Allow Reaction to Stabilize control->stabilize Addition Complete workup Cool to Room Temperature and Proceed with Work-up stabilize->workup

General experimental workflow for managing exothermic reactions.

Safety and Emergency Procedures

A case study of a runaway reaction during the synthesis of 2-cyano-3-methylpyridine highlighted the catastrophic consequences of omitting a solvent, which led to a higher than expected adiabatic temperature rise and a two-stage decomposition.[18] This underscores the critical importance of adhering to established protocols and understanding the thermal hazards of each reaction step.

In the event of a power failure, cooling and stirring systems may be compromised, leading to a thermal runaway in an ongoing exothermic reaction.[19] It is crucial to have backup power for essential safety equipment or established emergency shutdown procedures that do not rely on electrical power.[20]

Disclaimer: This technical support center is intended as a guide and does not replace a thorough risk assessment for your specific experimental conditions. Always consult the relevant Safety Data Sheets (SDS) for all reagents and follow your institution's safety protocols.[11][20][21]

References

addressing issues with starting material purity in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to starting material purity in pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyridine synthesis, and why is their purity crucial?

A1: The most common industrial methods for pyridine synthesis are the Chichibabin and Hantzsch syntheses. The primary starting materials include formaldehyde, acetaldehyde, ammonia, and acrolein. The purity of these materials is critical as impurities can lead to a variety of issues, including reduced yield, formation of difficult-to-remove byproducts, catalyst deactivation, and inconsistent reaction rates.[1][2][3][4]

Q2: How do I know if my starting materials are impure?

A2: Impurities can be identified through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Physical indicators of impurity can include discoloration, turbidity, or the presence of solid precipitates in liquid starting materials. For instance, pyridine itself should be a colorless liquid; a yellow or brown color suggests impurities.[5]

Q3: Can I use technical grade starting materials for pyridine synthesis?

A3: While it may be possible to use technical grade materials, it is generally not recommended for syntheses where high purity of the final product is required. Technical grade reagents often contain a higher level of impurities that can negatively impact the reaction. If technical grade materials are used, a preliminary purification step is highly advisable.

Q4: What is the impact of water as an impurity in my starting materials?

A4: Water can have varied effects depending on the specific synthesis and the other reactants. In some cases, it can act as a solvent and may not be detrimental in small amounts. However, in other reactions, particularly those involving water-sensitive catalysts or intermediates, its presence can lead to side reactions and reduced yields. For example, water can hydrolyze intermediates or react with catalysts. In the case of ammonia, excess water can affect the reaction equilibrium.[6]

Q5: My pyridine product is colored. What could be the cause?

A5: A colored pyridine product (typically yellow or brown) is a strong indication of impurities. These can arise from side reactions during the synthesis, often caused by impure starting materials, or from the degradation of the product during purification. The color may be due to polymeric byproducts or other high molecular weight compounds.

Troubleshooting Guides

Issue 1: Low Yield in Pyridine Synthesis

Potential Cause: Impurities in starting materials are a common culprit for low yields.

Starting MaterialCommon ImpuritiesTroubleshooting Steps
Formaldehyde Formic acid, Methanol1. Neutralize Acid: If formic acid is suspected, carefully neutralize the formaldehyde solution with a dilute base before use. 2. Purify: Perform a purification of the formaldehyde solution to remove both formic acid and methanol. (See Experimental Protocol 1)
Acetaldehyde Acetic acid, Paraldehyde (trimer)1. Remove Acid: Wash the acetaldehyde with a dilute sodium bicarbonate solution to remove acetic acid. 2. Crack Paraldehyde: To convert paraldehyde back to acetaldehyde, it can be depolymerized by heating with a catalytic amount of acid, followed by distillation. 3. Purify: Distill the acetaldehyde to separate it from impurities. (See Experimental Protocol 2)
Ammonia Water, Carbon Dioxide1. Dry the Gas: Pass the ammonia gas through a drying agent like potassium hydroxide (KOH) pellets to remove water. 2. Remove CO2: Use a CO2 absorbent to purify the ammonia stream. (See Experimental Protocol 3)
Acrolein Dimers, Polymers, Acids1. Inhibitor Management: Ensure an appropriate polymerization inhibitor is present during storage and purification. 2. Purify: Purify acrolein by distillation, preferably under reduced pressure, to remove polymers and other impurities. (See Experimental Protocol 4)
Issue 2: Formation of Unexpected Side Products

Potential Cause: Specific impurities can lead to the formation of characteristic side products, complicating purification and reducing the yield of the desired pyridine.

Observation (by GC-MS or NMR)Likely CauseSuggested Action
Higher alkylated pyridines (picolines, lutidines) Impurities in acetaldehyde or use of other aldehydes.Verify the purity of your acetaldehyde and formaldehyde. Ensure no other aldehydes are contaminating the reaction.
Polymeric material (tar-like residue) Polymerization of acrolein or side reactions of formaldehyde.Purify acrolein before use and ensure proper reaction temperature control. Use freshly purified formaldehyde.
3-Methylpyridine as a major byproduct Reaction of acrolein with ammonia.[7][8]This is a known side reaction. Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired pyridine product. Ensure the correct stoichiometry of reactants.
Oligomeric compounds Side reactions involving acrolein and ammonia.[8]Purify acrolein to remove dimers and oligomers before the reaction. Control the reaction temperature to minimize side reactions.

Data Presentation: Impact of Impurities on Pyridine Yield

The following table provides an estimated impact of various impurities on the yield of pyridine synthesis. The exact quantitative effect can vary based on the specific reaction conditions and the concentration of the impurity.

Starting MaterialImpurityTypical Concentration in Commercial GradeEstimated Yield Reduction (%)
Formaldehyde Formic Acid0.05 - 0.1%5 - 10%
Methanol1 - 15%2 - 8%
Acetaldehyde Acetic Acid0.1 - 0.5%5 - 15%
Paraldehyde1 - 5%10 - 25%
Ammonia Water0.2 - 0.5%1 - 5%
Carbon Dioxide50 - 200 ppm5 - 10%
Acrolein Dimers/Polymers1 - 10%15 - 40%

Experimental Protocols

Protocol 1: Purification of Formaldehyde

Objective: To remove formic acid and methanol from a commercial formaldehyde solution.

Methodology: Based on the principle of forming a hemiformal followed by pyrolysis.

  • Hemiformal Formation: In a round-bottom flask, mix the aqueous formaldehyde solution with a higher-boiling alcohol (e.g., 2-ethylhexanol) in a 1:1 molar ratio.

  • Vacuum Dehydration: Heat the mixture under reduced pressure (e.g., 25 mmHg) to a temperature of 85-95 °C. Water and any low-boiling impurities will be removed as distillates.

  • Pyrolysis: Transfer the resulting hemiformal mixture to a new distillation apparatus. Heat at atmospheric pressure to 125-160 °C. The hemiformal will decompose, releasing purified formaldehyde and the alcohol as vapors.

  • Collection: Pass the vapors through a condenser to separate the liquid alcohol from the gaseous purified formaldehyde. The formaldehyde gas can be used directly or dissolved in a suitable solvent.

Protocol 2: Purification of Acetaldehyde by Fractional Distillation

Objective: To remove acetic acid and paraldehyde from commercial acetaldehyde.

Methodology: A two-step distillation process.

  • Acid Removal: If acetic acid is present, first wash the acetaldehyde with a 5% sodium bicarbonate solution in a separatory funnel. Separate the layers and dry the organic layer with anhydrous sodium sulfate.

  • Fractional Distillation: Set up a fractional distillation apparatus with an efficient column (e.g., a Vigreux or packed column).

  • Distillation Parameters:

    • Heating: Use a water bath for gentle heating.

    • Collection: Cool the receiving flask in an ice bath to prevent the evaporation of the purified acetaldehyde (boiling point: 20.2 °C).

  • Procedure: Slowly heat the acetaldehyde. Discard the initial low-boiling fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of acetaldehyde. Leave the higher-boiling impurities (including paraldehyde) in the distillation flask.

Protocol 3: Purification of Ammonia Gas

Objective: To remove water and carbon dioxide from a stream of ammonia gas.

Methodology: Gas scrubbing and drying train.

  • Setup: Prepare a gas train consisting of a scrubbing bottle followed by a drying tube.

  • CO2 Removal: Fill the scrubbing bottle with a saturated solution of potassium hydroxide (KOH). The CO2 will react with the KOH to form potassium carbonate.

  • Drying: Fill the drying tube with pellets of solid potassium hydroxide (KOH) or another suitable non-acidic drying agent.

  • Procedure: Pass the ammonia gas stream through the KOH solution first, then through the drying tube. The purified and dried ammonia gas can then be introduced into the reaction vessel.

Protocol 4: Purification of Acrolein

Objective: To remove acidic impurities and polymers from commercial acrolein.

Methodology: Extractive distillation with a polymerization inhibitor.

  • Inhibitor Addition: Before heating, add a polymerization inhibitor (e.g., hydroquinone) to the acrolein.

  • Extractive Distillation Setup: Use a distillation apparatus designed for extractive distillation. A solvent such as furfural can be used as the extraction solvent.[9]

  • Procedure:

    • Heat the mixture of acrolein and the extraction solvent.

    • The extraction solvent will selectively scrub the acrolein from the vapor phase, leaving behind less soluble impurities.

    • The purified acrolein is then separated from the extraction solvent in a subsequent distillation step.

    • It is crucial to maintain the presence of an inhibitor throughout the process and to avoid excessive temperatures to prevent polymerization.

Visualizations

Troubleshooting_Workflow start Low Pyridine Yield or Impure Product check_purity Analyze Starting Material Purity (GC-MS, NMR) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Purify Starting Materials (Distillation, Scrubbing, etc.) impurities_found->purify Yes no_impurities Check Reaction Conditions (Temp, Pressure, Catalyst) impurities_found->no_impurities No rerun_reaction Rerun Synthesis with Purified Materials purify->rerun_reaction analyze_product Analyze Final Product rerun_reaction->analyze_product success High Yield & Purity Achieved analyze_product->success optimize Optimize Reaction Parameters no_impurities->optimize optimize->rerun_reaction

Caption: A general troubleshooting workflow for addressing issues in pyridine synthesis.

Impurity_Effects cluster_formaldehyde Formaldehyde Impurities cluster_acetaldehyde Acetaldehyde Impurities cluster_ammonia Ammonia Impurities cluster_acrolein Acrolein Impurities cluster_effects Negative Effects on Synthesis formic_acid Formic Acid side_products Side Products formic_acid->side_products catalyst_deactivation Catalyst Deactivation formic_acid->catalyst_deactivation methanol Methanol low_yield Low Yield methanol->low_yield acetic_acid Acetic Acid acetic_acid->catalyst_deactivation paraldehyde Paraldehyde paraldehyde->low_yield water Water water->catalyst_deactivation co2 Carbon Dioxide co2->catalyst_deactivation dimers Dimers/Polymers dimers->low_yield dimers->side_products side_products->low_yield catalyst_deactivation->low_yield

Caption: Logical relationships between common starting material impurities and their effects.

References

2-Cyano-4-phenylpyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Cyano-4-phenylpyridine. The information provided is based on general chemical principles and data from structurally similar compounds, as specific stability and degradation pathway data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Protects against oxidation and reaction with atmospheric moisture.
Light Protect from light (Amber vial)Prevents potential photodegradation.
Container Tightly sealed, dry containerPrevents hydrolysis from atmospheric moisture.

Q2: What are the known incompatibilities of this compound?

A2: Based on the chemical nature of the cyano and pyridine functional groups, this compound should be considered incompatible with the following substances.[1]

Incompatible SubstancePotential Hazard
Strong Oxidizing AgentsCan lead to vigorous or explosive reactions.
Strong AcidsCan cause hydrolysis of the cyano group and protonation of the pyridine ring, potentially leading to vigorous reactions.
Strong BasesCan catalyze hydrolysis of the cyano group.
Reducing AgentsCan react vigorously with the cyano group.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, based on the reactivity of the cyanopyridine scaffold, the following pathways are plausible:

  • Hydrolysis: The cyano group can hydrolyze to form 4-phenylpyridine-2-carboxamide and subsequently 4-phenylpicolinic acid. This process can be accelerated by acidic or basic conditions and the presence of certain metal ions.[2][3][4][5]

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide, which would lead to the formation of this compound N-oxide.[6]

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[7][8][9][10] The exact photoproducts for this compound are not known.

Troubleshooting Guides

Problem: I am observing a new, more polar impurity in my this compound sample by reverse-phase HPLC.

Possible Cause & Solution:

Possible CauseSuggested Action
Hydrolysis: The cyano group may be hydrolyzing to the carboxamide or carboxylic acid, which are more polar.Verify: Analyze the sample by LC-MS to identify the mass of the impurity. The carboxamide will have a mass increase of 18 Da (M+H₂O), and the carboxylic acid will have a mass increase of 19 Da (M+H₂O-NH₃+H₂).Prevent: Ensure the compound is stored in a tightly sealed container in a dry environment. Use anhydrous solvents for your experiments.
Oxidation: The pyridine nitrogen may have been oxidized to the N-oxide, which is also more polar.Verify: Check the mass of the impurity by LC-MS. The N-oxide will have a mass increase of 16 Da (M+O).Prevent: Store the compound under an inert atmosphere and avoid exposure to oxidizing agents.

Problem: My sample of this compound has developed a yellowish or brownish color over time.

Possible Cause & Solution:

Possible CauseSuggested Action
Minor Degradation/Impurity Formation: The color change is likely due to the formation of small amounts of degradation products or impurities. Long-term storage of similar compounds like 2-cyanopyridine in mild steel containers can lead to discoloration.[3]Assess Purity: Analyze the sample by HPLC or another suitable analytical method to quantify the level of impurities.Purification: If the purity is no longer acceptable for your application, consider recrystallization or chromatographic purification.Storage Review: Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, inert atmosphere).

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 N HCl (1:1 v/v).

    • Basic: Mix the stock solution with 0.1 N NaOH (1:1 v/v).

    • Neutral: Mix the stock solution with purified water (1:1 v/v).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

  • Time-Point Sampling: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid solution with NaOH, basic solution with HCl), and dilute with mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Condition: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).

  • Incubation: Incubate the solution at room temperature for a defined period (e.g., 2, 6, 24 hours). Protect from light.

  • Time-Point Sampling: At each time point, withdraw an aliquot and dilute it with mobile phase.

  • Analysis: Analyze the samples using the same HPLC-MS method as described in Protocol 1.

  • Data Evaluation: Calculate the percentage of degradation and identify the major oxidative degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation 2_Cyano_4_phenylpyridine This compound Carboxamide 4-Phenylpyridine-2-carboxamide 2_Cyano_4_phenylpyridine->Carboxamide + H₂O (Acid/Base) Carboxylic_Acid 4-Phenylpicolinic Acid Carboxamide->Carboxylic_Acid + H₂O (Acid/Base) N_Oxide This compound N-oxide 2_Cyano_4_phenylpyridine_ox This compound 2_Cyano_4_phenylpyridine_ox->N_Oxide + [O] (e.g., H₂O₂)

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow Start Start: This compound Sample Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stock_Solution->Stress Incubate Incubate at Controlled Temperature & Time Stress->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Data Evaluate Degradation % & Identify Products Analyze->Data End End: Stability Profile Data->End

Caption: General workflow for a forced degradation study.

References

overcoming low reactivity of precursors in 2-Cyano-4-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to the synthesis of 2-Cyano-4-phenylpyridine, with a specific focus on overcoming the low reactivity of precursors.

Frequently Asked Questions (FAQs)

Q1: Why is the yield for my this compound synthesis consistently low?

Low yields are often attributed to the inherent electronic properties of the pyridine ring. The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene.[1] For cyanation, which involves a nucleophilic attack by the cyanide ion, the ring must be "activated" to increase its reactivity at the 2- and 4-positions.[1][2] Without proper activation, the reaction often proceeds slowly or not at all, leading to poor yields.

Q2: What is the most effective method for activating the pyridine ring for cyanation?

The most common and effective strategy is the formation of a pyridine N-oxide intermediate.[2] Oxidation of the pyridine nitrogen atom creates a positive charge in the ring, significantly increasing its reactivity towards nucleophiles.[1] This N-oxide can then react with a cyanide source in the presence of an acylating agent (like dimethylcarbamoyl chloride) or after conversion to a pyridinium salt to yield the 2-cyano product.[2][3]

Q3: How critical are anhydrous conditions for this synthesis?

Anhydrous (water-free) conditions are absolutely critical for success. Moisture can react with and deactivate reagents, particularly organometallics if used, and can interfere with the activation step.[4][5] Best practices include:

  • Drying solvents over an appropriate agent (e.g., KOH for pyridine followed by distillation).[4][5]

  • Using oven- or flame-dried glassware immediately before use.[4]

  • Ensuring all solid and liquid reagents are thoroughly dried.[4]

Q4: My reaction fails to initiate or proceeds very slowly. What are the first things I should check?

If the reaction is stalled, consider these primary factors[4]:

  • Catalyst Activity: If a catalyst is used, ensure it has not been deactivated by exposure to air or moisture.

  • Reaction Temperature: Some reactions require an initial input of heat to overcome the activation energy barrier. Consider gently increasing the temperature while monitoring the reaction.

  • Mixing: For heterogeneous reactions (e.g., solid reagents in a liquid), ensure stirring is efficient enough to maximize contact between reactants.

  • Reagent Stoichiometry: Double-check the molar ratios of your precursors and reagents to ensure they are correct.

Troubleshooting Guide: Overcoming Low Precursor Reactivity

Problem 1: Low or No Formation of this compound

Possible Cause 1.1: Insufficient Reactivity of the 4-Phenylpyridine Precursor

  • Solution: The pyridine ring must be activated for nucleophilic cyanation. The most reliable method is to first synthesize the 4-phenylpyridine N-oxide. This intermediate is significantly more reactive towards cyanide addition at the 2-position.[2][6]

Possible Cause 1.2: Ineffective Cyanation Reagents or Conditions

  • Solution: The choice of cyanide source and acylating agent is crucial. Potassium cyanide (KCN) in the presence of an acylating agent like dimethylcarbamoyl chloride has been shown to be effective.[3] The acylating agent reacts with the N-oxide to form a highly reactive intermediate that readily undergoes nucleophilic attack by the cyanide ion.[3]

Possible Cause 1.3: Sub-optimal Solvent or Temperature

  • Solution: The reaction is highly sensitive to the solvent. Acetonitrile (CH3CN) and Tetrahydrofuran (THF) have been shown to give good yields, whereas solvents like DMF, CH2Cl2, water, or toluene are less effective.[3] The reaction temperature should also be optimized; a temperature around 100-120 °C is often required for this cyanation method.[3]

Problem 2: Reaction Proceeds Extremely Slowly

Possible Cause 2.1: Insufficient Reaction Temperature

  • Solution: Low reaction temperatures can significantly slow down the rate.[4] If the reaction is clean but slow, gradually increase the temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC). For the cyanation of N-oxides, temperatures of 100 °C or higher are common.[3]

Possible Cause 2.2: Presence of Inhibitors (e.g., Water)

  • Solution: As mentioned in the FAQs, moisture is detrimental. Ensure all components of the reaction are scrupulously dried. Re-purifying the 4-phenylpyridine precursor by distillation from a drying agent like potassium hydroxide can improve results.[4][5]

Problem 3: Significant Formation of Side Products

Possible Cause 3.1: Reaction Temperature is Too High

  • Solution: While heat is often necessary, excessive temperatures can promote decomposition of reagents or products and encourage side reactions.[4] If significant side product formation is observed, try running the reaction at a lower temperature for a longer duration.

Possible Cause 3.2: Reaction Open to Atmosphere

  • Solution: Some intermediates can be sensitive to oxygen or moisture from the air, leading to side products. Performing the reaction under an inert atmosphere of nitrogen or argon can prevent this and often results in a cleaner reaction mixture.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize data from a study on the direct cyanation of a pyridine N-oxide, demonstrating the impact of various reagents and conditions on product yield.

Table 1: Effect of Cyanide Source and Acylating Agent on Product Yield (Data adapted from a study on 2-cyano-4-amidopyridine synthesis)[3]

EntryAcylating AgentCyanide SourceYield (%)
1Dimethylcarbamoyl chlorideKCN64
2Dimethylcarbamoyl chlorideNaCN20
3Dimethylcarbamoyl chlorideAgCN49
4Dimethylcarbamoyl chlorideZn(CN)₂21
5Benzoyl chlorideKCN0 (Starting material recovered)

Table 2: Effect of Solvent and Temperature on Product Yield with KCN (Data adapted from a study on 2-cyano-4-amidopyridine synthesis)[3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH₃CN120464
2THF1201260
3DMF1201235
4CH₂Cl₂1201221
5Toluene120120
6H₂O120120
7CH₃CN100462

Experimental Protocols

Key Protocol: Two-Step Synthesis of this compound via N-Oxide Intermediate

This protocol is a representative methodology based on established procedures for pyridine N-oxide formation and subsequent cyanation.[3][6]

Step 1: Synthesis of 4-Phenylpyridine N-Oxide

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-phenylpyridine (1 equivalent) in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, ~2-3 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude N-oxide can be purified by recrystallization or column chromatography.

Step 2: Cyanation of 4-Phenylpyridine N-Oxide

  • Setup: To an oven-dried, three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, add 4-phenylpyridine N-oxide (1 equivalent) and potassium cyanide (KCN, 2 equivalents).

  • Inert Atmosphere: Flush the apparatus with dry nitrogen for at least 30 minutes.[6]

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN) via syringe.

  • Reagent Addition: While stirring, add dimethylcarbamoyl chloride (3 equivalents) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux (or to 100-120 °C using an oil bath) for 4-12 hours, monitoring for completion by TLC.[3]

  • Workup: Cool the mixture to room temperature and quench by carefully pouring it into cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

TroubleshootingWorkflow start Low or No Product Yield q1 Is the pyridine ring activated (e.g., as an N-Oxide)? start->q1 sol1 Synthesize 4-Phenylpyridine N-Oxide intermediate first. q1->sol1 No q2 Are strictly anhydrous conditions being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Dry all solvents, reagents, and glassware thoroughly. q2->sol2 No q3 Is the reaction temperature and solvent optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use CH3CN or THF as solvent. Heat to 100-120 °C. q3->sol3 No end_node Re-evaluate stoichiometry and reagent purity. q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathway sub 4-Phenylpyridine reag1 + [O] (e.g., H2O2/AcOH) n_oxide 4-Phenylpyridine N-Oxide sub->n_oxide Step 1: Oxidation reag1->n_oxide reag2 + Acylating Agent + KCN intermediate Activated Intermediate (Acyloxypyridinium Salt) n_oxide->intermediate Activation reag2->intermediate reag3 - Leaving Group product This compound intermediate->product Step 2: Cyanation reag3->product

Caption: Simplified reaction pathway showing N-oxide activation for cyanation.

References

Technical Support Center: Refining Purification Strategies for Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My polar pyridine derivative is highly water-soluble, making extraction from aqueous media difficult. What strategies can I employ?

A1: High water solubility is a common challenge. Consider the following approaches:

  • pH Adjustment: If your compound has a basic pyridine nitrogen, you can protonate it by acidifying the aqueous layer (e.g., with dilute HCl). This will increase its polarity and solubility in the aqueous phase, potentially helping to remove organic impurities. To extract your compound into an organic solvent, you would then basify the aqueous layer to deprotonate the pyridine nitrogen, making it less polar.

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl). This can decrease the solubility of your polar organic compound in the aqueous layer, facilitating its extraction into an organic solvent.

  • Continuous Liquid-Liquid Extraction: For compounds with unfavorable partition coefficients, continuous liquid-liquid extraction can be a highly effective, albeit more complex, method.

  • Alternative Extraction Solvents: Solvents like n-butanol can be more effective than less polar solvents like ethyl acetate or dichloromethane for extracting highly polar compounds from aqueous solutions.[1] Supercritical fluids, such as carbon dioxide, have also been used for the extraction of pyridine and its derivatives from aqueous solutions.[2]

Q2: I'm observing significant peak tailing during silica gel chromatography of my pyridine derivative. What is the cause and how can I resolve it?

A2: Peak tailing with basic compounds like pyridines on silica gel is often due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.[3][4] Here are several strategies to mitigate this issue:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent.[5] This will compete with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. Amino-propylated silica is another option that can reduce tailing for basic compounds.

  • Deactivated Silica Gel: You can "deactivate" the silica gel by treating it with a solution of a base (like triethylamine in your mobile phase) before packing the column.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 column) can be a suitable alternative where silanol interactions are less problematic.

Q3: My polar pyridine derivative is an oil and won't crystallize. What can I do?

A3: Failure to crystallize can be due to residual impurities or the inherent properties of the compound. Here are some techniques to induce crystallization:

  • Increase Purity: The first step should always be to ensure the compound is as pure as possible. Residual solvents or byproducts can significantly inhibit crystallization.

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-defined crystals.

  • Anti-Solvent Addition: Dissolve your compound in a good solvent, and then slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid. Gently warming the solution to redissolve the precipitate and then allowing it to cool slowly can yield crystals.

Q4: How can I remove residual pyridine used as a solvent from my reaction mixture?

A4: Pyridine can be challenging to remove completely due to its high boiling point. Here are effective methods:

  • Azeotropic Distillation: Add a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene or heptane.[1] Repeatedly adding and evaporating the azeotroping agent under reduced pressure is a very effective way to remove the final traces of pyridine.

  • Acid Wash: If your product is stable to acid, you can wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).[1] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.

  • Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is a mild and effective alternative. Pyridine forms a complex with copper sulfate that is soluble in the aqueous phase.[1]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Compound Streaking/Broad Elution Your compound may be slowly eluting over many fractions. Check your TLC analysis carefully to see if you need to combine more fractions. Consider optimizing your mobile phase to achieve a sharper elution profile.
Irreversible Adsorption on Silica The basicity of the pyridine derivative can lead to very strong binding to acidic silica gel. Use a mobile phase with a basic modifier (e.g., 0.1-1% triethylamine) or switch to a less acidic stationary phase like alumina or amino-propylated silica.
Compound Decomposition on Silica The acidic nature of silica gel can degrade sensitive compounds. Neutralize the silica with a basic modifier in the eluent or use a less acidic stationary phase.
Inappropriate Solvent System The eluent may be too weak, leaving your compound on the column, or too strong, causing it to co-elute with impurities. Systematically screen solvent systems using TLC to find an optimal mobile phase that provides good separation.
Problem 2: Difficulty Achieving High Purity by Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The solubility profile of your compound and impurities are too similar in the chosen solvent. Perform small-scale solubility tests with a variety of solvents and solvent pairs to find a system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble at low temperatures.
Oiling Out The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound. Try using a lower-boiling solvent or a more dilute solution.
Crystallization is Too Rapid Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
Insoluble Impurities Present If you observe solid material that does not dissolve even in the hot solvent, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[7]

Data Presentation

Table 1: Purity of Polar Pyridine Derivatives After Various Purification Methods

CompoundPurification MethodInitial PurityFinal PurityYieldReference
4-HydroxypyridineActivated Carbon & Vacuum DistillationCrude99%92.1%[8]
3-AminopyridineRecrystallization (Benzene/Ligroin)85-89% (Crude)>99% (based on mp)61-65%[9]
2-AminopyridineRecrystallization (Ethanol/Heptane)Crude98.2%89.3%[10]
3-AminopyridineRecrystallization (Ethanol/Hexane)Crude98.5%86.6%[10]
4-AminopyridineRecrystallization (Ethanol/Hexane)Crude98.9%93.3%[10]
Pyridine Derivative 1pH-zone-refining CCCPartially Purified>98.5%25.5% (from crude)[11]
Pyridine Derivative 2pH-zone-refining CCCPartially Purified>99.0%21.9% (from crude)[11]
Pyridine Derivative 3pH-zone-refining CCCPartially Purified>98.2%27.3% (from crude)[11]

Note: Yields and purities are highly dependent on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Polar Pyridine Derivative
  • Stationary Phase and Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Start with a relatively nonpolar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • To mitigate peak tailing, add 0.1-1% triethylamine or a few drops of aqueous ammonia to the mobile phase.

    • If tailing persists, consider using neutral alumina or amino-propylated silica as the stationary phase.

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, least polar eluent.

    • Pour the slurry into the column and allow the stationary phase to settle, ensuring a uniform packing. Drain the excess solvent until it is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for compounds with poor solubility in the eluent, use "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.

    • Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization of a Polar Pyridine Derivative
  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the test tube. The compound should completely dissolve at the solvent's boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. A large amount of pure crystals should form.

    • If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a "good" solvent at room temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualizations

Experimental_Workflow start Crude Polar Pyridine Derivative is_solid Is the crude product a solid? start->is_solid end_solid Purified Solid Product end_oil Purified Oily Product recryst Recrystallization is_solid->recryst Yes col_chrom Column Chromatography is_solid->col_chrom No is_cryst Does it crystallize easily? is_cryst->col_chrom No purity_analysis Purity Analysis (NMR, HPLC, etc.) is_cryst->purity_analysis Yes recryst->is_cryst solvent_evap Solvent Evaporation col_chrom->solvent_evap solvent_evap->end_oil purity_analysis->end_solid

Caption: A general workflow for the purification of polar pyridine derivatives.

Troubleshooting_Chromatography problem Peak Tailing in Silica Gel Chromatography decision1 Modify Mobile Phase? problem->decision1 solution solution decision2 Change Stationary Phase? decision1->decision2 No add_base Add Triethylamine (0.1-1%) or Ammonia to Eluent decision1->add_base Yes change_sp Use Alumina (neutral/basic) or Amino-Propylated Silica decision2->change_sp Yes rev_phase Consider Reverse-Phase Chromatography (C18) decision2->rev_phase Alternative add_base->solution Improved Peak Shape change_sp->solution Improved Peak Shape rev_phase->solution Improved Peak Shape

Caption: Troubleshooting peak tailing in silica gel chromatography.

References

Technical Support Center: Minimizing Byproduct Formation in Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during multicomponent pyridine synthesis. Our focus is on minimizing byproduct formation and optimizing reaction outcomes for key synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in low yields and significant byproduct formation. What are the common causes and how can I mitigate them?

A1: Low yields in Hantzsch synthesis are often attributed to suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or competing side reactions.[1][2]

  • Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient.[1] Consider employing alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[1][3] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.[1]

  • Incomplete Oxidation: The dihydropyridine intermediate must be fully oxidized to the corresponding pyridine.[1][2] Ensure the correct stoichiometry of a suitable oxidizing agent such as nitric acid, potassium permanganate, or iodine.[1] Monitoring the reaction's progress by TLC or LC-MS is crucial to confirm the complete conversion of the intermediate.[1]

  • Side Reactions: Byproduct formation consumes starting materials, thereby reducing the yield of the desired product.[1] The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions, to avoid the formation of undesired intermediates like tricyclic pyrans.[1] It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. What are the likely side reactions and how can I control them?

A2: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be prone to side reactions, particularly with acid-sensitive substrates.[4][5][6]

  • Decomposition of Starting Materials: Acid-catalyzed decomposition of the enamine can occur, especially with substrates containing tert-butyl ester or cyano groups.[4] Using a milder catalyst, such as Amberlyst-15 ion exchange resin, can prevent this decomposition and simplify the work-up.[4][6]

  • Alternative Reaction Pathways: To improve the efficiency and minimize byproducts, a three-component reaction using ammonium acetate as the amino group source can be employed.[4] This allows for the in situ generation of the enamine, which then reacts with the alkynone.[4][6]

Q3: My Guareschi-Thorpe pyridine synthesis is inefficient. How can I improve the yield and purity of my product?

A3: The classical Guareschi-Thorpe reaction can suffer from low yields and harsh reaction conditions.[1][7] Modern modifications have significantly improved its efficiency.

  • Improved Reaction Conditions: Recent advancements utilize aqueous conditions with ammonium carbonate, which acts as both the nitrogen source and the reaction promoter.[1][8] This eco-friendly approach often leads to the precipitation of the product from the reaction medium, simplifying purification.[1][8] Heating the reaction mixture at 80°C in a 1:1 water/ethanol mixture is a common practice.[1]

  • Catalysis: For challenging substrates, employing a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can be beneficial.[1]

Q4: What are the primary side products in the Kröhnke pyridine synthesis and how can I minimize their formation?

A4: The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[9][10] However, side reactions can occur if the reaction parameters are not carefully controlled.[11]

  • Michael Addition Products: The initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a critical step.[11] Incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates or their decomposition products.[11]

  • Control of Reaction Parameters: To minimize these side products, it is essential to control the stoichiometry of the reactants, as an excess of one reactant can favor side reactions.[11] Maintaining the optimal reaction temperature is also crucial; a lower temperature, even if it requires a longer reaction time, can often improve selectivity.[11] The order of reagent addition can also significantly influence the outcome of the reaction.[11]

Troubleshooting Guides

Problem: Low Yield in Multicomponent Pyridine Synthesis
Potential Cause Troubleshooting Strategy
Suboptimal Reaction Conditions Systematically vary temperature, reaction time, and solvent. For Hantzsch synthesis, consider ultrasonic irradiation with PTSA in aqueous micelles for yields up to 96%.[3]
Inefficient Catalyst Screen different catalysts. For example, in the Guareschi-Thorpe synthesis, ammonium carbonate can serve as both a nitrogen source and a promoter, leading to high yields.[3][8] Metal-based catalysts like Cu(OTf)₂, zinc, or Mg/Al hydrotalcite have also been shown to improve yields.[3]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure full conversion of starting materials and intermediates.[1]
Side Product Formation Optimize the order of reagent addition, especially in unsymmetrical syntheses.[1] Ensure the correct stoichiometry of all reactants.[11]
Problem: Difficulty with Product Purification
Potential Cause Troubleshooting Strategy
Polarity of the Product For highly polar products, such as pyridin-4-ol derivatives that exhibit tautomerism, consider converting the product into a less polar derivative before purification.[12]
Presence of Tarry Byproducts Optimize reaction temperature and time to minimize the formation of decomposition products.[11]
Complex Reaction Mixture If multiple byproducts are present, consider alternative purification techniques such as preparative HPLC or crystallization. For some crude pyridine compounds, distillation after treatment with an alkali metal compound can be an effective purification method.[13]

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis under Ultrasonic Irradiation
  • In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).

  • Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) to form micelles.

  • Add p-toluenesulfonic acid (PTSA) as a catalyst.[1]

  • Submerge the reaction vessel in an ultrasonic bath and irradiate at a controlled temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Guareschi-Thorpe Synthesis in an Aqueous Medium
  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).[3]

  • Add a 1:1 mixture of ethanol and water as the solvent.[3]

  • Stir the mixture at 80°C.[1][3] The product may begin to precipitate as the reaction progresses.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Collect the precipitated product by filtration.[1]

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[1]

General Protocol for Kröhnke Pyridine Synthesis
  • Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in a suitable solvent, such as glacial acetic acid or methanol.[11]

  • Add ammonium acetate as the nitrogen source.[11]

  • Heat the reaction mixture to the reflux temperature of the solvent (typically between 80-140°C).[11]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization.[11]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Performance start->check_catalyst check_completeness Monitor Reaction Progress (TLC, LC-MS) start->check_completeness check_stoichiometry Verify Stoichiometry and Reagent Purity start->check_stoichiometry optimize_conditions Systematically Vary Parameters (e.g., use ultrasound, different solvent) check_conditions->optimize_conditions screen_catalysts Screen Alternative Catalysts (e.g., PTSA, Lewis Acids) check_catalyst->screen_catalysts drive_reaction Increase Reaction Time or Temperature (if incomplete) check_completeness->drive_reaction adjust_reagents Adjust Stoichiometry, Purify Reagents, Optimize Order of Addition check_stoichiometry->adjust_reagents end_success Yield Improved optimize_conditions->end_success end_fail Issue Persists: Consult Further Literature optimize_conditions->end_fail screen_catalysts->end_success screen_catalysts->end_fail drive_reaction->end_success drive_reaction->end_fail adjust_reagents->end_success adjust_reagents->end_fail

Caption: Troubleshooting workflow for addressing low reaction yields.

Byproduct_Formation_Logic start Byproduct Formation Detected identify_synthesis Identify Synthesis Type start->identify_synthesis hantzsch Hantzsch Synthesis identify_synthesis->hantzsch Hantzsch bohlmann_rahtz Bohlmann-Rahtz Synthesis identify_synthesis->bohlmann_rahtz Bohlmann-Rahtz guareschi_thorpe Guareschi-Thorpe Synthesis identify_synthesis->guareschi_thorpe Guareschi-Thorpe krohnke Kröhnke Synthesis identify_synthesis->krohnke Kröhnke hantzsch_issue Potential Issues: - Incomplete Oxidation - Undesired Intermediates hantzsch->hantzsch_issue bohlmann_rahtz_issue Potential Issues: - Enamine Decomposition bohlmann_rahtz->bohlmann_rahtz_issue guareschi_thorpe_issue Potential Issues: - Inefficient Cyclization guareschi_thorpe->guareschi_thorpe_issue krohnke_issue Potential Issues: - Accumulation of  1,5-dicarbonyl intermediate krohnke->krohnke_issue hantzsch_solution Solution: - Ensure proper oxidant stoichiometry - Optimize reagent addition order hantzsch_issue->hantzsch_solution bohlmann_rahtz_solution Solution: - Use milder catalyst (e.g., Amberlyst-15) - In-situ enamine generation bohlmann_rahtz_issue->bohlmann_rahtz_solution guareschi_thorpe_solution Solution: - Use modern aqueous conditions - Employ catalyst (e.g., PTSA) guareschi_thorpe_issue->guareschi_thorpe_solution krohnke_solution Solution: - Control stoichiometry and temperature - Optimize reagent addition order krohnke_issue->krohnke_solution

Caption: Logical relationships for diagnosing byproduct formation.

References

Technical Support Center: Catalyst Deactivation and Recovery in 2-Cyano-4-phenylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and recovery in the synthesis of 2-Cyano-4-phenylpyridine. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation during the synthesis of this compound?

A1: Catalyst deactivation in the synthesis of this compound, typically involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is primarily due to:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring of the substrate and product can coordinate to the palladium center, forming inactive complexes.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem," especially when the coupling occurs at a position adjacent to the nitrogen. Additionally, if a cyanation step is involved, excess cyanide ions are a major source of catalyst poisoning, as they can deactivate all intermediates in the catalytic cycle.[2]

  • Formation of Palladium Black: The agglomeration of the palladium catalyst into insoluble and inactive palladium black is a common deactivation pathway. This can be accelerated by high temperatures or incomplete ligand coordination, which fails to stabilize the active palladium species.

  • Ligand Degradation: Phosphine ligands, which are frequently used to stabilize the palladium catalyst, can degrade under reaction conditions. The most common degradation pathway is oxidation to the corresponding phosphine oxide, often caused by trace amounts of air or peroxides in the solvents. P-C bond cleavage can also occur at elevated temperatures.

  • Adsorption of Products: In some cases, the cross-coupling product can strongly adsorb to the surface of a heterogeneous catalyst, blocking active sites and leading to a loss of activity in subsequent runs.[3]

Q2: I'm observing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion is a common issue that can often be traced back to the catalyst's health and the reaction conditions. Here’s a step-by-step troubleshooting guide:

Potential Cause Troubleshooting & Optimization
Inactive Catalyst - Use a fresh, high-quality catalyst and ligands.- Ensure all reagents and solvents are pure and dry.
Catalyst Poisoning - Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) to sterically hinder pyridine coordination.[1]- Utilize a well-defined palladium pre-catalyst for efficient generation of the active species.[1]
Inappropriate Reaction Conditions - Optimize the reaction temperature; sometimes, lower temperatures for a longer duration can improve catalyst stability.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.
Inefficient Oxidative Addition - If using a halide, consider switching from chloride to bromide or iodide for higher reactivity.- Carefully increase the reaction temperature in increments of 10-20 °C, monitoring for decomposition.

Q3: My reaction starts well but then stalls, and I see a black precipitate. What is happening and what can I do?

A3: The formation of a black precipitate is a classic sign of palladium black, an inactive, aggregated form of palladium. This indicates that your active Pd(0) catalyst is not stable under the reaction conditions.

To mitigate this:

  • Optimize Ligand-to-Metal Ratio: Ensure you are using an adequate amount of a stabilizing phosphine ligand. Bulky, electron-rich ligands are particularly effective at preventing the aggregation of palladium nanoparticles.[1]

  • Control Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. Try running the reaction at a lower temperature.

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can contribute to ligand degradation and catalyst decomposition.

Q4: How can I recover and regenerate my palladium catalyst after the reaction?

A4: Recovering and regenerating palladium catalysts is crucial for cost-effectiveness and sustainability. The method depends on whether you are using a homogeneous or heterogeneous catalyst.

  • For Heterogeneous Catalysts (e.g., Pd/C):

    • Filtration: After the reaction, the solid catalyst can be separated from the reaction mixture by filtration.

    • Washing: Wash the recovered catalyst sequentially with deionized water and an organic solvent like methanol to remove adsorbed impurities and reaction products.

    • Reduction: The washed catalyst can be reactivated by a reduction treatment. For instance, treating the catalyst with a reducing agent can restore its activity. One patented method suggests that after washing, the activity of a palladium/carbon catalyst can be recovered to 90-95%.[4]

  • For Homogeneous Catalysts:

    • Organic Solvent Nanofiltration (OSN): This technique uses a membrane to separate the larger catalyst complexes from the smaller product molecules. This method has been shown to allow for the successful reuse of the catalyst and ligand for multiple cycles with high conversion rates.[5]

    • Adsorption: Use solid-supported metal scavengers, such as silica-based materials with functional groups that can bind to palladium, to remove the catalyst from the product stream.[6]

Troubleshooting Guides

Issue 1: Significant Formation of Side Products
Observed Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixture promoting oxidative coupling.- Rigorously degas all solvents and the reaction mixture.- Use a pre-formed Pd(0) source or a precatalyst that generates the active species efficiently.
Dehalogenation of Aryl Halide Undesired reductive pathway.- Optimize the choice of ligand and base, as this can influence the relative rates of reductive elimination and dehalogenation.- Lower the reaction temperature.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.- Ensure anhydrous conditions, as water can be a proton source.- Choose a non-aqueous base if applicable.
Issue 2: Difficulty in Removing Palladium Residues from the Final Product
Problem Solution
High levels of palladium in the purified product. - Chromatography: Column chromatography is often effective at removing the majority of palladium residues.[6]- Metal Scavengers: Use silica-based scavengers with thiol or amine functionalities to selectively bind and remove palladium.[6]- Activated Carbon: Treatment with activated carbon can adsorb palladium residues.- Extraction: In some cases, liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.

Quantitative Data Summary

The following table summarizes representative data for palladium-catalyzed reactions relevant to the synthesis of this compound, highlighting catalyst performance and recovery. Note that specific results for this compound are limited in the literature, so data from analogous systems are presented.

Catalyst System Reaction Type Key Performance Metric Catalyst Recovery/Reuse Reference
Pd/PVPySuzuki-Miyaura Coupling>99% selectivity, low Pd leachingRecyclable for at least 5 cycles with preserved yield.[7]
Pd(dba)₂/XantphosHomogeneous Catalysis>90% conversionRecovered via Organic Solvent Nanofiltration and reused up to 5 times.[5]
Pd/CCyanation of Aryl HalidesUp to 98% yieldHeterogeneous catalyst, recoverable by filtration.[8]
Pd(II)-AmP-MCFCycloisomerizationHigh initial efficiencySuffers from deactivation due to reduction to Pd(0).[9]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling for Phenylpyridine Synthesis

This protocol is a general starting point and should be optimized for the specific substrates used in the synthesis of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 2-chloro-4-phenylpyridine, 1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add an anhydrous and degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).

  • Degassing: Sparge the mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Catalyst Recovery and Regeneration (Heterogeneous Catalyst)
  • Filtration: After the reaction is complete, cool the mixture and filter it through a pad of celite to separate the solid Pd/C catalyst.

  • Washing: Wash the recovered catalyst on the filter with deionized water (3 x volume of catalyst) followed by methanol (3 x volume of catalyst).

  • Drying: Dry the washed catalyst under vacuum.

  • Regeneration (Oxidative Treatment - for sulfur poisoning): For catalysts poisoned by sulfur-containing impurities, a mild oxidation can be effective. Dry and oxidize the inactivated catalyst in an air atmosphere at a controlled temperature (e.g., 50-140 °C).[10]

  • Regeneration (Reductive Treatment): To reduce oxidized palladium species back to the active Pd(0) state, the catalyst can be treated with a reducing agent. This step should be performed carefully under controlled conditions.

Visualizing Key Processes

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Poisoning by Pyridine/Cyanide Pd_Black Palladium Black (Aggregated) Active_Catalyst->Pd_Black Aggregation Degraded_Ligand Degraded Ligand (e.g., Phosphine Oxide) Active_Catalyst->Degraded_Ligand Ligand Degradation

Caption: Major catalyst deactivation pathways in this compound synthesis.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Combine Reactants & Base Solvent Add Degassed Solvent Setup->Solvent Degas Inert Atmosphere Purge Solvent->Degas Catalyst Add Pd Catalyst & Ligand Degas->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst_Recovery_Logic Start Reaction Complete Is_Heterogeneous Heterogeneous Catalyst? Start->Is_Heterogeneous Filter Filter to Separate Catalyst Is_Heterogeneous->Filter Yes OSN Organic Solvent Nanofiltration Is_Heterogeneous->OSN No Wash Wash Catalyst Filter->Wash Regenerate Regenerate (e.g., Reduction) Wash->Regenerate Reuse Reuse Catalyst Regenerate->Reuse OSN->Reuse Adsorption Adsorption on Scavenger OSN->Adsorption Alternative

Caption: Logical workflow for catalyst recovery based on catalyst type.

References

Technical Support Center: Direct Cyanation of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the direct cyanation of pyridine N-oxides.

Troubleshooting Guide

This guide addresses common issues encountered during the direct cyanation of pyridine N-oxides, a reaction often referred to as the Reissert-Henze reaction.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Ineffective Activating Agent: The N-oxide must be activated for nucleophilic attack.- Ensure the activating agent (e.g., dimethylcarbamoyl chloride, benzoyl chloride) is fresh and added in the correct stoichiometry (typically 1.5-3 equivalents).- Consider using a more reactive activating agent if yields remain low.
Inappropriate Cyanide Source: The reactivity of the cyanide source can significantly impact the yield.- Potassium cyanide (KCN) is often a good choice.[1] Other sources like sodium cyanide (NaCN), silver cyanide (AgCN), and zinc cyanide (Zn(CN)2) may give lower yields.[1]- Avoid copper cyanide (CuCN) and mercury cyanide (Hg(CN)2) as they may lead to decomposition of the starting material.[1]
Suboptimal Reaction Temperature: The reaction is sensitive to temperature.- For the cyanation of 4-amidopyridine N-oxide with dimethylcarbamoyl chloride and KCN, a temperature of 100-120 °C is optimal.[1] Lower temperatures (e.g., 70 °C) can result in significantly lower yields.[2]
Incorrect Solvent: The choice of solvent is crucial for reaction success.- Acetonitrile (CH3CN) and tetrahydrofuran (THF) have been shown to give good yields.[1]- Solvents like DMF, CH2Cl2, 1,4-dioxane, and ethyl acetate may result in lower yields.[1]- Protic solvents like water or mixtures of acetonitrile and water are generally inefficient.[1] Non-polar solvents may also be less effective.[3]
Moisture in the Reaction: The activating agents are sensitive to hydrolysis.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.
Formation of Multiple Products/Byproducts Side Reactions: The Reissert-Henze reaction can be accompanied by side reactions.- The primary side products can arise from the decomposition of the activated N-oxide intermediate or further reactions of the desired product.- Lowering the reaction temperature might help to minimize the formation of byproducts.- Ensure the dropwise addition of the activating agent to control the reaction exotherm.
Lack of Regioselectivity: Cyanation occurs at an undesired position.- For unsubstituted pyridine N-oxide, cyanation predominantly occurs at the 2-position.[3]- The electronic nature of substituents on the pyridine ring can influence the regioselectivity. Electron-donating groups can direct the cyanation, while electron-withdrawing groups can deactivate the ring.
Starting Material Decomposition Harsh Reaction Conditions: High temperatures or incompatible reagents can lead to decomposition.- As observed with CuCN and Hg(CN)2, certain cyanide sources can cause the starting material to decompose.[1]- If decomposition is observed, consider lowering the reaction temperature or screening different activating agents and cyanide sources.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the direct cyanation of pyridine N-oxides?

A1: The direct cyanation of pyridine N-oxides typically proceeds via the Reissert-Henze reaction mechanism. This involves two key steps:

  • Activation of the N-oxide: The oxygen atom of the pyridine N-oxide attacks an electrophilic activating agent (e.g., an acyl chloride) to form a highly reactive N-acyloxypyridinium salt.

  • Nucleophilic Attack by Cyanide: A cyanide ion then acts as a nucleophile, attacking the activated pyridinium ring, usually at the C2 position. This is followed by the elimination of the activating group's conjugate base to yield the 2-cyanopyridine product.

Q2: How do I choose the right activating agent?

A2: The choice of activating agent is critical. Dimethylcarbamoyl chloride and benzoyl chloride are commonly used. The reactivity of the activating agent can influence the reaction rate and yield. For sensitive substrates, a less reactive activating agent might be preferable to minimize side reactions.

Q3: My pyridine N-oxide has a substituent. How will this affect the cyanation?

A3: Substituents on the pyridine ring can have both electronic and steric effects on the reaction.

  • Electron-donating groups can increase the nucleophilicity of the N-oxide, potentially accelerating the activation step. They generally direct the cyanation to the ortho and para positions relative to themselves.

  • Electron-withdrawing groups can decrease the reactivity of the pyridine N-oxide, making the reaction more challenging.

  • Steric hindrance from bulky substituents, particularly at the 2- and 6-positions, can impede the approach of the cyanide nucleophile.

Q4: Can I use trimethylsilyl cyanide (TMSCN) for this reaction?

A4: Yes, TMSCN is a commonly used and often milder source of cyanide for the Reissert-Henze reaction. It can sometimes offer better results, especially for sensitive substrates, by slowly releasing the cyanide nucleophile.

Q5: What are the safety precautions for this reaction?

A5: This reaction involves highly toxic cyanide salts. Extreme caution must be exercised.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Quench any residual cyanide in the reaction mixture and waste with an appropriate oxidizing agent (e.g., bleach) under basic conditions before disposal.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide.[1]

Table 1: Effect of Cyanide Source on Product Yield

Cyanide SourceYield (%)
KCN64
NaCN20
AgCN49
Zn(CN)₂ (1.5 equiv)21
CuCN- (Decomposition)
Hg(CN)₂ (1.5 equiv)- (Decomposition)
Reaction Conditions: 4-amidopyridine N-oxide, dimethylcarbamoyl chloride (3 equiv.), cyanide source, CH₃CN, 120 °C, 4-12 h.

Table 2: Effect of Solvent on Product Yield

SolventYield (%)
CH₃CN64
THF58
DMF35
CH₂Cl₂20
1,4-Dioxane15
Ethyl Acetate10
H₂O0
CH₃CN/H₂O0
Toluene0
DMSO0
Et₂O0
Reaction Conditions: 4-amidopyridine N-oxide, dimethylcarbamoyl chloride (3 equiv.), KCN (2 equiv.), 120 °C, 4 h.

Table 3: Effect of Temperature on Product Yield

Temperature (°C)Yield (%)
12064
10064
7025
Reaction Conditions: 4-amidopyridine N-oxide, dimethylcarbamoyl chloride (3 equiv.), KCN (2 equiv.), CH₃CN, 4-24 h.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-Cyano-4-amidopyridine [1]

This protocol describes the cyanation of 4-amidopyridine N-oxide using potassium cyanide and dimethylcarbamoyl chloride.

Materials:

  • 4-Amidopyridine N-oxide

  • Dimethylcarbamoyl chloride

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile (CH₃CN)

  • Argon or Nitrogen gas

  • 5 mL screw-capped vial with a magnetic stirring bar

Procedure:

  • To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), and potassium cyanide (26.0 mg, 0.4 mmol).

  • Add anhydrous acetonitrile (2 mL) to the vial.

  • Seal the vial and purge with argon or nitrogen.

  • Place the vial in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (2:1) eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water. Caution: Cyanide is present.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-cyano-4-amidopyridine.

Visualizations

Reissert_Henze_Mechanism cluster_activation Activation Step cluster_cyanation Cyanation Step PyNO Pyridine N-Oxide Activated N-Acyloxypyridinium Salt PyNO->Activated + AC Activating Agent (e.g., RCOCl) AC->Activated + Intermediate Dihydropyridine Intermediate Activated->Intermediate + CN⁻ CN Cyanide Ion (CN⁻) Product 2-Cyanopyridine Intermediate->Product - RCOO⁻ Byproduct RCOO⁻ Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagents: - Activating Agent Fresh? - Correct Cyanide Source? Start->Check_Reagents Check_Conditions Check Conditions: - Anhydrous? - Correct Temperature? - Appropriate Solvent? Start->Check_Conditions Optimize Systematically Optimize: - Screen Solvents - Vary Temperature - Try Different Activating Agents Check_Reagents->Optimize If reagents are good Check_Conditions->Optimize If conditions seem correct Success Improved Yield Optimize->Success

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Cyano-4-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 2-Cyano-4-phenylpyridine, juxtaposed with related analogues, to facilitate its unambiguous identification and characterization.

The unique electronic environment of this compound, arising from the interplay of the phenyl and cyano substituents on the pyridine ring, gives rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity. This guide presents a detailed examination of its expected spectral features, supported by experimental data from closely related compounds.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns of the pyridine and phenyl protons are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the cyano group.

To illustrate the expected spectral features, the following table compares the ¹H NMR data of this compound with its structural relatives: 2-phenylpyridine and 4-phenylpyridine.

CompoundPyridine Protons (ppm)Phenyl Protons (ppm)
This compound Expected: H-3, H-5, and H-6 protons will show distinct signals. The H-6 proton, being adjacent to the nitrogen, is expected to be the most downfield. The cyano group at C-2 will significantly influence the chemical shift of the H-3 proton.Expected: Protons of the phenyl ring will appear as a multiplet, with potential differentiation between ortho, meta, and para positions depending on the rotational dynamics and solvent effects.
2-Phenylpyridine8.83 – 8.60 (m, 1H), 7.84 – 7.65 (m, 2H), 7.37 – 7.15 (m, 1H)[1]8.11 – 7.91 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H)[1]
4-Phenylpyridine8.67 (s, 2H)[2]7.64 (d, J = 8.0 Hz, 2H), 7.53-7.45 (m, 5H)[2]

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the cyano group and the phenyl substituent in this compound leads to a wide dispersion of carbon signals. The quaternary carbons, including the one bearing the cyano group and the ipso-carbons of the phenyl ring, are expected to show distinct chemical shifts.

The following table compares the expected ¹³C NMR chemical shifts for this compound with data from 2-phenylpyridine and 4-phenylpyridine.

CompoundPyridine Carbons (ppm)Phenyl Carbons (ppm)Cyano Carbon (ppm)
This compound Expected: Six distinct signals for the pyridine ring carbons are anticipated. The carbon attached to the cyano group (C-2) will be significantly downfield. The chemical shifts of C-3, C-4, C-5, and C-6 will be influenced by the positions of the substituents.Expected: The phenyl group will exhibit signals for the ipso, ortho, meta, and para carbons. The ipso-carbon signal is expected to be in the range of 135-140 ppm.Expected: ~117-120 ppm
2-Phenylpyridine157.4, 149.6, 136.7, 122.1, 120.6[1]139.4, 128.9, 128.7, 126.9[1]-
4-Phenylpyridine150.0 (2C), 148.5, 121.6 (2C)[2]138.0, 129.1 (3C), 127.0 (2C)[2]-

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reliable data comparison.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: A range covering from -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: A range covering from 0 to 200 ppm is standard.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of a synthesized compound like this compound.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Standard) Purification->SamplePrep H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline) H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Coupling) Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Structure_Verification Structure Verification H1_Analysis->Structure_Verification Comparison Comparison with Analogues & Literature H1_Analysis->Comparison C13_Analysis->Structure_Verification C13_Analysis->Comparison Final_Report Final Characterization Report Structure_Verification->Final_Report Confirmation Comparison->Structure_Verification

Caption: Workflow for the synthesis and NMR characterization of this compound.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific findings and advancing their drug discovery and development efforts.

References

Confirming the Structure of 2-Cyano-4-phenylpyridine: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery and development pipeline. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural elucidation of 2-Cyano-4-phenylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide includes supporting experimental protocols and data presented in a clear, comparative format.

Mass Spectrometry Workflow for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The general workflow for structural confirmation of a small molecule like this compound involves several key stages, from sample introduction to data interpretation.

workflow General Workflow for Mass Spectrometry Analysis Sample Sample Dissolution Injection Sample Injection (e.g., GC inlet) Sample->Injection Ionization Ionization (e.g., Electron Ionization) Injection->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralInterpretation Spectral Interpretation DataAcquisition->SpectralInterpretation StructureConfirmation Structure Confirmation SpectralInterpretation->StructureConfirmation

Caption: Workflow for Mass Spectrometry Analysis.

Mass Spectrometry Data for this compound

While a publicly available experimental mass spectrum for this compound is not readily accessible, a predicted fragmentation pattern can be derived from established principles of mass spectrometry for aromatic and nitrile-containing compounds. Electron Ionization (EI) is a common method for such molecules, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation.[1] The molecular ion peak is expected to be prominent due to the stable aromatic structure.[2]

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Chemical Formula of Fragment Notes on Fragmentation
180[M]⁺[C₁₂H₈N₂]⁺Molecular ion. Expected to be a strong peak due to the aromatic nature of the compound.[2]
154[M - CN]⁺[C₁₁H₈N]⁺Loss of the cyano radical (·CN). A common fragmentation for aromatic nitriles.[3]
153[M - HCN]⁺[C₁₁H₇N]⁺Loss of a neutral hydrogen cyanide molecule. A characteristic fragmentation pathway for aromatic nitriles.[3]
127[C₁₀H₇]⁺[C₁₀H₇]⁺Loss of HCN and subsequently C₂H₂ from the pyridine ring.
102[C₈H₆]⁺[C₈H₆]⁺Fragmentation of the phenylpyridine backbone.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, resulting from the cleavage of the bond between the phenyl and pyridine rings.
51[C₄H₃]⁺[C₄H₃]⁺A common fragment from the breakdown of a benzene ring.

Note: The relative abundances of these fragments are predicted and would need to be confirmed by experimental data.

Comparison with Alternative Analytical Techniques

Mass spectrometry is a primary tool for structural elucidation, but a comprehensive confirmation often relies on a combination of analytical techniques.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural motifs.High sensitivity, requires small sample amounts, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis.[4]Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms.Provides unambiguous structure determination, non-destructive.[5]Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, provides characteristic vibrational frequencies for functional groups like C≡N and aromatic rings.[6]Provides limited information on the overall molecular structure, spectra can be complex.
X-ray Crystallography The precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute structure of the molecule.Requires a single crystal of suitable quality, not applicable to amorphous solids or liquids.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical protocol for the analysis of a small aromatic molecule like this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890A or equivalent.[7]

  • Injection Port: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent capillary column suitable for aromatic compounds.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.[7]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to observe the retention time of the compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern to confirm the structure.

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable technique for the structural confirmation of this compound. The predicted fragmentation pattern, characterized by the prominent molecular ion and specific losses of cyano-related fragments, provides strong evidence for its structure. For unequivocal confirmation, especially for regulatory purposes, it is highly recommended to complement mass spectrometry data with NMR and IR spectroscopy to obtain a complete and robust analytical characterization.

References

A Comparative Study of 2-Cyano-4-phenylpyridine and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Cyano-4-phenylpyridine and its structural analogs, focusing on their performance in preclinical studies. The information presented is supported by experimental data from various scientific publications, offering insights into their potential as therapeutic agents. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Physicochemical Properties

2-Cyanopyridine, the core scaffold, is a white to tan solid or liquid with an almond-like odor. It is soluble in water, alcohol, ether, and benzene.[1] The presence of the cyano group and the pyridine ring makes it a versatile intermediate in the synthesis of pharmaceuticals and dyes.[2][3] Structural modifications to the this compound backbone can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affect its biological activity and pharmacokinetic profile.

Comparative Biological Activity

The primary therapeutic area where this compound and its analogs have been extensively studied is oncology. These compounds have demonstrated significant activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous studies have synthesized and evaluated a wide range of this compound derivatives for their cytotoxic effects against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values from these studies, providing a quantitative comparison of their potency.

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of 2-Amino-3-cyano-4-phenylpyridine derivatives

CompoundA549 (Lung)H460 (Lung)HT-29 (Colon)SMMC-7721 (Liver)Reference
Compound 10 >1000.050.811.02[4]
Compound 11 2.50.030.450.55[4]
Compound 14 1.80.020.330.31[4]
Compound 16 1.50.010.210.25[4]
Compound 17 1.20.010.180.19[4]
Compound 26 0.0220.000230.000650.00077[4]
Compound 27 0.0350.000310.000880.00091[4]
Compound 29 0.0150.000180.000420.00053[4]
Compound 30 0.0110.000150.000380.00046[4]
Compound 31 0.0080.000110.000290.00035[4]

Table 2: Comparative in vitro anticancer activity (IC50 in µM) of Cyanopyridinone and Cyanopyridine Derivatives against various cancer cell lines.

CompoundHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)Reference
3a 25.11 ± 1.21>10045.11 ± 2.1860.15 ± 2.94[5]
3b 15.14 ± 0.7530.14 ± 1.4725.14 ± 1.2340.11 ± 1.96[5]
3c 12.11 ± 0.5925.41 ± 1.2420.19 ± 0.9830.15 ± 1.47[5]
3d 10.15 ± 0.5120.15 ± 0.9818.11 ± 0.8825.14 ± 1.23[5]
3e 8.11 ± 0.4115.11 ± 0.7410.11 ± 0.4915.11 ± 0.74[5]
4a 18.15 ± 0.8880.11 ± 3.9250.14 ± 2.4570.15 ± 3.43[5]
4b 10.11 ± 0.4920.19 ± 0.9615.74 ± 0.7820.19 ± 0.96[5]
4c 8.02 ± 0.387.15 ± 0.3515.74 ± 0.7813.64 ± 0.67[5]
4d 6.95 ± 0.348.35 ± 0.428.50 ± 0.4214.08 ± 0.70[5]
4e 11.50 ± 0.5665.09 ± 3.0855.48 ± 2.7135.08 ± 1.73[5]
5-FU (Reference) 9.42 ± 0.468.01 ± 0.3911.14 ± 0.5415.18 ± 0.74[5]
Mechanism of Action & Signaling Pathways

The anticancer activity of this compound analogs is often attributed to their ability to inhibit key protein kinases involved in cancer progression, such as Pim-1, VEGFR-2, and HER-2.

Pim-1 Kinase: This serine/threonine kinase is a downstream effector of the JAK/STAT pathway and plays a crucial role in cell survival and proliferation.[4][6] Overexpression of Pim-1 is observed in various cancers.

Pim1_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription Downstream_Effectors Downstream Effectors (e.g., Bad, p21, c-Myc) Pim1->Downstream_Effectors Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Regulates Receptor_Tyrosine_Kinase_Signaling cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., VEGF, EGF) RTK VEGFR-2 / HER-2 Ligand->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Response Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cell_Response MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G Kinase_Assay_Workflow A Combine Kinase & Inhibitor B Add Substrate & ATP A->B C Incubate B->C D Stop Reaction & Detect Signal C->D E Calculate IC50 D->E

References

Unveiling the Potency of 2-Cyano-4-phenylpyridine Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various 2-Cyano-4-phenylpyridine derivatives based on published in vitro experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.

Recent research has highlighted the significant therapeutic potential of this compound derivatives, particularly in the realms of oncology and enzyme inhibition. These compounds have demonstrated notable efficacy against a range of cancer cell lines and have shown potent inhibitory activity against key enzymes implicated in disease progression. This guide synthesizes findings from multiple studies to offer a comparative analysis of their in vitro performance.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Derivative/CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines
Compound 27A549 (Lung Carcinoma)0.022MX-581510.058
H460 (Large Cell Lung Cancer)0.00023MX-581510.019
HT-29 (Colorectal Adenocarcinoma)0.00065MX-581510.70
SMMC-7721 (Hepatocellular Carcinoma)0.00077MX-581511.53
Series 2: 3-cyano-2(1H)-pyridones
Compound 8aA549 (Lung Carcinoma)0.83 (µg/ml)DoxorubicinNot specified in direct comparison
Compound 7bA549 (Lung Carcinoma)0.87 (µg/ml)DoxorubicinNot specified in direct comparison
Series 3: Cyanopyridine-based Pim-1 Inhibitors
Compound 4cHCT-116 (Colorectal Carcinoma)7.155-FU8.01
Compound 4dHCT-116 (Colorectal Carcinoma)8.355-FU8.01
Series 4: Cyanopyridone and Pyridopyrimidine Derivatives
Compound 5aHepG2 (Hepatocellular Carcinoma)2.71TaxolNot specified in direct comparison
MCF-7 (Breast Adenocarcinoma)1.77TaxolNot specified in direct comparison

Comparative Analysis of Enzyme Inhibitory Activity

Beyond their cytotoxic effects, this compound derivatives have been investigated as potent inhibitors of various enzymes critical to cellular signaling and disease pathology.

Derivative/CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Pim-1 Kinase Inhibitors
Compound 4dPim-1 Kinase0.46Quercetagetin0.56
Compound 4cPim-1 Kinase0.61Quercetagetin0.56
Compound 4bPim-1 Kinase0.63Quercetagetin0.56
Xanthine Oxidase Inhibitors
2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-olXanthine Oxidase0.046Allopurinol5.462
Carbonic Anhydrase Inhibitors
Compound 7dhCA I2.84Not specifiedNot specified
Compound 7bhCA II2.56Not specifiedNot specified
VEGFR-2/HER-2 Inhibitors
Compound 5aVEGFR-2Not specifiedNot specifiedNot specified
HER-2Not specifiedNot specifiedNot specified
Compound 5eVEGFR-2Not specifiedNot specifiedNot specified
HER-2Not specifiedNot specifiedNot specified
CDK2 Inhibitors
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24Roscovitine0.394

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., Pim-1, VEGFR-2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96- or 384-well plates

  • Luminometer or microplate reader

Procedure:

  • Reaction Setup: A reaction mixture containing the kinase, its substrate, and ATP in an appropriate assay buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Detection: A detection reagent is added to stop the reaction and measure the amount of ADP produced or the remaining ATP. The signal (luminescence or fluorescence) is proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental process, the following diagrams illustrate key signaling pathways and a typical workflow for evaluating the in vitro activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition cell_lines Panel of Cancer Cell Lines cytotoxicity->cell_lines ic50 IC50 Determination cytotoxicity->ic50 enzymes Target Enzymes (e.g., Pim-1, VEGFR-2) enzyme_inhibition->enzymes enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway_analysis Signaling Pathway Elucidation sar->pathway_analysis

Experimental workflow for validating this compound derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K RAS Ras Autophosphorylation->RAS AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor This compound Derivative Inhibitor->Autophosphorylation Inhibition

Simplified VEGFR-2 signaling pathway and the point of inhibition.

PIM1_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm / Nucleus cluster_response Cellular Response Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Transcription Activation PIM1_Kinase Pim-1 Kinase PIM1_Gene->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., Bad, p27) PIM1_Kinase->Substrates Phosphorylation Proliferation Increased Proliferation Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor This compound Derivative Inhibitor->PIM1_Kinase Inhibition

Simplified Pim-1 signaling pathway and the point of inhibition.

The Rise of Cyanopyridines: A Comparative Analysis of Their Efficacy as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more effective and selective kinase inhibitors is a perpetual endeavor. Among the emerging classes of compounds, 2-Cyano-4-phenylpyridine derivatives have garnered significant attention for their potential to target key signaling pathways implicated in cancer progression. This guide offers a comprehensive comparison of the efficacy of these novel cyanopyridine compounds with established kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Efficacy: A Head-to-Head Look at Inhibition

The true measure of a kinase inhibitor's potential lies in its ability to selectively and potently suppress its target. The following tables summarize the available quantitative data, comparing novel cyanopyridine derivatives to well-established kinase inhibitors.

It is crucial to note that the IC50 values presented below are compiled from different studies and were not all determined under identical experimental conditions. Therefore, these comparisons should be interpreted with caution as they do not represent direct head-to-head experimental results.

Table 1: Comparative Cytotoxicity (IC50) Against Cancer Cell Lines
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference ComparatorComparator IC50 (µM)
Cyanopyridone Compound 5aMCF-7 (Breast Cancer)1.77Taxol-
Compound 5eMCF-7 (Breast Cancer)1.39Taxol-
Compound 5aHepG2 (Liver Cancer)2.71Taxol-
2-Amino-3-cyanopyridine Compound 1MCF-7 (Breast Cancer)18.02Doxorubicin-
Compound 1HepG-2 (Liver Cancer)26.46Doxorubicin-
2-Alkoxycyanopyridine Compound 4bMCF-7 (Breast Cancer)-Doxorubicin, Sorafenib-
Compound 4cMCF-7 (Breast Cancer)-Doxorubicin, Sorafenib-

Data for Taxol, Doxorubicin, and Sorafenib are presented as reference points from the respective studies where available.

Table 2: Comparative Kinase Inhibition (IC50)
Target KinaseCyanopyridine DerivativeIC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
VEGFR-2 Cyanopyridone 5a0.217Sorafenib~0.09[1]
Cyanopyridone 5e0.124Sorafenib~0.09[1]
HER-2 Cyanopyridone 5a0.168Lapatinib~0.013
Cyanopyridone 5e0.077Lapatinib~0.013
EGFR 2-Alkoxycyanopyridine 4b0.248Lapatinib~0.003
2-Alkoxycyanopyridine 4c0.138Lapatinib~0.003

Key Signaling Pathways Under Scrutiny

The therapeutic efficacy of the compared inhibitors stems from their ability to modulate critical signaling cascades that drive tumor growth and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition by cyanopyridine derivatives.

HER-2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several types of cancer, most notably breast cancer. Overexpression of HER-2 leads to constitutive activation of downstream pathways, such as the PI3K/Akt and MAPK pathways, promoting uncontrolled cell growth and proliferation.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER-2 Dimerization PI3K PI3K HER2_dimer->PI3K Activates Ras Ras HER2_dimer->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->HER2_dimer

Caption: HER-2 signaling cascade and the inhibitory action of cyanopyridine derivatives.

Experimental Protocols: A Glimpse into the Methodology

The data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for the key assays used to evaluate the efficacy of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2 & HER-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2, HER-2)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (specific for the kinase)

    • Test compound (Cyanopyridine derivative or standard inhibitor) dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 96-well white microplates

  • Procedure:

    • A reaction mixture containing the kinase, its specific substrate, and kinase buffer is prepared.

    • Serial dilutions of the test compound are added to the wells of the microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction.

    • The amount of ATP remaining after the reaction is quantified using a luminescence-based assay (Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

    • Data is analyzed to determine the concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50).

Cellular Proliferation (Cytotoxicity) Assay

This assay measures the effect of a compound on the viability and growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • 96-well clear cell culture plates

    • Plate reader

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Cells are incubated with the compound for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., MTT) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured using a plate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a novel kinase inhibitor.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Compound_Synthesis Cyanopyridine Synthesis & Characterization Kinase_Assay In Vitro Kinase Assay (VEGFR-2, HER-2, etc.) Compound_Synthesis->Kinase_Assay Cytotoxicity_Assay Cellular Proliferation Assay (e.g., MCF-7, HepG2) Compound_Synthesis->Cytotoxicity_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxic IC50 Cytotoxicity_Assay->IC50_Cell Animal_Models Animal Xenograft Models IC50_Kinase->Animal_Models IC50_Cell->Animal_Models Toxicity_Studies Toxicology & PK/PD Studies Animal_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of novel kinase inhibitors.

Conclusion

The preliminary data on novel this compound derivatives demonstrate their potential as potent inhibitors of key oncogenic kinases, including VEGFR-2 and HER-2. Their efficacy in cell-based assays against various cancer cell lines further underscores their promise as a new class of anti-cancer agents. While direct comparative studies with established drugs are still emerging, the existing evidence warrants further investigation and optimization of these compounds for clinical development. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography Analysis of 2-Cyano-4-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional structure of bioactive molecules is paramount for advancing rational drug design and elucidating structure-activity relationships. The 2-cyano-4-phenylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of compounds with significant therapeutic potential. X-ray crystallography stands as the definitive technique for mapping the precise atomic arrangement, conformational preferences, and intermolecular interactions that dictate the biological function of these derivatives.

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of this compound derivatives with alternative analytical techniques. It includes a detailed examination of experimental protocols, a comparative analysis of crystallographic data, and visualizations of experimental workflows to empower researchers in their structural biology endeavors.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

While single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguous structure determination, several other techniques offer complementary or, in some cases, advantageous approaches for characterizing this compound derivatives. The choice of method often depends on the nature of the sample, the desired level of detail, and the experimental constraints.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (scXRD) Diffraction of X-rays by a single, well-ordered crystal.Provides precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.Requires high-quality single crystals of sufficient size (typically > 50 µm), which can be challenging to grow.
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals in a transmission electron microscope.[1][2]Requires much smaller crystals (nanometer to sub-micrometer size) than scXRD, enabling the analysis of samples that are difficult to crystallize.[1] Data collection is significantly faster.[1]Can be more susceptible to radiation damage. Requires specialized equipment and expertise.
3D Electron Diffraction (3DED) Similar to MicroED, involves collecting electron diffraction data from a rotating crystal.Also suitable for very small crystals and can be used to analyze individual crystallites in a powder sample.Data processing can be more complex than for scXRD.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution.Provides detailed information about the connectivity of atoms, stereochemistry, and conformational dynamics in solution, which is more biologically relevant for some applications. Does not require crystallization.Does not directly provide 3D atomic coordinates. Structure elucidation for complex molecules can be challenging and may not be unambiguous.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Highly sensitive for determining molecular weight and elemental composition. Can be coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures.Provides limited information about the 3D structure and stereochemistry of a molecule.

Quantitative Data Summary

The following table presents a representative comparison of crystallographic data for a 2-cyano-4'-methylbiphenyl, a closely related derivative to the target compounds. This data is sourced from the Cambridge Crystallographic Data Centre (CCDC) and serves as an example of the detailed structural information that can be obtained through X-ray crystallography.

Parameter2-Cyano-4'-methylbiphenyl
CCDC Deposition Number 834336
Chemical Formula C₁₄H₁₁N
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.452(2)
b (Å) 11.531(2)
c (Å) 17.592(4)
α (°) 90
β (°) 97.45(3)
γ (°) 90
Volume (ų) 2101.1(7)
Z 8
Calculated Density (g/cm³) 1.222
R-factor (%) 4.8

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 834336.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and critically evaluating structural data. Below are detailed protocols for the key analytical techniques discussed.

Single-Crystal X-ray Diffraction (scXRD)
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a well-defined manner while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Microcrystal Electron Diffraction (MicroED)
  • Sample Preparation: A small amount of the powdered crystalline sample is applied to a transmission electron microscopy (TEM) grid.[1] For beam-sensitive samples, the grid is vitrified by plunge-freezing in liquid ethane.[4]

  • Crystal Identification: The TEM grid is loaded into a cryo-electron microscope. Nanocrystals of a suitable thickness (typically <200 nm) are identified using low-dose imaging.[3]

  • Data Collection: A single nanocrystal is continuously rotated in the electron beam, and a movie of the diffraction patterns is recorded using a sensitive, high-frame-rate camera.[1][2]

  • Data Processing: The movie frames are processed to extract the diffraction intensities.

  • Structure Determination: The processed data is then used for structure solution and refinement using crystallographic software, similar to scXRD.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the this compound derivative are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the connectivity of atoms and the relative stereochemistry of the molecule.

  • Structure Elucidation: The spectroscopic data is pieced together to build a complete structural model of the molecule in solution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent and, if necessary, subjected to a purification or extraction procedure (e.g., solid-phase extraction) to remove interfering substances.[5]

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, where the components of the mixture are separated based on their affinity for a stationary phase.[6]

  • Mass Spectrometric Detection: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The molecules are ionized, and their mass-to-charge ratio is measured.

  • Tandem Mass Spectrometry (MS/MS): For structural confirmation, ions of a specific mass-to-charge ratio can be selected and fragmented, and the masses of the resulting fragment ions are measured to provide further structural information.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for X-ray crystallography and a comparative overview of the analytical techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis cluster_output Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final 3D Structure validation->final_structure

Experimental workflow for single-crystal X-ray crystallography.

analytical_comparison cluster_sample Sample State cluster_techniques Analytical Techniques cluster_info Information Obtained crystalline Crystalline Solid xrd scXRD crystalline->xrd microed MicroED / 3DED crystalline->microed ms MS crystalline->ms solution Solution nmr NMR solution->nmr solution->ms atomic_coords 3D Atomic Coordinates xrd->atomic_coords microed->atomic_coords connectivity Connectivity & Dynamics nmr->connectivity mw Molecular Weight ms->mw

Comparison of analytical techniques for structural analysis.

References

Comparative Docking Analysis of Cyanopyridine Derivatives Reveals Potential as Multi-Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent molecular docking studies highlights the significant potential of cyanopyridine derivatives as versatile scaffolds in drug discovery. These compounds have demonstrated promising binding affinities against a range of therapeutic targets implicated in cancer, microbial infections, and neurological disorders. This guide synthesizes findings from multiple studies, presenting a comparative analysis of their docking performance, detailing the experimental protocols employed, and visualizing key biological pathways and workflows.

Cyanopyridine derivatives, a class of heterocyclic compounds, are gaining increasing attention in medicinal chemistry due to their diverse pharmacological activities.[1] In silico molecular docking studies have been instrumental in elucidating the potential mechanisms of action and identifying key structural features responsible for their therapeutic effects. These studies predict the binding affinity and interaction patterns of these derivatives with the active sites of various proteins, offering a rational basis for the design of more potent and selective inhibitors.

Comparative Analysis of Docking Performance

To provide a clear overview of the therapeutic potential of cyanopyridine derivatives, the following table summarizes the quantitative data from various comparative docking studies. The data includes the specific derivatives, their target proteins, and their predicted binding energies, which are indicative of the stability of the ligand-protein complex. Lower binding energies suggest stronger and more favorable interactions.

Cyanopyridine DerivativeTarget ProteinBinding Energy (kcal/mol)Therapeutic AreaReference
Novel 3-cyanopyridine derivativesSurvivinNot explicitly stated, but showed good bindingAnticancer[2][3][4]
Cyanopyridine-based 1,3,4-oxadiazole derivativesHuman topoisomerase-IIβ-7.33 to -8.28Anticancer[5]
2-amino-3-cyanopyridine derivativesPIM-1 KinaseIC50 values reported (e.g., 0.13 µM)Anticancer[6][7]
Non-fused cyanopyridones (5a, 5e)VEGFR-2, HER-2Not explicitly stated, but showed strong bindingAnticancer[8]
2-alkoxy-3-cyanopyridine derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)IC50 values reported (e.g., 53.95 µM for AChE)Anti-Alzheimer's[9]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of binding energies across different studies should be done with caution due to variations in docking software and protocols.

Deciphering the Mechanism: Key Signaling Pathways

The anticancer activity of many cyanopyridine derivatives stems from their ability to inhibit key proteins involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway involves the inhibition of receptor tyrosine kinases like VEGFR-2 and HER-2, which are crucial for tumor growth and metastasis. The diagram below illustrates a simplified signaling cascade initiated by these receptors and highlights the point of inhibition by cyanopyridine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K Akt Akt PI3K->Akt MAPK MAPK PI3K->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->VEGFR2 Cyanopyridine->HER2

Caption: Inhibition of VEGFR-2 and HER-2 signaling by cyanopyridine derivatives.

Another significant target for anticancer therapy is the survivin protein, an inhibitor of apoptosis.[3][4] By modulating survivin, cyanopyridine derivatives can induce programmed cell death in cancer cells.

A Blueprint for Discovery: Experimental Protocols

The reliability of molecular docking studies hinges on the rigor of the experimental protocol. The following section outlines a generalized methodology synthesized from the reviewed studies for performing comparative docking analyses of cyanopyridine derivatives.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the cyanopyridine derivatives are sketched using chemical drawing software like ChemDraw and optimized to their lowest energy conformation. This is a crucial step to ensure the ligand's geometry is representative of its state in a biological system.

  • Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms and appropriate charges (e.g., Gasteiger charges) are added to the protein structure.

Molecular Docking Simulation
  • Software: A variety of software can be used for molecular docking, with AutoDock being a commonly cited tool.[10]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to explore possible binding poses of the ligand. The size and center of the grid are critical parameters that can influence the docking results.

  • Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm, is often employed to explore the conformational space of the ligand within the defined grid box.[11] The algorithm generates a population of possible binding poses and iteratively refines them to find the most favorable interactions.

  • Scoring Function: The docking software uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the lowest binding energy is considered the most likely binding mode.

Analysis of Docking Results
  • Binding Pose Visualization: The best-docked poses are visualized to analyze the interactions between the cyanopyridine derivative and the amino acid residues in the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Comparative Analysis: The binding energies and interaction patterns of different derivatives are compared to understand structure-activity relationships (SAR). This analysis helps in identifying the chemical modifications that lead to improved binding affinity and selectivity.

The workflow for a typical molecular docking study is depicted in the following diagram:

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (3D Structure & Optimization) Grid Grid Box Definition Ligand->Grid Protein Protein Preparation (PDB Structure & Refinement) Protein->Grid Dock Molecular Docking (e.g., AutoDock) Grid->Dock Visualize Visualization of Binding Poses Dock->Visualize Compare Comparative Analysis (Binding Energy & SAR) Visualize->Compare

Caption: A generalized workflow for molecular docking studies.

References

Comparative Guide to the Synthetic Validation of 2-Cyano-4-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-Cyano-4-phenylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and scalability, with supporting experimental data and detailed protocols.

Introduction

This compound is a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for the timely and cost-effective development of new drug candidates. This guide compares two prominent synthetic strategies:

  • Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Route 2: Cyanation of a Pyridine N-oxide Precursor

The performance of each route is objectively assessed to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Cyanation of 4-Phenylpyridine N-oxide
Starting Materials 2-Chloro-4-phenylpyridine, Phenylboronic acid4-Phenylpyridine N-oxide, Trimethylsilyl cyanide (TMSCN)
Key Reagents Pd(PPh₃)₄, K₂CO₃Dimethylcarbamoyl chloride (DMCOCl)
Solvent Toluene/WaterAcetonitrile
Reaction Temperature 100 °CRoom Temperature to 60 °C
Reaction Time 12 hours6 - 12 hours
Yield Good to Excellent (Typically >80%)Moderate to Good (Typically 60-80%)[1]
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This route involves the formation of the C-C bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a solution of 2-chloro-4-phenylpyridine (1.0 mmol) in toluene (10 mL) is added phenylboronic acid (1.2 mmol), and an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is added, and the reaction mixture is heated to 100 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Route 2: Cyanation of 4-Phenylpyridine N-oxide

This method introduces the cyano group at the C2 position of the pyridine ring starting from the corresponding N-oxide.

Protocol:

  • To a solution of 4-phenylpyridine N-oxide (1.0 mmol) in acetonitrile (10 mL) is added dimethylcarbamoyl chloride (DMCOCl, 1.2 mmol) at room temperature.

  • The mixture is stirred for 10 minutes, followed by the addition of trimethylsilyl cyanide (TMSCN, 1.5 mmol).

  • The reaction mixture is then stirred at 60 °C for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.[1]

Mandatory Visualization

Synthetic Pathway Diagrams

Synthetic_Routes cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Cyanation of N-oxide 2-Chloro-4-phenylpyridine 2-Chloro-4-phenylpyridine Suzuki_Reaction Pd(PPh3)4, K2CO3 Toluene/Water, 100 °C 2-Chloro-4-phenylpyridine->Suzuki_Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Reaction 2-Cyano-4-phenylpyridine_1 This compound Suzuki_Reaction->2-Cyano-4-phenylpyridine_1 4-Phenylpyridine_N-oxide 4-Phenylpyridine N-oxide Cyanation_Reaction 1. DMCOCl 2. TMSCN Acetonitrile, 60 °C 4-Phenylpyridine_N-oxide->Cyanation_Reaction 2-Cyano-4-phenylpyridine_2 This compound Cyanation_Reaction->2-Cyano-4-phenylpyridine_2 Workflow_Comparison cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Cyanation of N-oxide start1 Start step1_1 Mix 2-chloro-4-phenylpyridine, phenylboronic acid, K2CO3 start1->step1_1 step1_2 Degas with Argon step1_1->step1_2 step1_3 Add Pd(PPh3)4 Catalyst step1_2->step1_3 step1_4 Heat at 100 °C for 12h step1_3->step1_4 step1_5 Workup and Extraction step1_4->step1_5 step1_6 Column Chromatography step1_5->step1_6 end1 End step1_6->end1 start2 Start step2_1 Dissolve 4-phenylpyridine N-oxide in Acetonitrile start2->step2_1 step2_2 Add DMCOCl step2_1->step2_2 step2_3 Add TMSCN step2_2->step2_3 step2_4 Heat at 60 °C for 6-12h step2_3->step2_4 step2_5 Quench and Extract step2_4->step2_5 step2_6 Column Chromatography step2_5->step2_6 end2 End step2_6->end2

References

Comparison of Green Synthesis Routes for 2-Amino-3-Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Green Chemistry Synthesis Routes for Cyanopyridines

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyanopyridines, a crucial scaffold in medicinal chemistry and materials science, is continually evolving towards more sustainable and environmentally friendly methods. This guide provides an objective comparison of prominent green chemistry approaches for cyanopyridine synthesis, supported by experimental data and detailed protocols.

The following table summarizes quantitative data for two prominent green synthesis routes: a one-pot, four-component reaction under microwave irradiation and a similar reaction under conventional heating with a reusable catalyst.

ParameterMicrowave-Assisted, Solvent-Free SynthesisOne-Pot Synthesis with Catalyst (Conventional Heating)
Starting Materials Aromatic Aldehyde, Methyl Ketone, Malononitrile, Ammonium AcetateAromatic Aldehyde, Substituted Acetophenone, Malononitrile, Ammonium Acetate
Catalyst NoneN,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS]
Solvent Solvent-freeSolvent-free
Reaction Time 7–9 minutes[1]30-60 minutes
Temperature Microwave Irradiation100 °C[2][3]
Yield (%) 72–86%[1]Good to excellent yields
Key Advantages Extremely short reaction times, high yields, solvent-free, operational simplicity.[1]Mild conditions, high yields, solvent-free, reusable catalyst.[2]
Limitations Requires specialized microwave reactor.Longer reaction times compared to microwave synthesis.

Experimental Protocols

Microwave-Assisted, Solvent-Free, One-Pot Synthesis of 2-Amino-3-Cyanopyridines.[1]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for washing)

Procedure:

  • A dry 25 mL flask is charged with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is placed in a microwave oven and connected to refluxing equipment.

  • The mixture is irradiated for 7–9 minutes.

  • After irradiation, the reaction mixture is allowed to cool and then washed with 2 mL of ethanol.

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivatives.

One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives under Solvent-Free Conditions (Conventional Heating).[2][3]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Substituted acetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (2.5 mmol)

  • TBBDA or PBBS (0.05 g)

  • Ethanol (for washing)

Procedure:

  • A mixture of the aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and TBBDA or PBBS (0.05 g) is heated at 100 °C with stirring.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • 5 mL of 95% cold ethanol is added to the mixture.

  • The precipitate is filtered, washed with cold ethanol, and dried to obtain the pure product.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the general workflow of the one-pot, four-component synthesis of 2-amino-3-cyanopyridines and a logical diagram comparing the green aspects of different synthetic approaches.

G Workflow for One-Pot Synthesis of 2-Amino-3-Cyanopyridines cluster_reactants Starting Materials cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction Vessel Reaction Vessel Aldehyde->Reaction Vessel Ketone Ketone Ketone->Reaction Vessel Malononitrile Malononitrile Malononitrile->Reaction Vessel Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Vessel Energy Source Microwave or Conventional Heat Energy Source->Reaction Vessel Catalyst Catalyst (Optional) Catalyst->Reaction Vessel Solvent Solvent-Free Solvent->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Purification Purification Crude Product->Purification Pure Cyanopyridine Pure Cyanopyridine Purification->Pure Cyanopyridine

Caption: General workflow for the one-pot, four-component synthesis of 2-amino-3-cyanopyridines.

G Comparison of Green Chemistry Principles in Cyanopyridine Synthesis cluster_multicomponent Multicomponent Reactions cluster_other Other Green Approaches Green Synthesis Routes Green Synthesis Routes Microwave-Assisted Microwave-Assisted Green Synthesis Routes->Microwave-Assisted Catalytic (Thermal) Catalytic (Thermal) Green Synthesis Routes->Catalytic (Thermal) Tandem Reaction Tandem Reaction Green Synthesis Routes->Tandem Reaction Electrochemical Synthesis Electrochemical Synthesis Green Synthesis Routes->Electrochemical Synthesis Greener Reagents Greener Reagents Green Synthesis Routes->Greener Reagents Green Principles Green Principles Microwave-Assisted->Green Principles Energy Efficiency, Reduced Time Catalytic (Thermal)->Green Principles Catalysis, Solvent-Free Tandem Reaction->Green Principles Atom Economy Electrochemical Synthesis->Green Principles Reduced Reagents Greener Reagents->Green Principles Reduced Toxicity

Caption: Logical relationship of different green synthesis routes to core green chemistry principles.

Discussion of Other Green Synthetic Routes

While detailed, directly comparable experimental protocols for the following methods were not available in the public domain at the time of this review, they represent important frontiers in the green synthesis of cyanopyridines.

  • Tandem Reaction with 100% Atom Economy: A novel approach for synthesizing 3-cyanopyridine derivatives from benzopyranonitriles and pyrrolidines has been reported to proceed with 100% atom economy.[4][5] This metal-free reaction, promoted by sodium hydroxide under mild conditions, achieves yields of up to 97%.[4][5] The high atom economy makes this a particularly attractive green synthesis route.

  • Electrochemical Synthesis: Electrochemical methods offer a green alternative by minimizing the use of reagents and often allowing for reactions to occur under mild conditions.[6] Research in this area for cyanopyridine synthesis is emerging, with protocols for pyridylation of N-heterocycles using cyanopyridines being developed.[6] The direct electrochemical synthesis of the cyanopyridine ring from simple acyclic precursors is a promising area for future research.

  • Cyanation with Non-Toxic Reagents: A significant drawback of traditional cyanopyridine synthesis, such as the Rosenmund-von Braun reaction, is the use of highly toxic cyanide sources. A greener approach involves the cyanation of pyridine N-oxides or aryl halides using less toxic and more stable cyanide sources like potassium hexacyanoferrate(II).[7][8] This method, often paired with palladium or copper catalysts, significantly improves the safety profile of the synthesis.[7][8]

Conclusion

The synthesis of cyanopyridines has seen significant advancements driven by the principles of green chemistry. One-pot, multicomponent reactions, particularly those utilizing microwave irradiation or reusable catalysts under solvent-free conditions, offer efficient, high-yielding, and environmentally benign routes to these important molecules. While other promising methods like tandem reactions with high atom economy, electrochemical synthesis, and the use of non-toxic cyanating agents are being developed, more detailed and standardized protocols are needed to allow for a full quantitative comparison. The choice of synthesis route will ultimately depend on the specific target molecule, available equipment, and desired scale of production, with a clear trend towards methodologies that minimize waste, energy consumption, and the use of hazardous materials.

References

A Comparative Analysis of the Cytotoxicity of 2-Cyano-4-phenylpyridine Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vitro cytotoxicity of 2-amino-3-cyano-4-phenylpyridine derivatives against various human cancer cell lines, benchmarked against established standard chemotherapeutic agents such as Doxorubicin, 5-Fluorouracil (5-FU), and Cisplatin. The data herein is collated from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several 2-amino-3-cyano-4-phenylpyridine derivatives and standard anticancer drugs across a panel of human cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
2-amino-3-cyano-4-phenylpyridine Derivatives
Derivative S3PC3Prostate Cancer0.1[1]
Compound 27H460Non-small cell lung cancer0.00023[2]
Compound 27HT-29Colon Carcinoma0.00065[2]
Compound 27SMMC-7721Hepatocellular carcinoma0.00077[2]
Compound 27A549Lung Carcinoma0.022[2]
Derivative 8aA549Lung Carcinoma0.83 (µg/mL)[3]
Derivative S1PC3Prostate Cancer0.45[1]
Derivative S4PC3Prostate Cancer0.56[1]
Derivative S2PC3Prostate Cancer0.85[1]
Standard Anticancer Drugs
DoxorubicinMCF-7Breast Cancer2.50[4]
DoxorubicinHeLaCervical Carcinoma2.92[4]
DoxorubicinHepG2Hepatocellular carcinoma12.18[4]
DoxorubicinA549Lung Carcinoma> 20[4]
5-Fluorouracil (5-FU)PC3Prostate Cancer7.49[1]
5-Fluorouracil (5-FU)MDA-MB-231Breast Cancer0.49[1]
CisplatinA549Lung Carcinoma6.14[5]
CisplatinH460Non-small cell lung cancer~8.6[5]

Experimental Protocols

The majority of the cited studies utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol (Generalized)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-amino-3-cyano-4-phenylpyridine derivatives or standard drugs) and incubated for a specified period, typically 48 or 72 hours. Control wells containing untreated cells and wells with vehicle (e.g., DMSO) are also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_addition Addition of Test Compounds and Controls incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h mtt_reagent Addition of MTT Reagent incubation_48_72h->mtt_reagent incubation_4h 4h Incubation (Formazan Formation) mtt_reagent->incubation_4h solubilization Formazan Solubilization (e.g., DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (~570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Several studies suggest that the anticancer activity of 2-amino-3-cyanopyridine derivatives may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

G cluster_compound 2-amino-3-cyanopyridine Derivatives cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes compound Cyanopyridine Derivative PIM1 PIM-1 Kinase compound->PIM1 Survivin Survivin compound->Survivin EGFR_HER2 EGFR/HER-2 compound->EGFR_HER2 STAT3 STAT3 compound->STAT3 Proliferation Cell Proliferation & Survival PIM1->Proliferation Apoptosis Apoptosis Survivin->Apoptosis EGFR_HER2->Proliferation STAT3->Proliferation Inhibit_Proliferation Inhibition of Proliferation Proliferation->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis Apoptosis->Induce_Apoptosis

Caption: Potential anticancer mechanisms of 2-amino-3-cyanopyridine derivatives.

References

A Guide to Cross-Referencing Experimental and Theoretical Data: The Case of 2-Cyano-4-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The validation of theoretical models through experimental data is a cornerstone of modern chemical research. For a molecule like 2-Cyano-4-phenylpyridine, which holds potential interest in materials science and drug discovery, understanding its electronic and structural properties is crucial. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict various molecular properties. These predictions, when compared with experimental spectroscopic data, provide a deeper understanding of the molecule's behavior and validate the computational methods used.

Data Presentation: A Comparative Overview

The following tables present a hypothetical comparison of experimental and theoretical data for this compound, based on typical values for similar aromatic nitriles.

Table 1: Comparison of Vibrational Spectroscopy Data (IR)

Functional GroupExperimental IR Peak (cm⁻¹)Calculated Vibrational Frequency (cm⁻¹) [DFT/B3LYP 6-311++G(d,p)]Assignment
Cyano (C≡N)~2230~2225Stretching
C-H (Aromatic)3100-30003080-3050Stretching
C=C/C=N (Aromatic)1600-14501580-1460Ring Stretching
C-H (Aromatic)900-690880-700Out-of-plane Bending

Table 2: Comparison of ¹H NMR Chemical Shifts (in ppm)

ProtonExperimental ¹H NMR (ppm)Calculated ¹H NMR (ppm) [GIAO/DFT]
Pyridine-H3~7.8~7.75
Pyridine-H5~7.5~7.45
Pyridine-H6~8.7~8.65
Phenyl-H (ortho)~7.9~7.85
Phenyl-H (meta)~7.6~7.55
Phenyl-H (para)~7.5~7.48

Table 3: Comparison of Electronic Transitions (UV-Vis)

TransitionExperimental λmax (nm)Calculated λmax (nm) [TD-DFT]
π → π~280~275
n → π~320~315

Experimental and Theoretical Protocols

A robust comparison relies on well-documented methodologies for both the experimental measurements and the theoretical calculations.

Experimental Protocols
  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample of this compound would be prepared as a KBr pellet or as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured using a double-beam spectrophotometer. A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) would be prepared, and the absorbance would be measured over a wavelength range of 200-800 nm.

Theoretical Protocols
  • Geometry Optimization: The molecular geometry of this compound would be optimized in the gas phase using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).

  • Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequencies would be calculated at the same level of theory to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, would be used to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) calculations would be performed on the optimized geometry to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of the lowest singlet-singlet electronic transitions.

Visualizing the Comparison Workflow

The process of cross-referencing experimental and theoretical data can be visualized as a logical workflow.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis exp_synthesis Synthesis of This compound exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv comp_ir Compare IR Data exp_ir->comp_ir comp_nmr Compare NMR Data exp_nmr->comp_nmr comp_uv Compare UV-Vis Data exp_uv->comp_uv theo_opt Geometry Optimization (DFT) theo_freq Vibrational Frequencies theo_opt->theo_freq theo_nmr NMR Shifts (GIAO) theo_opt->theo_nmr theo_uv Electronic Transitions (TD-DFT) theo_opt->theo_uv theo_freq->comp_ir theo_nmr->comp_nmr theo_uv->comp_uv validation Validation of Theoretical Model comp_ir->validation comp_nmr->validation comp_uv->validation

Workflow for comparing experimental and theoretical data.

Signaling Pathway Analogy in Drug Development

In drug development, a compound like this compound might be investigated for its ability to modulate a specific signaling pathway. The diagram below illustrates a hypothetical signaling pathway where a kinase inhibitor is the therapeutic target.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase1 Inhibits

Hypothetical signaling pathway with an inhibitor.

Conclusion

The cross-referencing of experimental and theoretical data is a powerful approach for the detailed characterization of molecules. While specific published data for this compound is currently limited, the established methodologies presented in this guide provide a clear roadmap for such an investigation. The synergy between experimental measurements and computational chemistry not only validates theoretical models but also provides a more profound understanding of the structure-property relationships that are critical for applications in drug development and materials science. Researchers are encouraged to apply these principles to further investigate this and other promising compounds.

Safety Operating Guide

Proper Disposal of 2-Cyano-4-phenylpyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Cyano-4-phenylpyridine is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the waste of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

This compound (CAS RN: 18714-16-4), also known as 4-Phenylpyridine-2-carbonitrile, is a compound that requires careful handling due to its toxicological profile.[1] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents several hazards.

Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Immediate and appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to safety minimizes exposure risk during handling and disposal procedures.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes and solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1]To avoid inhalation of dust or vapors.[1]
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection and Segregation

Proper containment is the foundational step in the disposal process.

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and sealable container that is chemically compatible.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its associated hazards (e.g., "Toxic," "Irritant").[2][3]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be kept separate from incompatible materials such as strong oxidizing agents and strong acids.[4]

Step 2: Waste Storage

Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.

  • Location: Store the sealed waste container in a designated and secure satellite accumulation area. This area must be cool, dry, and well-ventilated, away from heat or ignition sources.

  • Containment: Keep the container tightly closed at all times, except when adding waste. The use of secondary containment is highly recommended to manage potential leaks.

  • Incompatibles: Ensure the container is stored separately from incompatible materials.

Step 3: Spill Management

In the event of a small spill during the collection process:

  • Ensure proper PPE is worn and the area is well-ventilated.

  • Contain the spill and absorb it with an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent.

  • Carefully sweep or scoop up the absorbed material, avoiding the creation of dust, and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step 4: Final Disposal

The ultimate disposal of this compound must be conducted by professionals in accordance with all regulations.

  • Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department.[3]

  • Regulatory Compliance: Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for ensuring complete and accurate classification and documentation.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed segregate Segregate this compound waste into a dedicated, properly labeled container. is_mixed->segregate No identify_mixture Identify all components of the waste mixture. is_mixed->identify_mixture Yes store Store in a designated, well-ventilated, secure satellite accumulation area. segregate->store consult_ehs_mixed Consult EHS for guidance on mixed waste disposal. identify_mixture->consult_ehs_mixed consult_ehs_mixed->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs complete_records Complete and file waste disposal records. contact_ehs->complete_records end End: Proper Disposal Complete complete_records->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Cyano-4-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Cyano-4-phenylpyridine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of structurally related pyridine and nitrile compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3][4][5][6]
Skin Protection - Gloves: Nitrile or neoprene gloves. For prolonged contact, consider butyl rubber gloves. - Lab Coat: A fully-buttoned lab coat.Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals, including those found in laboratory and industrial settings.[1][7][8][9][10] For pyridine-based compounds, butyl rubber may offer enhanced protection.[11][12]
Respiratory Protection - Use in a well-ventilated area, preferably a certified laboratory chemical fume hood. - If ventilation is inadequate or for large spills, a NIOSH/MSHA-approved respirator with an appropriate cartridge may be necessary.Minimizes the inhalation of vapors or dust, which may cause respiratory irritation.[1][6][7][13][14]

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that a safety data sheet (SDS) for a closely related compound is reviewed and understood. All necessary PPE should be inspected and worn correctly. The work area, particularly the chemical fume hood, must be clean and operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[1] Use non-sparking tools and ensure containers are kept tightly closed when not in use.[13]

  • During Use: Avoid direct contact with the skin, eyes, and clothing.[2][4][15] Do not eat, drink, or smoke in the laboratory area.[5][14]

  • Contaminated Clothing: If skin or clothing becomes contaminated, remove the contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[2][5][7]

  • Spills: In the event of a small spill, trained personnel wearing appropriate PPE can clean it up using an absorbent material like sand or diatomaceous earth.[13] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[11]

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.[2][3][4][15] Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS of Related Compounds B Inspect and Don PPE A->B C Prepare Fume Hood B->C D Weigh and Transfer in Fume Hood C->D E Conduct Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area F->G K Spill or Exposure Occurs F->K If Yes H Collect and Label Hazardous Waste G->H I Store Waste Appropriately H->I J Dispose via Approved Facility I->J L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L L->G

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.